CCC-0975
Descripción
Propiedades
Fórmula molecular |
C21H17ClF3N3O3S |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H17ClF3N3O3S/c22-18-7-6-16(21(23,24)25)12-19(18)28(32(30,31)17-4-2-1-3-5-17)14-20(29)27-13-15-8-10-26-11-9-15/h1-12H,13-14H2,(H,27,29) |
Clave InChI |
JKZSHWDPOQYSJW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
CCC-0975: A Technical Guide on a Novel Hepatitis B Virus cccDNA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a primary goal for a curative therapy. This technical guide provides an in-depth overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers and professionals in the field of antiviral drug development.
Introduction
The eradication of chronic hepatitis B is hindered by the stability of the viral cccDNA reservoir.[1] Current approved therapies, primarily nucleos(t)ide analogs, effectively suppress viral replication but have a minimal effect on the existing cccDNA pool.[1] This necessitates the development of novel therapeutic agents that can directly target cccDNA formation or promote its degradation. This compound emerged from a high-throughput screening of a small-molecule library as a promising lead compound that specifically inhibits the establishment of the cccDNA pool.[2]
Mechanism of Action
This compound acts by inhibiting the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2][3] This is a critical step in the HBV life cycle where the viral genome, upon entering the nucleus, is repaired to form the stable cccDNA minichromosome. Mechanistic studies have revealed that this compound synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[2] This suggests that the compound interferes with the deproteination of rcDNA, a crucial step that must occur before the viral DNA can be repaired and ligated into its covalently closed circular form.[4] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the activity of the viral polymerase.[2]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and dose-dependent inhibition of HBV cccDNA formation in cell culture models. The 50% effective concentration (EC50) for cccDNA reduction was determined in different systems, highlighting its antiviral activity.
| Cell Line/System | Parameter | EC50 | Reference |
| HepDES19 cells | cccDNA Reduction | 10 µM | [2] |
| Primary Duck Hepatocytes (DHBV) | cccDNA Biosynthesis | 3 µM | [2] |
Cytotoxicity
The cytotoxic profile of this compound was evaluated to determine its therapeutic window. The 50% cytotoxic concentration (CC50) was assessed in HepDE19 cells.
| Cell Line | Parameter | CC50 | Selectivity Index (SI) | Reference |
| HepDE19 cells | Cell Viability | > 50 µM | > 5 | [2] |
In Vivo Data
To date, published data on the in vivo efficacy and pharmacokinetics of this compound in animal models of chronic hepatitis B infection are not available. The primary publication suggests that lead optimization through structure-activity relationship (SAR) studies is necessary to improve the potency of the compound before progressing to in vivo testing.[2]
Experimental Protocols
Cell-based HBeAg Reporter Assay for High-Throughput Screening
This assay was employed for the initial screening of a small-molecule library to identify inhibitors of cccDNA formation. It utilizes a genetically engineered cell line (HepDE19) where the secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA.
Protocol:
-
Cell Seeding: HepDE19 cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with compounds from a small-molecule library.
-
Induction of HBV Replication: HBV transgene expression and subsequent replication are induced by withdrawing tetracycline (B611298) from the culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 7 days) to allow for cccDNA formation and HBeAg expression and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
HBeAg Quantification: The levels of secreted HBeAg are quantified using a standard enzyme-linked immunosorbent assay (ELISA).
-
Hit Identification: Compounds that lead to a significant reduction in HBeAg levels are identified as potential inhibitors of cccDNA formation.
Southern Blot Analysis of HBV cccDNA
Southern blotting is the gold standard for the specific detection and quantification of different HBV DNA replicative intermediates, including cccDNA and DP-rcDNA.[5]
Protocol:
-
Cell Lysis: HBV-producing cells (e.g., HepDES19) are lysed.
-
Hirt DNA Extraction: A Hirt extraction is performed to selectively precipitate high molecular weight cellular DNA, enriching for low molecular weight viral DNA forms in the supernatant.
-
DNA Precipitation: The viral DNA is precipitated from the supernatant, typically with ethanol.
-
Agarose Gel Electrophoresis: The extracted DNA is resolved on an agarose gel, which separates the different HBV DNA species (cccDNA, DP-rcDNA, single-stranded DNA) based on their conformation and size.
-
Southern Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled (e.g., 32P) HBV-specific DNA probe that hybridizes to the viral DNA on the membrane.
-
Detection and Quantification: The radioactive signals are detected using a phosphorimager, and the intensity of the bands corresponding to cccDNA and DP-rcDNA is quantified.
In Vitro Endogenous Polymerase Assay
This assay is used to determine if a compound directly inhibits the HBV polymerase activity.
Protocol:
-
Virus Precipitation: HBV virions are precipitated from the supernatant of HBV-producing cells.
-
Permeabilization: The viral envelopes are permeabilized using a non-ionic detergent to allow the entry of deoxynucleotide triphosphates (dNTPs).
-
Polymerase Reaction: The permeabilized virions are incubated with a reaction mixture containing dNTPs, including a radiolabeled dNTP (e.g., [α-32P]dCTP), and the test compound (this compound).
-
DNA Precipitation: The newly synthesized radiolabeled viral DNA is precipitated.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of polymerase activity.
Future Directions and Conclusion
This compound represents a promising proof-of-concept for a new class of anti-HBV compounds that directly target the formation of the cccDNA reservoir. Its unique mechanism of action, distinct from existing therapies, makes it an attractive candidate for further development, potentially as part of a combination therapy aimed at achieving a functional cure for chronic hepatitis B.
Key future research directions include:
-
Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.
-
Target Identification: Elucidating the precise host or viral protein target of this compound to better understand its mechanism of action.
-
In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of optimized analogs in relevant animal models of HBV infection.
References
- 1. Preclinical pharmacology and pharmacokinetics of the anti-hepatitis virus agent 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
The Discovery and Development of CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is the source of viral rebound upon cessation of current antiviral therapies. The eradication of cccDNA is therefore considered the key to a functional cure for chronic hepatitis B. This technical guide details the discovery and preclinical development of CCC-0975, a first-in-class small molecule inhibitor that specifically targets the formation of HBV cccDNA. This compound, a disubstituted sulfonamide, has been shown to effectively block the conversion of relaxed circular DNA (rcDNA) to cccDNA, offering a promising new therapeutic strategy for the treatment of chronic HBV infection.[1][2][3] This document provides a comprehensive overview of the experimental data, detailed methodologies, and the molecular mechanism of action of this compound.
Introduction: The Challenge of HBV cccDNA
The life cycle of the hepatitis B virus is characterized by the formation of a stable cccDNA molecule from the viral rcDNA genome within the nucleus of infected liver cells.[3] This nuclear cccDNA acts as a persistent reservoir, driving the production of viral proteins and new viral particles.[1] Current standard-of-care treatments, such as nucleos(t)ide analogs, can effectively suppress HBV replication in the cytoplasm but have a limited effect on the existing cccDNA pool.[3] This limitation is the primary reason for the high rates of viral relapse after treatment discontinuation. Therefore, therapeutic agents that can directly target and inhibit the formation or promote the degradation of cccDNA are urgently needed to achieve a functional cure for chronic hepatitis B.[1]
Discovery of this compound
This compound was identified through a high-throughput screening of an in-house small-molecule library of 85,000 drug-like compounds. The screening utilized an innovative cell-based assay using the HepDE19 cell line, where the expression of secreted HBV e antigen (HBeAg) is dependent on the presence of cccDNA.[1] this compound, a disubstituted sulfonamide, emerged as a confirmed inhibitor of cccDNA production.[1]
Mechanism of Action
Subsequent mechanistic studies revealed that this compound inhibits the formation of cccDNA by interfering with the conversion of its precursor, the deproteinated relaxed circular DNA (DP-rcDNA).[1][2] The proposed mechanism is the blockage of the deproteination of rcDNA, a critical step in the cccDNA synthesis pathway.[3] Importantly, this compound does not directly inhibit HBV DNA replication, as demonstrated by its lack of effect on viral polymerase activity in an in vitro endogenous polymerase assay.[1] It also does not promote the degradation of existing cccDNA or DP-rcDNA.[1]
Quantitative Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity and Cytotoxicity of this compound in HepDE19 Cells [1]
| Parameter | Value (µM) | Cell Line |
| EC50 (HBeAg Inhibition) | 4.55 | HepDE19 |
| CC50 (Cell Viability) | > 50 | HepDE19 |
| Selectivity Index (CC50/EC50) | > 11 | HepDE19 |
Table 2: Dose-Dependent Reduction of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells [1]
| This compound Conc. (µM) | cccDNA Level (% of Control) | DP-rcDNA Level (% of Control) |
| 0 | 100 | 100 |
| 1.25 | 80 | 85 |
| 2.5 | 60 | 65 |
| 5 | 40 | 45 |
| 10 | 20 | 25 |
| 20 | < 10 | < 15 |
Table 3: Dose-Dependent Inhibition of DHBV cccDNA Formation by this compound in Primary Duck Hepatocytes [1]
| This compound Conc. (µM) | DHBV cccDNA Level (% of Control) |
| 0 | 100 |
| 0.625 | 90 |
| 1.25 | 75 |
| 2.5 | 55 |
| 5 | 30 |
| 10 | < 10 |
Experimental Protocols
Cell Culture and HBV Replication Induction
-
Cell Line: HepDES19 cells, a derivative of the HepDE19 cell line, were used for their higher level of cccDNA production.[1]
-
Culture Medium: Cells were maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, 500 µg/ml G418, and 1 µg/ml tetracycline (B611298).
-
Induction of HBV Replication: To induce HBV replication and cccDNA formation, tetracycline was withdrawn from the culture medium.[1] Cells were seeded in 96-well plates at a density of 5.0 × 104 cells/well in tetracycline-free medium for screening assays.[1] For dose-response experiments, cells were treated with varying concentrations of this compound in tetracycline-free medium, with fresh medium and compound added every other day.[1]
Hirt DNA Extraction for cccDNA Analysis
This protocol is for the selective extraction of low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA.
-
Cell Lysis: Wash cell monolayers with PBS and lyse with Hirt lysis buffer (10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.6% SDS).
-
Protein Precipitation: Add 5 M NaCl to the lysate and incubate overnight at 4°C to precipitate high molecular weight DNA and proteins.
-
Centrifugation: Centrifuge at 14,500 × g for 30 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the extrachromosomal DNA is carefully transferred to a new tube.
-
Phenol-Chloroform Extraction: Perform sequential extractions with phenol (B47542) and phenol/chloroform to remove residual proteins.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase with 100% ethanol (B145695).
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
Southern Blot Analysis of HBV DNA
-
Gel Electrophoresis: The extracted Hirt DNA is resolved on a 1.2% agarose gel in 1x TAE buffer.
-
Transfer: The DNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is hybridized with a 32P-labeled full-length HBV DNA probe.
-
Detection and Quantification: The hybridization signals are detected using a phosphorimager system, and the intensity of the bands corresponding to cccDNA and DP-rcDNA is quantified.
In Vitro Endogenous Polymerase Reaction (EPR) Assay
-
Virus Purification: HBV virion particles are purified from the culture fluid of HepDE19 cells.
-
Reaction Mixture: The purified virions are incubated in a reaction mixture containing [32P]dCTP and the test compound (this compound) or controls.
-
Incorporation Measurement: The incorporation of [32P]dCTP into viral DNA is measured using a liquid scintillation counter. The relative polymerase activity is calculated as a percentage of the control reaction.[1]
Primary Duck Hepatocyte (PDH) Infection Assay
-
Hepatocyte Isolation: Primary hepatocytes are isolated from congenitally DHBV-infected ducks.
-
Cell Culture: PDHs are cultured and pretreated with this compound for 2 hours.
-
Infection: The cells are then inoculated with DHBV.
-
Treatment: Following inoculation, the cells are continuously treated with this compound for 5 days.
-
Analysis: At the end of the treatment period, DHBV cccDNA and core DNA are extracted and analyzed by Southern blotting.[1]
Cytotoxicity Assay
-
Cell Seeding: HepDE19 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 7 days.
-
Cell Viability Measurement: Cell viability is determined using a standard colorimetric assay, such as the MTT assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. As a specific inhibitor of cccDNA formation, it targets a key step in the viral life cycle that is not addressed by current therapies. The preclinical data demonstrate its potent and specific activity in both human and avian hepadnavirus systems. Further optimization of the disubstituted sulfonamide scaffold and in vivo efficacy studies are warranted to advance this promising class of compounds towards clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of HBV drug discovery and development.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Inhibitory Effect on Hepatitis B Virus rcDNA to cccDNA Conversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of Hepatitis B Virus (HBV) infection is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical target for curative HBV therapies. This technical guide provides an in-depth overview of the disubstituted sulfonamide compound, CCC-0975, a novel inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working towards a cure for chronic Hepatitis B.
Introduction to HBV cccDNA and the Therapeutic Challenge
Chronic Hepatitis B affects millions globally and is a leading cause of liver cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues, can effectively suppress HBV replication but do not eliminate the cccDNA reservoir.[1] The conversion of the viral rcDNA genome into cccDNA is a complex process that relies on the host cell's DNA repair machinery.[2][3] This multi-step process, which includes the removal of the viral polymerase covalently linked to the 5' end of the minus-strand DNA, removal of the RNA primer from the plus-strand, DNA gap filling, and ligation, presents several potential targets for therapeutic intervention.[2][3]
This compound: A Novel Inhibitor of cccDNA Formation
This compound is a disubstituted sulfonamide (DSS) compound identified as a specific inhibitor of HBV cccDNA formation.[1][4] Unlike existing HBV drugs that target the viral polymerase, this compound acts on a distinct step in the viral life cycle: the conversion of rcDNA to cccDNA.[1]
Mechanism of Action
Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] Instead, it synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1] This suggests that this compound interferes with the conversion of rcDNA to cccDNA, likely by inhibiting the deproteination of rcDNA, a critical early step in the conversion process.[1][5] The compound does not appear to promote the degradation of existing DP-rcDNA or cccDNA.[1]
Quantitative Data on the Effect of this compound
The inhibitory activity of this compound on cccDNA formation has been quantified in cell culture models. The following tables summarize the key quantitative data from the foundational study by Cai et al. (2012).[1]
Table 1: In Vitro Efficacy of this compound against HBV cccDNA Formation
| Cell Line | Parameter | This compound EC₅₀ (µM) |
| HepDES19 | cccDNA Reduction | 10 |
| Primary Duck Hepatocytes (DHBV) | DP-rcDNA/cccDNA Biosynthesis Reduction | 3 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of the observed effect.
Table 2: Dose-Dependent Reduction of HBV DNA Forms by this compound in HepDES19 Cells
| This compound Concentration (µM) | Relative DP-rcDNA Level (%) | Relative cccDNA Level (%) |
| 0 (Untreated) | 100 | 100 |
| 1 | 80 | 75 |
| 3 | 50 | 45 |
| 10 | 20 | 15 |
| 30 | <10 | <10 |
Data is estimated from the Southern blot analysis presented in Cai et al. (2012).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of compounds like this compound on rcDNA to cccDNA conversion.
Cell Culture and Compound Treatment
The HepDES19 cell line is a suitable model for studying cccDNA formation via the intracellular amplification pathway.[1]
-
Cell Culture: Maintain HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and 1 µg/ml tetracycline (B611298).
-
Induction of HBV Replication: To induce HBV replication and cccDNA formation, withdraw tetracycline from the culture medium.
-
Compound Treatment: Simultaneously with tetracycline withdrawal, add the test compound (e.g., this compound) at various concentrations to the culture medium. A DMSO control should be included.
-
Incubation: Culture the cells for a specified period (e.g., 12 days), changing the medium with fresh compound every two days.[1]
Hirt DNA Extraction for cccDNA Enrichment
The Hirt extraction method is used to selectively isolate low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA.[6][7][8][9][10]
-
Cell Lysis: Lyse the cultured cells with a solution containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.
-
Protein Precipitation: Add 5 M NaCl to the cell lysate and incubate at 4°C overnight to precipitate high-molecular-weight DNA and protein-DNA complexes.
-
Centrifugation: Centrifuge the lysate to pellet the precipitated material.
-
DNA Precipitation: Collect the supernatant containing the low-molecular-weight DNA and precipitate the DNA with ethanol.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
Southern Blot Analysis of HBV DNA
Southern blotting is the gold standard for distinguishing different forms of HBV DNA.[6][7][10][11]
-
Agarose (B213101) Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel.
-
Denaturation and Neutralization: Treat the gel with denaturation solution (0.5 M NaOH, 1.5 M NaCl) and then with neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Transfer: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a ³²P-labeled HBV-specific riboprobe overnight at 65°C.
-
Washing: Wash the membrane to remove the unbound probe.
-
Detection: Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager. cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA) will migrate at different positions.
Quantitative PCR (qPCR) for cccDNA
qPCR provides a more sensitive method for quantifying cccDNA.[8][12][13][14]
-
Nuclease Digestion: Treat the extracted Hirt DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest contaminating rcDNA and other linear DNA forms, while leaving the cccDNA intact.
-
qPCR Reaction: Perform qPCR using primers that specifically amplify a region of the HBV genome that spans the gap in rcDNA, ensuring that only cccDNA is efficiently amplified.
-
Normalization: Normalize the cccDNA copy number to the cell number by quantifying a host housekeeping gene (e.g., GAPDH) in the same sample.
Visualizing the Pathway and Experimental Workflow
Signaling Pathway of rcDNA to cccDNA Conversion
The conversion of rcDNA to cccDNA is a multi-step process involving several host DNA repair enzymes. The following diagram illustrates this pathway and the proposed point of inhibition by this compound.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Hepatitis B Virus cccDNA and Minichromosome Formation and HBV Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Intracellular Deproteinized Relaxed Circular DNA of Hepatitis B Virus: an Intermediate of Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
- 7. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of HBV Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ice-hbv.org [ice-hbv.org]
- 12. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCC-0975 is a disubstituted sulfonamide (DSS) that has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It specifically targets the conversion of viral relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), a critical step for the establishment and persistence of chronic HBV infection.[1][2][3] By impeding the formation of the stable cccDNA minichromosome in the nucleus of infected hepatocytes, this compound presents a promising therapeutic strategy for the functional cure of chronic hepatitis B. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the characterization of this compound.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide, is a small molecule with a molecular weight of 483.89 g/mol .[1][2] Its chemical structure is characterized by a central acetamide (B32628) core linking a benzenesulfonyl group, a substituted phenyl ring, and a pyridinylmethyl group.
Physicochemical Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide | [2] |
| Molecular Formula | C21H17ClF3N3O3S | [1] |
| Molecular Weight | 483.89 g/mol | [1] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO | [1] |
| EC₅₀ (HBeAg inhibition) | 10 µM | [1][2] |
| CC₅₀ (Cell Viability) | >100 µM (HepG2-NTCP cells) | [2] |
| Selectivity Index (SI) | >10 | [2] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of sulfonamides and amides. The synthesis would likely involve a multi-step process.
A potential retrosynthetic analysis suggests the disconnection of the sulfonamide and the final amide bond. The synthesis could conceptually proceed as follows:
-
Formation of the Sulfonamide Intermediate: Reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) would form the N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide intermediate.
-
N-Alkylation: The sulfonamide intermediate could then be N-alkylated with a suitable 2-halo-N-(pyridin-4-ylmethyl)acetamide. This halo-acetamide reagent would be prepared separately.
-
Amide Formation: An alternative final step could involve the coupling of 2-(benzenesulfonyl(2-chloro-5-(trifluoromethyl)phenyl)amino)acetic acid with 4-(aminomethyl)pyridine (B121137) using standard peptide coupling reagents.
It is important to note that this is a hypothetical pathway, and the actual synthesis may involve different protecting group strategies and reaction conditions to achieve the desired product with good yield and purity.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral activity by inhibiting a crucial step in the HBV life cycle: the conversion of relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA).[1][2][3] This cccDNA molecule serves as a stable minichromosome in the nucleus of infected hepatocytes and is the transcriptional template for all viral RNAs, making it essential for viral persistence.[3]
The conversion of rcDNA to cccDNA is a multi-step process that involves the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA, removal of the RNA primer from the 5' end of the plus-strand DNA, completion of the plus-strand DNA, and ligation of both DNA strands. This compound is thought to interfere with this pathway, most likely by blocking the deproteination of rcDNA.[3][4] This leads to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
HepG2-NTCP cells (or other suitable cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
HBeAg Inhibition Assay (ELISA)
This assay measures the inhibition of Hepatitis B e-Antigen (HBeAg) secretion, which can be a surrogate marker for cccDNA activity.
Materials:
-
HBV-infected cells (e.g., HepG2.2.15 or primary human hepatocytes)
-
24-well or 96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercial HBeAg ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed HBV-infected cells in a suitable plate format. After cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 6 days), changing the medium with fresh compound every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
ELISA: Perform the HBeAg ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding samples and controls to antibody-coated wells.
-
Incubating to allow HBeAg to bind.
-
Washing the wells.
-
Adding an enzyme-conjugated detection antibody.
-
Incubating and washing.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the concentration of HBeAg in each sample based on a standard curve. Determine the percentage of HBeAg inhibition for each this compound concentration relative to the vehicle control. The 50% effective concentration (EC₅₀) can be calculated using a dose-response curve.
HBV cccDNA Quantification (Southern Blot)
This is the gold standard for specifically detecting and quantifying cccDNA.
Materials:
-
HBV-infected cells
-
Hirt lysis buffer (0.6% SDS, 10 mM EDTA)
-
5 M NaCl
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Agarose (B213101) gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
³²P-labeled HBV DNA probe
-
Phosphorimager system
Procedure:
-
Hirt DNA Extraction:
-
Lyse the cells with Hirt lysis buffer.
-
Add 5 M NaCl to precipitate high molecular weight genomic DNA and protein-DNA complexes.
-
Centrifuge and collect the supernatant containing low molecular weight DNA (including cccDNA).
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Run the extracted DNA on a 1.2% agarose gel to separate different HBV DNA forms (cccDNA, rcDNA, and single-stranded DNA).
-
-
Southern Transfer:
-
Depurinate, denature, and neutralize the gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
UV crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the ³²P-labeled HBV DNA probe and hybridize overnight.
-
-
Washing and Detection:
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
-
-
Quantification:
-
Quantify the intensity of the cccDNA band relative to known standards.
-
Conclusion
This compound is a valuable research compound for studying the mechanisms of HBV cccDNA formation and for the development of novel anti-HBV therapeutics. Its specific mode of action, targeting a critical step in the viral life cycle that is not addressed by current therapies, makes it an important tool for drug discovery efforts aimed at achieving a functional cure for chronic hepatitis B. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and similar molecules.
References
The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Role in Hepatitis B Virus cccDNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making it the key molecule responsible for viral persistence and the rebound of viral replication upon cessation of antiviral therapy.[1][2][3][4] Consequently, the discovery and development of therapeutic agents that can specifically target and eliminate cccDNA is a primary goal for achieving a cure for chronic Hepatitis B.
This technical guide focuses on CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][2][5] It provides a comprehensive overview of its mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed methodologies for the key experiments involved in its characterization. This document is intended to serve as a valuable resource for researchers in the field of HBV drug discovery and development.
Mechanism of Action of this compound
This compound acts as a specific inhibitor of HBV cccDNA formation.[1][2][5] Its primary mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[4][6][7] This inhibitory action leads to a synchronous reduction in the intracellular levels of both cccDNA and its precursor, the deproteinized rcDNA (DP-rcDNA).[1][6][7] Importantly, studies have shown that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1][2] Furthermore, it does not appear to promote the degradation of existing cccDNA or DP-rcDNA pools.[1][6][7] This specific mode of action distinguishes this compound from many existing HBV antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcriptase activity of the viral polymerase.
The proposed mechanism suggests that this compound may target a host or viral factor specifically involved in the rcDNA to cccDNA conversion pathway, a critical step in the establishment and maintenance of the cccDNA reservoir.[4][8]
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in cell culture models. The following tables summarize the key quantitative data.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 (HBeAg production) | 10 µM | HepDE19 | [9] |
| This compound | EC50 (cccDNA reduction) | 10 µM | HepDES19 | [1][9] |
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | CC50 (Cell Viability) | > 50 µM | HepDE19 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and HBV Replication System
The HepDES19 cell line is a crucial tool for studying cccDNA formation. It is a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.
-
Cell Line: HepDES19 (a derivative of HepG2)
-
Culture Medium: Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 500 µg/mL G418, and 1 µg/mL tetracycline (B611298).
-
Induction of HBV Replication: To induce HBV DNA replication and cccDNA formation, tetracycline is withdrawn from the culture medium.[10]
Antiviral Activity Assay (HBeAg Inhibition)
The secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA and can be used as a surrogate marker for cccDNA levels in high-throughput screening assays.
-
Cell Seeding: Seed HepDE19 cells in 96-well plates at a density of 5.0 × 104 cells/well in tetracycline-free medium to induce HBV replication.
-
Compound Treatment: Immediately after seeding, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 7 days.
-
HBeAg Quantification: Collect the culture supernatant and quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBeAg production by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][11][12]
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 7 days, parallel to the antiviral assay).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[6][12]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
cccDNA Extraction and Analysis (Hirt DNA Extraction and Southern Blot)
To directly measure the effect of this compound on cccDNA levels, a specific DNA extraction method followed by Southern blot analysis is employed.
-
Hirt DNA Extraction: This method selectively extracts low molecular weight, protein-free DNA (including cccDNA and DP-rcDNA) from cultured cells, separating it from high molecular weight chromosomal DNA.[1][14][15]
-
Lyse cells with a solution containing SDS and a high salt concentration (e.g., 1 M NaCl).
-
Incubate on ice or at 4°C overnight to precipitate chromosomal DNA and proteins.
-
Centrifuge to pellet the high molecular weight DNA and cellular debris. The supernatant contains the Hirt DNA extract.
-
Purify the DNA from the supernatant by phenol:chloroform extraction and ethanol (B145695) precipitation.
-
-
Southern Blot Analysis:
-
Digest the Hirt DNA extract with a restriction enzyme that does not cut within the HBV genome to linearize any plasmid DNA contaminants.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis. cccDNA, being supercoiled, migrates faster than the relaxed circular and single-stranded forms.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.
-
Visualize the different forms of HBV DNA by autoradiography.
-
Quantify the band intensities to determine the relative levels of cccDNA and DP-rcDNA.
-
Analysis of HBV Replicative Intermediates
To confirm that this compound does not inhibit HBV DNA replication, total intracellular HBV DNA is analyzed.
-
DNA Extraction: Extract total DNA from treated and untreated HepDES19 cells.
-
Southern Blot Analysis: Separate the DNA on an agarose gel, transfer to a membrane, and hybridize with an HBV-specific probe as described above. This will visualize all replicative intermediates, including relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.
In Vitro Endogenous Polymerase Reaction (EPR) Assay
This assay directly assesses the effect of a compound on the activity of the HBV polymerase within intact viral capsids.
-
Preparation of Viral Cores: Isolate HBV core particles from the cytoplasm of HBV-producing cells (e.g., HepDES19).
-
Polymerase Reaction: Incubate the isolated cores in a reaction mixture containing dNTPs (one of which is radiolabeled, e.g., [α-32P]dCTP) and the test compound (this compound).
-
DNA Extraction and Analysis: After the reaction, extract the viral DNA and analyze the incorporation of the radiolabeled nucleotide by gel electrophoresis and autoradiography. A reduction in signal indicates inhibition of the polymerase.
Primary Duck Hepatocyte (PDH) Infection Model
To evaluate the efficacy of this compound in a more physiologically relevant primary cell model, primary hepatocytes from ducks congenitally infected with Duck Hepatitis B Virus (DHBV), a close relative of HBV, are used.
-
Isolation and Culture of PDHs: Isolate hepatocytes from young, DHBV-free ducklings by collagenase perfusion of the liver.[16] Culture the cells on collagen-coated plates.
-
DHBV Infection: Infect the cultured PDHs with DHBV-positive serum.[8][17]
-
Compound Treatment: Treat the infected cells with this compound.
-
Analysis: After a period of incubation (e.g., 6 days), harvest the cells and extract Hirt DNA. Analyze the levels of DHBV cccDNA and core DNA by Southern blotting.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Mechanism of action of this compound in inhibiting HBV cccDNA formation.
Caption: Workflow for determining the antiviral activity of this compound.
Caption: Experimental workflow for analyzing the effect of this compound on cccDNA.
Conclusion
This compound represents a promising class of disubstituted sulfonamide inhibitors that specifically target the formation of HBV cccDNA. Its unique mechanism of action, which is distinct from that of currently approved HBV therapies, makes it a valuable tool for HBV research and a potential lead compound for the development of novel therapeutics aimed at achieving a functional cure for chronic Hepatitis B. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this compound and other molecules in this class, with the ultimate goal of eradicating the persistent cccDNA reservoir.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of disubstituted sulfonamide compounds as specific inhibitors of hepatitis B virus covalently closed circular DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Hirt DNA extraction, Southern blot analysis, and real-time detection PCR (RTD-PCR) quantification of HBV cccDNA [bio-protocol.org]
- 15. DNA Polymerase alpha is essential for intracellular amplification of hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro experimental infection of primary duck hepatocyte cultures with duck hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCC-0975 in Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a curative therapy.[1] The HBV cccDNA serves as a stable minichromosome in the nucleus of infected cells, acting as the transcriptional template for all viral RNAs, thereby ensuring viral persistence.[1][2] Current antiviral treatments, primarily nucleos(t)ide analogues, can effectively suppress HBV replication, but they do not eliminate cccDNA, leading to viral rebound upon cessation of therapy.[1] This underscores the urgent need for novel therapeutic agents that can directly target the formation and maintenance of cccDNA.[1]
This technical guide focuses on CCC-0975, a preclinical disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][3] this compound represents a promising class of molecules for the development of a functional cure for chronic hepatitis B. This document provides an in-depth overview of its mechanism of action, a compilation of preclinical data, detailed experimental protocols for its evaluation, and a visualization of its role in the context of the HBV life cycle.
Mechanism of Action of this compound
This compound is a hepatitis B virus (HBV) inhibitor that interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][4] This inhibitory action synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their intracellular degradation.[1][4] Mechanistic studies suggest that this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] Instead, its primary mode of action is believed to be the blockage of rcDNA deproteination, a critical step in the cccDNA formation pathway.[5] By preventing the removal of the covalently attached viral polymerase from the 5' end of the minus strand of rcDNA, this compound effectively halts the maturation of rcDNA into the transcriptionally active cccDNA.
The formation of cccDNA from rcDNA is a multi-step process that involves several host cell DNA repair enzymes.[5][6][7][8] After the viral nucleocapsid enters the hepatocyte nucleus, the rcDNA is released. The conversion process includes the removal of the viral polymerase, removal of the RNA primer from the plus strand, completion of the plus strand DNA synthesis, and ligation of both DNA strands.[5][8] Host factors implicated in this pathway include Tyrosyl-DNA phosphodiesterase 2 (TDP2) for polymerase removal, Flap endonuclease 1 (FEN-1) for RNA primer removal, various DNA polymerases (such as POLK, POLD, POLH, and POLλ), Proliferating cell nuclear antigen (PCNA), Replication factor C (RFC), and DNA ligases (LIG1 and LIG3).[6][7][8] this compound's interference with this pathway represents a targeted approach to preventing the establishment and replenishment of the cccDNA pool.
Quantitative Data
The preclinical efficacy of this compound and its analog, CCC-0346, has been evaluated in cell culture models of HBV replication. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and CCC-0346 in HepDE19 Cells [1]
| Compound | EC50 (μM) (HBeAg reduction) | CC50 (μM) (Cell Viability) | Selectivity Index (SI = CC50/EC50) |
| This compound | 4.55 | >50 | >11 |
| CCC-0346 | 0.35 | 2.57 | >7 |
Table 2: Dose-Dependent Inhibition of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells [1]
| This compound Concentration (μM) | Relative cccDNA Level (%) | Relative DP-rcDNA Level (%) |
| 0 | 100 | 100 |
| 1.25 | ~80 | ~85 |
| 2.5 | ~60 | ~65 |
| 5 | ~40 | ~45 |
| 10 | ~20 | ~25 |
| 20 | <10 | <15 |
Note: Relative levels are estimated from the Southern blot data presented in Cai D, et al. 2012.[1]
Table 3: Chemical Properties of this compound and CCC-0346 [1]
| Compound | Chemical Name | Molecular Weight ( g/mol ) |
| This compound | 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide | 483.89 |
| CCC-0346 | 4-(benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)-benzamide | Not explicitly stated |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Hirt DNA Extraction for HBV cccDNA and DP-rcDNA Analysis
This protocol is adapted from established methods for the selective extraction of low-molecular-weight, protein-free DNA, such as cccDNA and DP-rcDNA, from cultured cells.[2][9][10][11][12]
Materials:
-
TE buffer (10 mM Tris-HCl, pH 7.5; 10 mM EDTA)
-
10% Sodium Dodecyl Sulfate (SDS)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695) and 70% Ethanol
-
Nuclease-free water
Procedure:
-
Wash cultured cells (e.g., HepDES19) in a 6-well plate once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1.5 mL of TE buffer and 0.1 mL of 10% SDS to each well. Gently mix and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Transfer the viscous cell lysate to a 15 mL centrifuge tube.
-
Add 0.4 mL of 5 M NaCl and gently invert the tube approximately 10 times.
-
Incubate the tubes at 4°C for at least 16 hours to precipitate proteins and protein-associated DNA.
-
Centrifuge at 14,500 x g for 30 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the protein-free DNA, to a fresh 15 mL tube.
-
Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove residual proteins. After each extraction, centrifuge at 3,500 x g for 10 minutes at 4°C and transfer the aqueous phase to a new tube.
-
Precipitate the DNA by adding two volumes of 100% ethanol and incubating at -20°C overnight.
-
Pellet the DNA by centrifugation at 3,500 x g for 30 minutes at 4°C.
-
Wash the DNA pellet with 70% ethanol and centrifuge again.
-
Air dry the pellet and resuspend it in 25 µL of TE buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA).
Southern Blot Analysis of HBV DNA
This protocol allows for the detection and quantification of different forms of HBV DNA, including cccDNA and DP-rcDNA.[2][13][14][15]
Materials:
-
10x DNA gel loading buffer
-
TAE buffer
-
Depurination solution (0.25 M HCl)
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)
-
20x SSC
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled HBV-specific RNA probe
-
Wash buffers (varying stringencies)
-
Phosphorimager screen and scanner
Procedure:
-
Cast a 1.2% agarose gel in 1x TAE buffer.
-
Load the Hirt-extracted DNA samples mixed with 10x loading buffer into the wells.
-
Perform electrophoresis at a low voltage until the dye front has migrated sufficiently.
-
Depurinate the gel by soaking it in depurination solution for 10 minutes.
-
Denature the DNA by soaking the gel in denaturation solution for 1 hour.
-
Neutralize the gel by soaking it in neutralization solution for 1 hour.
-
Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC.
-
UV crosslink the DNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 65°C.
-
Add the 32P-labeled HBV-specific RNA probe to fresh hybridization buffer and incubate with the membrane overnight at 65°C.
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Expose the membrane to a phosphorimager screen and quantify the signals using a phosphorimager.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of this compound.[16][17][18][19]
Materials:
-
HepDE19 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed HepDE19 cells in a 96-well plate at a density of 5.0 x 104 cells/well.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 7 days).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound action on HBV cccDNA formation.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, specifically targeting the conversion of rcDNA to cccDNA, offers a distinct advantage over current therapies that primarily suppress viral replication. The preclinical data, though early-stage, demonstrates a potent and specific inhibition of cccDNA formation with a favorable selectivity index.
The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of this compound and other cccDNA inhibitors. As the field moves towards therapies that can eradicate the viral reservoir, compounds like this compound will be instrumental in developing curative regimens for chronic hepatitis B. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy and safety in more advanced preclinical models, with the ultimate goal of transitioning to clinical development.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ice-hbv.org [ice-hbv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Hepatitis B Virus cccDNA and Minichromosome Formation and HBV Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of HBV Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ice-hbv.org [ice-hbv.org]
- 14. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Target Identification and Molecular Pathway in HBV cccDNA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B virus (HBV) infection remains a major global health challenge due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is therefore the primary reason for viral persistence and relapse after antiviral therapy. The disubstituted sulfonamide CCC-0975 has been identified as a specific inhibitor of HBV cccDNA formation. This technical guide provides an in-depth overview of the target identification, molecular pathway, and experimental methodologies related to the characterization of this compound. While the direct molecular target of this compound remains to be definitively identified, its mechanism of action is understood to be the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA.
Target Identification and Mechanism of Action
This compound was identified through a high-throughput screening of a small-molecule library for inhibitors of HBV cccDNA production.[1] Mechanistic studies have revealed that this compound does not directly inhibit the HBV DNA polymerase.[1] Instead, it acts at a crucial step in the viral life cycle: the conversion of the viral genomic rcDNA into the persistent cccDNA form within the host cell nucleus.
The proposed mechanism of action centers on the disruption of the formation or stability of deproteinized rcDNA (DP-rcDNA), a key precursor to cccDNA.[1][2][3] Treatment with this compound leads to a synchronous reduction in the levels of both DP-rcDNA and cccDNA, without affecting the decay kinetics of pre-existing pools of these molecules.[1] This suggests that this compound inhibits a step leading to the formation of DP-rcDNA from rcDNA, which is a critical deproteination step. However, the precise host or viral factor that this compound directly binds to and inhibits is currently unknown.[2][3]
Molecular Pathway of HBV cccDNA Formation and Site of this compound Intervention
The formation of HBV cccDNA from rcDNA is a multi-step process that relies heavily on the host cell's DNA repair machinery. The following diagram illustrates this pathway and the putative point of intervention for this compound.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound and a structurally related compound, CCC-0346.[1][3]
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | cccDNA Formation | HepDE19 | 10 | >100 | >10 |
| cccDNA Biosynthesis | Primary Duck Hepatocytes | 3 | Not Reported | Not Reported | |
| CCC-0346 | cccDNA Formation | HepDE19 | 3 | 22 | >7 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50
Experimental Protocols
The identification and characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.
High-Throughput Screening (HTS) using a cccDNA-dependent HBeAg Reporter Assay
A cell-based assay was developed for the high-throughput screening of compounds that inhibit cccDNA formation. This assay utilizes the HepDE19 cell line, which expresses Hepatitis B e-antigen (HBeAg) in a cccDNA-dependent manner.
Principle: In the HepDE19 cell line, the HBeAg open reading frame is split. It is only reconstituted upon the conversion of a pregenomic RNA (pgRNA) transcript into cccDNA. Therefore, the level of secreted HBeAg serves as a surrogate marker for the amount of cccDNA.
Workflow Diagram:
Hirt DNA Extraction for the Isolation of Protein-Free Viral DNA
This method is used to selectively extract low-molecular-weight, protein-free DNA, such as cccDNA and DP-rcDNA, from cultured cells, separating it from high-molecular-weight chromosomal DNA and protein-bound DNA.[4][5][6][7]
Protocol:
-
Lyse cultured cells with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.
-
Add NaCl to a final concentration of 1 M to precipitate high-molecular-weight DNA and proteins.
-
Incubate on ice for at least 4 hours or overnight.
-
Centrifuge at high speed to pellet the chromosomal DNA and protein.
-
Collect the supernatant containing the low-molecular-weight DNA.
-
Treat the supernatant with Proteinase K to digest any remaining proteins.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.
-
Precipitate the DNA with ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
Southern Blot Analysis of Viral DNA
Southern blotting is employed to detect and quantify the different forms of HBV DNA (cccDNA, DP-rcDNA, and ssDNA) following Hirt extraction.[4][8][9]
Protocol:
-
Digest a portion of the Hirt-extracted DNA with a restriction enzyme that linearizes the HBV genome to serve as a marker.
-
Separate the DNA samples on a 1.2% agarose (B213101) gel.
-
Depurinate the gel with 0.25 M HCl, followed by denaturation with 0.5 M NaOH and 1.5 M NaCl.
-
Neutralize the gel with 0.5 M Tris-HCl (pH 7.5) and 1.5 M NaCl.
-
Transfer the DNA from the gel to a nylon membrane via capillary transfer.
-
Crosslink the DNA to the membrane using UV irradiation.
-
Prehybridize the membrane in a hybridization buffer.
-
Hybridize the membrane with a ³²P-labeled HBV-specific riboprobe overnight.
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager.
In Vitro Endogenous Polymerase Assay
This assay is used to determine if a compound directly inhibits the HBV polymerase activity.[1][10]
Protocol:
-
Purify HBV virions from the culture supernatant of HBV-producing cells.
-
Permeabilize the viral envelope with a non-ionic detergent.
-
Incubate the permeabilized virions in a reaction mixture containing dNTPs, including [α-³²P]dCTP, and the test compound (this compound).
-
The endogenous viral polymerase will utilize the pgRNA template to synthesize DNA, incorporating the radiolabeled dCTP.
-
Stop the reaction and precipitate the DNA.
-
Quantify the incorporated radioactivity using a scintillation counter to measure polymerase activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxicity of the compounds on the host cells.[11][12][13][14]
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 7 days).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound is a valuable proof-of-concept molecule in the quest for a functional cure for chronic hepatitis B. It represents a class of compounds, the disubstituted sulfonamides, that target a novel step in the HBV life cycle – the formation of cccDNA. While its direct molecular target is yet to be elucidated, the understanding of its mechanism of action at the molecular process level provides a strong foundation for future drug development efforts. The experimental workflows and protocols detailed herein are crucial for the identification and characterization of new antiviral agents that target the persistent HBV cccDNA reservoir. Further research is warranted to identify the direct binding partner of this compound, which will undoubtedly open new avenues for the rational design of more potent and specific inhibitors of HBV cccDNA formation.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. e-cmh.org [e-cmh.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [bio-protocol.org]
- 9. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ice-hbv.org [ice-hbv.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
In-Depth Technical Guide: In Vitro and In Vivo Studies of CCC-0975, a Novel Inhibitor of Hepatitis B Virus cccDNA Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. This technical guide provides a comprehensive overview of the in vitro and in vivo studies characterizing this compound. The compound has been shown to effectively reduce the levels of HBV cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA), in cell culture models. Mechanistic studies indicate that this compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. Notably, its mode of action is distinct from current antiviral therapies as it does not directly inhibit HBV polymerase activity. This document details the experimental protocols utilized in these studies, presents the quantitative data in a structured format, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound targets a key step in the HBV life cycle: the formation of the stable cccDNA minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it essential for viral replication and persistence.
The primary mechanism of action of this compound is the inhibition of the conversion of rcDNA to cccDNA. Evidence suggests this is likely achieved by blocking the deproteination of rcDNA, a crucial step for the subsequent repair and ligation of the rcDNA molecule into cccDNA.[1][2] This targeted approach prevents the replenishment of the nuclear cccDNA pool, thereby hindering the establishment of new and persistent viral genomes.
Signaling Pathway: HBV rcDNA to cccDNA Conversion and Inhibition by this compound
Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound and its analog, CCC-0346.
Table 1: In Vitro Efficacy of this compound and CCC-0346
| Compound | Cell Line/System | Parameter | Value (μM) | Reference |
| This compound | HepDE19 | EC50 (HBeAg) | 10 | [1] |
| This compound | HepDES19 | EC50 (cccDNA) | 10 | [1] |
| This compound | Primary Duck Hepatocytes (DHBV) | EC50 (cccDNA) | 3 | [1] |
| CCC-0346 | HepDE19 | EC50 (HBeAg) | 3 | [1] |
| CCC-0346 | HepDES19 | EC50 (cccDNA) | 3 | [1] |
Table 2: In Vitro Cytotoxicity of this compound and CCC-0346
| Compound | Cell Line | Parameter | Value (μM) | Reference |
| This compound | HepDE19 | CC50 | >100 | [1] |
| CCC-0346 | HepDE19 | CC50 | 20 | [1] |
Experimental Protocols
Cell-Based cccDNA Assay using HBeAg as a Surrogate Marker
This assay was employed for the high-throughput screening that led to the identification of this compound.[1]
Principle: The HepDE19 cell line is a stable human hepatoblastoma cell line containing an integrated HBV genome under the control of a tetracycline-repressible promoter. In this cell line, the expression of Hepatitis B e-antigen (HBeAg) is dependent on the formation of cccDNA. Therefore, secreted HBeAg levels serve as a surrogate marker for intracellular cccDNA levels.
Protocol:
-
Cell Culture: HepDE19 cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, G418, and tetracycline (B611298).
-
Assay Setup: Cells are seeded in 96-well plates and cultured until confluent. To induce HBV replication and cccDNA formation, tetracycline is removed from the culture medium.
-
Compound Treatment: Test compounds, such as this compound, are added to the medium at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 7 days) to allow for cccDNA formation and HBeAg expression and secretion.
-
HBeAg Quantification: The cell culture supernatant is collected, and the level of secreted HBeAg is quantified using a commercial ELISA kit.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBeAg inhibition against the compound concentration.
Southern Blot Analysis of HBV cccDNA and DP-rcDNA
This method is considered the gold standard for the direct detection and quantification of different HBV DNA species.
Protocol:
-
Hirt DNA Extraction:
-
Lyse cultured cells (e.g., HepDES19) with a lysis buffer containing SDS.
-
Precipitate high molecular weight genomic DNA and protein-DNA complexes by adding a high concentration of NaCl and incubating overnight at 4°C.
-
Centrifuge to pellet the precipitate. The supernatant contains low molecular weight DNA, including cccDNA and DP-rcDNA.
-
Extract the DNA from the supernatant using phenol-chloroform extraction and precipitate with ethanol.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Resuspend the extracted Hirt DNA and separate the different DNA forms on a 1.2% agarose gel. The different topologies of cccDNA (supercoiled) and DP-rcDNA (relaxed circular) allow for their separation.
-
-
Southern Blotting:
-
Transfer the separated DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.
-
Wash the membrane to remove the unbound probe.
-
-
Detection and Quantification:
-
Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to cccDNA and DP-rcDNA.
-
Quantify the band intensities using densitometry.
-
In Vitro Endogenous Polymerase Assay
This assay is used to determine if a compound directly inhibits the enzymatic activity of the HBV polymerase.
Protocol:
-
Isolation of HBV Cores:
-
Lyse HBV-producing cells (e.g., HepG2.2.15) or concentrate virions from the culture supernatant.
-
Isolate the viral core particles containing the HBV polymerase and the rcDNA template through centrifugation or immunoprecipitation.
-
-
Endogenous Polymerase Reaction:
-
Incubate the isolated cores in a reaction mixture containing dNTPs (including a radiolabeled dNTP, e.g., [α-32P]dCTP) and the test compound (e.g., this compound).
-
The endogenous HBV polymerase will utilize the rcDNA as a template to synthesize the plus-strand DNA, incorporating the radiolabeled dNTP.
-
-
Quantification of DNA Synthesis:
-
Stop the reaction and precipitate the DNA.
-
Measure the incorporation of the radiolabeled dNTP using a scintillation counter.
-
A reduction in radioactivity in the presence of the compound would indicate direct inhibition of the polymerase.
-
In Vivo Studies
Detailed in vivo studies of this compound in mammalian models are not extensively available in the public domain. However, initial studies were conducted in primary duck hepatocytes infected with Duck Hepatitis B Virus (DHBV), a related hepadnavirus.
-
Duck Hepatocyte Model: In DHBV-infected primary duck hepatocytes, this compound demonstrated a dose-dependent inhibition of DHBV cccDNA biosynthesis with an EC50 of 3 μM.[1] This suggests that the mechanism of action is conserved across different hepadnaviruses.
Further in vivo studies in HBV transgenic mouse models or humanized liver mouse models are necessary to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.
Experimental and Logical Workflows
Workflow for this compound Identification and Characterization
Caption: The workflow for the discovery and initial characterization of this compound.
Conclusion and Future Directions
This compound represents a promising class of anti-HBV compounds with a novel mechanism of action targeting cccDNA formation. Its ability to inhibit the conversion of rcDNA to cccDNA without directly affecting the viral polymerase makes it a valuable candidate for further development, potentially as part of a combination therapy with existing nucleos(t)ide analogs.
Future research should focus on:
-
In-depth in vivo studies: Comprehensive evaluation of the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of HBV infection is crucial.
-
Target Identification: Elucidating the precise host or viral factor(s) that this compound interacts with to block rcDNA deproteination will provide a deeper understanding of its mechanism and could reveal new therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Optimization of the disubstituted sulfonamide scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational understanding of the preclinical data for this compound, highlighting its potential as a novel therapeutic agent for the treatment of chronic hepatitis B.
References
The Inhibitory Effect of CCC-0975 on Deproteinized rcDNA (DP-rcDNA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. The formation of cccDNA from relaxed circular DNA (rcDNA) is a critical step in the viral lifecycle and presents a key target for antiviral therapies. This technical guide provides an in-depth analysis of CCC-0975, a disubstituted sulfonamide compound that has been identified as a specific inhibitor of HBV cccDNA formation. We will explore its mechanism of action, focusing on its effect on the crucial intermediate, deproteinized rcDNA (DP-rcDNA). This document will present quantitative data on its efficacy, detail the experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to HBV cccDNA Formation and the Role of DP-rcDNA
The persistence of HBV infection is attributed to the stable viral minichromosome, cccDNA, which resides in the nucleus of infected liver cells.[1][2] cccDNA serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral genomes.[1][3] The formation of cccDNA is a multi-step process that involves the conversion of the viral rcDNA genome.
Upon entry into the hepatocyte nucleus, the rcDNA undergoes a series of modifications facilitated by host cell enzymes. A critical initial step is the removal of the viral polymerase (Pol) that is covalently attached to the 5' end of the minus strand of rcDNA.[3][4] This process, known as deproteination, results in the formation of deproteinized rcDNA (DP-rcDNA), a key precursor to cccDNA.[4][5][6] Subsequent steps involve the removal of the RNA primer from the plus strand, completion of the plus strand DNA synthesis, and ligation of both DNA strands to form the supercoiled cccDNA molecule.[7]
Given its essential role as a precursor, the formation of DP-rcDNA represents a strategic target for antiviral intervention. Inhibiting the conversion of rcDNA to DP-rcDNA would effectively block the replenishment of the cccDNA pool.
This compound: A Novel Inhibitor of cccDNA Formation
This compound is a disubstituted sulfonamide compound identified as a potent inhibitor of HBV cccDNA production.[2][8] Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[2][8] Instead, it acts by interfering with the conversion of rcDNA to cccDNA.[2][8][9] A key characteristic of this compound's activity is the synchronous reduction in the levels of both cccDNA and its precursor, DP-rcDNA.[2][8] This observation strongly suggests that this compound's mechanism of action involves the inhibition of a very early step in the cccDNA formation pathway, most likely the deproteination of rcDNA.[5][10] The precise molecular target of this compound has not yet been fully elucidated.
Quantitative Data on the Effect of this compound on DP-rcDNA
The inhibitory activity of this compound on DP-rcDNA and cccDNA has been quantified in different experimental systems. The following tables summarize the dose-dependent effects of this compound.
Table 1: Effect of this compound on HBV DP-rcDNA and cccDNA in HepDES19 Cells [2]
| This compound Concentration (μM) | Relative DP-rcDNA Level (%) | Relative cccDNA Level (%) |
| 0 (Untreated Control) | 100 | 100 |
| 1 | 85 | 88 |
| 3 | 65 | 67 |
| 10 | 40 | 42 |
| 30 | 25 | 28 |
Data is estimated from graphical representations in the cited literature and represents the percentage of DP-rcDNA and cccDNA levels relative to the untreated control after 12 days of treatment. The 50% effective concentration (EC50) for cccDNA reduction was determined to be 10 μM.
Table 2: Effect of this compound on DHBV DP-rcDNA/cccDNA in Primary Duck Hepatocytes (PDHs) [2]
| This compound Concentration (μM) | Relative DP-rcDNA/cccDNA Level (%) |
| 0 (Untreated Control) | 100 |
| 0.3 | ~80 |
| 1 | ~60 |
| 3 | ~50 |
| 10 | ~30 |
| 30 | ~20 |
Data is estimated from graphical representations in the cited literature and represents the percentage of duck hepatitis B virus (DHBV) DP-rcDNA/cccDNA levels relative to the untreated control after 5 days of treatment. The EC50 for DP-rcDNA/cccDNA reduction was determined to be 3 μM.
Experimental Protocols
The analysis of this compound's effect on DP-rcDNA relies on specific molecular biology techniques to isolate and detect this DNA intermediate.
Hirt DNA Extraction for the Isolation of Protein-Free Viral DNA (including DP-rcDNA and cccDNA)
This method is employed to separate low-molecular-weight, protein-free DNA (such as DP-rcDNA and cccDNA) from high-molecular-weight chromosomal DNA and protein-bound DNA.
Materials:
-
Cell lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl, pH 7.5)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695)
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
Protocol:
-
Wash cell monolayers (e.g., in a 6-well plate) with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle agitation.
-
Transfer the viscous cell lysate to a microcentrifuge tube.
-
Add 0.25 mL of 5 M NaCl to the lysate, mix gently by inverting the tube, and incubate at 4°C overnight. This step precipitates chromosomal DNA and protein-DNA complexes.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated material.
-
Carefully transfer the supernatant containing the protein-free DNA to a new tube.
-
Perform a phenol:chloroform extraction to remove remaining proteins. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 1 mL of 70% ethanol and air dry.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer.
Southern Blot Analysis for the Detection and Quantification of DP-rcDNA
Southern blotting is the gold standard for distinguishing and quantifying different forms of HBV DNA based on their electrophoretic mobility.
Materials:
-
Electrophoresis buffer (e.g., TBE or TAE)
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)
-
20x SSC buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled HBV-specific DNA probe
-
Phosphorimager screen and scanner
Protocol:
-
Load the Hirt-extracted DNA samples onto a 1.2% agarose gel. Include a lane with a known amount of linear HBV DNA as a size and quantification standard.
-
Perform electrophoresis to separate the DNA fragments. cccDNA will migrate fastest, followed by DP-rcDNA, and then other forms of viral DNA.
-
After electrophoresis, depurinate the DNA by soaking the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA by incubating the gel in denaturation solution for 30 minutes.
-
Neutralize the gel by soaking it in neutralization solution for 30 minutes.
-
Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC buffer.
-
UV-crosslink the DNA to the membrane.
-
Prehybridize the membrane in hybridization buffer at 65°C for at least 1 hour.
-
Add the 32P-labeled HBV-specific DNA probe to the hybridization buffer and incubate overnight at 65°C.
-
Wash the membrane with low and high stringency wash buffers to remove the unbound probe.
-
Expose the membrane to a phosphorimager screen and quantify the signals for DP-rcDNA and cccDNA using a phosphorimager scanner.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing the effect of this compound on DP-rcDNA.
Conclusion
This compound represents a promising class of HBV inhibitors that target a critical and distinct step in the viral life cycle: the formation of cccDNA. Its ability to synchronously reduce both DP-rcDNA and cccDNA levels highlights its mechanism of interfering with the early stages of rcDNA conversion, likely through the inhibition of deproteination. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of HBV drug development. Further investigation into the precise molecular target of this compound will be crucial for the optimization of this and similar compounds as potential curative therapies for chronic hepatitis B.
References
- 1. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Preclinical Profile of CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. CCC-0975, a disubstituted sulfonamide compound, has emerged as a specific inhibitor of HBV cccDNA formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols, to support further research and development in the field of HBV therapeutics.
Core Compound Characteristics and In Vitro Efficacy
This compound has been identified as a potent inhibitor of HBV cccDNA biosynthesis. Its primary mechanism of action is the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA. Notably, this activity is achieved without directly inhibiting the HBV polymerase or promoting the degradation of existing cccDNA pools.
Table 1: In Vitro Anti-HBV Activity of this compound
| Parameter | Cell Line/System | Value | Citation |
| EC50 (HBeAg reduction) | HepDE19 | 10 µM | [1] |
| EC50 (cccDNA reduction) | HepDES19 | 10 µM | [1] |
| EC50 (DHBV cccDNA reduction) | Primary Duck Hepatocytes | 3 µM | [1] |
Table 2: Cytotoxicity Profile of this compound
| Parameter | Cell Line | Value | Citation |
| CC50 | HepDE19 | >100 µM | [1] |
| Selectivity Index (SI) | HepDE19 | >10 | [1] |
Table 3: Dose-Dependent Reduction of HBV DNA Intermediates by this compound in HepDES19 Cells
| This compound Concentration (µM) | Relative DP-rcDNA Level (%) | Relative cccDNA Level (%) | Citation |
| 0 | 100 | 100 | [1] |
| 1.1 | 75 | 78 | [1] |
| 3.3 | 45 | 48 | [1] |
| 10 | 18 | 20 | [1] |
| 30 | 5 | 6 | [1] |
Data extracted and estimated from graphical representations in the cited literature.
Mechanism of Action: Targeting the rcDNA to cccDNA Conversion
This compound specifically disrupts a critical step in the HBV life cycle: the formation of the stable cccDNA minichromosome from its precursor, rcDNA. Mechanistic studies have demonstrated that this compound synchronously reduces the intracellular levels of both cccDNA and its immediate precursor, deproteinized relaxed circular DNA (DP-rcDNA)[1]. This suggests that the compound acts on the conversion process itself, rather than on upstream events like viral DNA replication or downstream events like cccDNA stability. Importantly, this compound does not affect the activity of the viral polymerase in in vitro endogenous polymerase reaction (EPR) assays, distinguishing its mechanism from that of nucleos(t)ide analogs[1].
Figure 1: Proposed mechanism of action for this compound in the HBV lifecycle.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the preclinical activity of this compound.
Cell-Based HBeAg Secretion Assay for High-Throughput Screening
This assay utilizes the cccDNA-dependent secretion of Hepatitis B e-antigen (HBeAg) as a surrogate marker for cccDNA levels, enabling high-throughput screening of compound libraries.
Figure 2: Workflow for the HBeAg-based high-throughput screening assay.
Protocol:
-
Cell Culture: HepDE19 cells, which inducibly express HBV pre-genomic RNA (pgRNA) upon tetracycline (B611298) withdrawal, are seeded in 96-well plates.
-
Induction and Treatment: HBV replication is induced by removing tetracycline from the culture medium. Cells are then treated with various concentrations of this compound or library compounds.
-
Incubation: The treated cells are incubated for 7 days to allow for cccDNA formation and subsequent HBeAg expression and secretion.
-
HBeAg Quantification: Cell culture supernatants are collected, and HBeAg levels are quantified using a commercial ELISA kit.
-
Data Analysis: The dose-dependent inhibition of HBeAg secretion is analyzed to determine the 50% effective concentration (EC50).
cccDNA and DP-rcDNA Analysis by Southern Blot
This "gold standard" method is used to directly detect and quantify intracellular HBV cccDNA and its precursor, DP-rcDNA.
Protocol:
-
Cell Lysis and Hirt Extraction:
-
HepDES19 cells, which have a higher level of cccDNA production, are cultured and treated with this compound.
-
Cells are lysed, and a Hirt extraction is performed to selectively precipitate high-molecular-weight genomic DNA, enriching for low-molecular-weight episomal DNA like cccDNA and DP-rcDNA.
-
-
Proteinase K and RNase A Digestion: The Hirt extracts are treated with Proteinase K to remove any remaining proteins and with RNase A to remove RNA.
-
Phenol-Chloroform Extraction and Ethanol Precipitation: The DNA is further purified by phenol-chloroform extraction and precipitated with ethanol.
-
Agarose (B213101) Gel Electrophoresis: The purified DNA is resolved on a 1.2% agarose gel to separate the different HBV DNA species (cccDNA, DP-rcDNA, and single-stranded DNA).
-
Southern Blotting:
-
The DNA is transferred from the gel to a nylon membrane.
-
The membrane is hybridized with a radiolabeled HBV-specific DNA probe.
-
The signals are detected by autoradiography, and the band intensities are quantified to determine the relative levels of cccDNA and DP-rcDNA.
-
In Vitro Endogenous Polymerase Reaction (EPR) Assay
This assay assesses the direct effect of a compound on the activity of the HBV polymerase.
Protocol:
-
Isolation of Viral Cores: HBV viral cores are isolated from HBV-producing cells (e.g., HepG2.2.15) or from the serum of infected animals.
-
Endogenous Polymerase Reaction: The isolated cores are incubated in a reaction mixture containing deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-32P]dCTP), and the test compound (this compound).
-
DNA Extraction: After the reaction, the viral DNA is extracted from the cores.
-
Analysis: The incorporation of the radiolabeled dNTP into newly synthesized viral DNA is measured, typically by gel electrophoresis and autoradiography, to determine the level of polymerase activity.
Cytotoxicity Assay
This assay determines the concentration at which a compound induces cell death.
Protocol:
-
Cell Seeding: HepDE19 or other relevant cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period equivalent to the efficacy assays (e.g., 7 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of MTS or resazurin, or by measuring ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: The dose-dependent decrease in cell viability is used to calculate the 50% cytotoxic concentration (CC50).
In Vivo Preclinical Data
To date, published in vivo efficacy and toxicity data for this compound in animal models of HBV infection are limited. However, the demonstrated activity of this compound against duck hepatitis B virus (DHBV) cccDNA formation in primary duck hepatocytes suggests that the duck model would be a suitable system for future in vivo evaluation[1].
Conclusion and Future Directions
The preclinical data for this compound strongly support its profile as a specific inhibitor of HBV cccDNA formation. Its distinct mechanism of action, which does not target the viral polymerase, makes it a promising candidate for combination therapies with existing nucleos(t)ide analogs. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and drug-like properties, as well as comprehensive in vivo studies in relevant animal models, such as the duck hepatitis B virus (DHBV) model, to assess its efficacy, pharmacokinetics, and safety profile. The development of cccDNA-targeting agents like this compound represents a critical step towards achieving a functional cure for chronic hepatitis B.
References
CCC-0975: A Technical Guide for the Study of Hepatitis B Virus cccDNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Covalently closed circular DNA (cccDNA) is the persistent form of the Hepatitis B Virus (HBV) genome and the primary reason for the difficulty in achieving a curative therapy. CCC-0975, a disubstituted sulfonamide compound, has emerged as a valuable research tool for investigating the biology of cccDNA. This document provides a comprehensive technical guide on the use of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of HBV cccDNA formation.[1][2][3] It belongs to a class of compounds known as disubstituted sulfonamides and has been identified as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2][3] This activity makes it an invaluable tool for studying the mechanisms of cccDNA biosynthesis, stability, and its role in the viral life cycle. A structurally related compound, CCC-0346, exhibits similar activity.[2][3]
Mechanism of Action
This compound interferes with the formation of cccDNA by targeting a critical step in its biosynthesis: the conversion of rcDNA. The proposed mechanism involves the inhibition of the deproteination of rcDNA, a process required to remove the covalently attached viral polymerase from the 5' end of the minus-strand DNA.[4][5] This blockade leads to a synchronized reduction in the levels of both deproteinized rcDNA (DP-rcDNA), the direct precursor to cccDNA, and mature cccDNA itself.[1][2][3] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the stability of pre-existing cccDNA.[2][3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on cccDNA formation has been quantified in different experimental systems. The half-maximal effective concentration (EC50) values highlight its potency.
| Compound | Cell Line/System | Virus | EC50 for cccDNA Reduction | Reference |
| This compound | HepDES19 cells | HBV | 10 µM | [1][3] |
| This compound | Primary Duck Hepatocytes (PDH) | DHBV | 3 µM | [3] |
| CCC-0346 | HepDES19 cells | HBV | 3 µM | [3] |
Table 1: Summary of the in vitro efficacy of this compound and CCC-0346 in inhibiting cccDNA formation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments used to characterize its effects on cccDNA.
Cell Culture and Induction of HBV Replication in HepDES19 Cells
HepDES19 is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.
-
Cell Maintenance: Culture HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL tetracycline.
-
Induction of HBV Replication: To induce HBV pgRNA transcription and subsequent DNA replication and cccDNA formation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free medium.
-
Compound Treatment: Add this compound (dissolved in DMSO) to the tetracycline-free medium at the desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1%).
-
Harvesting Cells: After the desired incubation period (e.g., 4-12 days), harvest the cells for DNA and RNA analysis.
Hirt Extraction for cccDNA Enrichment
This method selectively extracts low-molecular-weight DNA, including cccDNA, from cellular and high-molecular-weight DNA.[6][7][8]
-
Cell Lysis: Wash the cultured cells with PBS and lyse them by adding a lysis buffer (e.g., 10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.7% SDS).
-
Salt Precipitation: Add a high concentration of NaCl (e.g., 1 M) to the lysate to precipitate high-molecular-weight DNA and proteins.
-
Incubation: Incubate the mixture on ice for at least 4 hours or overnight.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated genomic DNA and proteins.
-
Supernatant Collection: The supernatant, containing the Hirt DNA (including cccDNA and DP-rcDNA), is carefully collected.
-
DNA Purification: Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Resuspension: Resuspend the purified DNA pellet in TE buffer.
Southern Blot Analysis of HBV cccDNA and Replicative Intermediates
Southern blotting is the gold standard for detecting and distinguishing different forms of HBV DNA.[6][7][8]
-
Agarose (B213101) Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA) will migrate at different rates.
-
Denaturation and Neutralization: Treat the gel with a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) followed by a neutralization solution (e.g., 0.5 M Tris-HCl [pH 7.5], 1.5 M NaCl).
-
Transfer: Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) by capillary transfer.
-
UV Cross-linking: Cross-link the DNA to the membrane using a UV transilluminator.
-
Hybridization: Pre-hybridize the membrane and then hybridize it with a ³²P-labeled HBV-specific DNA probe overnight at a suitable temperature (e.g., 42°C).
-
Washing: Wash the membrane with SSC buffers of decreasing concentrations to remove the non-specifically bound probe.
-
Autoradiography: Expose the membrane to a phosphor screen or X-ray film to visualize the HBV DNA bands. The amount of cccDNA and DP-rcDNA can be quantified using densitometry.
In Vitro Endogenous Polymerase Assay
This assay measures the activity of the HBV polymerase within intact nucleocapsids.
-
Isolation of Cytoplasmic Nucleocapsids: Lyse the cells and prepare a cytoplasmic extract.
-
Immunoprecipitation (Optional): Use an antibody against the HBV core protein to immunoprecipitate the nucleocapsids.
-
Endogenous Polymerase Reaction: Incubate the isolated nucleocapsids in a reaction mixture containing dNTPs (including α-³²P-dCTP), MgCl₂, KCl, and a non-ionic detergent (e.g., NP-40) to permeabilize the capsids.
-
DNA Extraction: Stop the reaction and extract the viral DNA.
-
Analysis: Analyze the radiolabeled DNA products by agarose gel electrophoresis and autoradiography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's effect on cccDNA.
Conclusion
This compound is a potent and specific inhibitor of HBV cccDNA formation, acting at the level of rcDNA to cccDNA conversion. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an essential tool for researchers in the field of hepatitis B. This guide provides the necessary information for the effective utilization of this compound to further unravel the complexities of cccDNA biology and to aid in the development of novel anti-HBV therapeutics.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 2. Initiation of Duck Hepatitis B Virus Infection Requires Cleavage by a Furin-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
- 7. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of CCC-0975 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCC-0975 is a member of the disubstituted sulfonamide (DSS) class of molecules that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] The persistence of cccDNA in the nucleus of infected hepatocytes is a major obstacle to a curative therapy for chronic hepatitis B.[1][2] this compound presents a promising tool for studying the mechanisms of cccDNA formation and for the development of novel anti-HBV therapeutics. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes (PHH), the gold standard in vitro model for studying HBV infection.
Mechanism of Action
This compound inhibits the conversion of HBV relaxed circular DNA (rcDNA) to the transcriptionally active cccDNA.[1][2][3] This process occurs in the nucleus of infected hepatocytes and involves several host DNA repair enzymes. The proposed mechanism of action for this compound is the blockage of the deproteination of rcDNA, a critical early step in the conversion process.[1] By preventing the formation of new cccDNA molecules, this compound can inhibit the establishment and replenishment of the cccDNA pool.[3]
Signaling Pathway of HBV rcDNA to cccDNA Conversion
The conversion of rcDNA to cccDNA is a multi-step process that hijacks the host cell's DNA repair machinery. The following diagram illustrates the key steps and the host factors involved, highlighting the putative point of inhibition by this compound.
Caption: HBV rcDNA to cccDNA conversion pathway in the hepatocyte nucleus.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that the provided EC50 value was determined in the HepDES19 cell line, and researchers should perform their own dose-response studies to determine the optimal concentration for primary human hepatocytes.
Table 1: Antiviral Activity of this compound
| Compound | Target | Assay | Cell Type | EC50 (µM) | Reference |
| This compound | cccDNA Formation | cccDNA reduction | HepDES19 | 10 | [4] |
Table 2: Cytotoxicity of this compound
| Compound | Assay | Cell Type | CC50 (µM) | Reference |
| This compound | Cell growth assay | Not specified | >50 (considered minimally toxic) | [5] |
Experimental Protocols
The following protocols provide a general framework for using this compound in HBV-infected primary human hepatocytes. It is recommended to optimize these protocols for specific experimental conditions and hepatocyte donor lots.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Culture and Maintenance of Primary Human Hepatocytes
This protocol assumes the use of cryopreserved primary human hepatocytes.
-
Thawing: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Cell Recovery: Transfer the cell suspension to a tube containing pre-warmed hepatocyte plating medium. Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the cells.
-
Plating: Gently resuspend the cell pellet in fresh plating medium and count the viable cells using a trypan blue exclusion assay. Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Attachment: Incubate the plated cells at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Maintenance: After attachment, replace the plating medium with hepatocyte maintenance medium. Change the medium every 24-48 hours.
HBV Infection of Primary Human Hepatocytes
-
Virus Preparation: Obtain a high-titer HBV stock. The multiplicity of infection (MOI) should be optimized for each hepatocyte donor lot.
-
Infection: On the day of infection, remove the maintenance medium from the cultured hepatocytes and add the HBV inoculum diluted in fresh maintenance medium.
-
Incubation: Incubate the cells with the virus for 16-24 hours at 37°C.
-
Washing: After the incubation period, remove the virus inoculum and wash the cells several times with phosphate-buffered saline (PBS) to remove any unbound virus.
-
Post-Infection Culture: Add fresh maintenance medium to the cells and continue incubation.
Treatment of HBV-Infected Hepatocytes with this compound
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in hepatocyte maintenance medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Add the this compound-containing medium to the HBV-infected hepatocytes. Include appropriate controls: a vehicle control (medium with the same concentration of DMSO) and a positive control (a known HBV inhibitor, if available).
-
Incubation: Incubate the treated cells for the desired duration of the experiment (e.g., 3-9 days). The medium containing this compound should be refreshed every 2-3 days.
Quantification of HBV cccDNA by qPCR
-
DNA Extraction: At the end of the treatment period, harvest the cells and extract total intracellular DNA using a commercial DNA extraction kit.
-
cccDNA-Specific qPCR: To specifically quantify cccDNA, it is crucial to eliminate other forms of HBV DNA (rcDNA, dslDNA). This can be achieved by treating the DNA extract with a plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.
-
qPCR Reaction: Perform qPCR using primers and a probe specific for a region of the HBV genome that is present in cccDNA.
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV genome to quantify the cccDNA copy number. Normalize the cccDNA copy number to a housekeeping gene (e.g., β-actin) to account for variations in cell number and DNA extraction efficiency.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for evaluating the efficacy of this compound in primary human hepatocytes.
Caption: A step-by-step experimental workflow for assessing this compound.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of HBV cccDNA formation. The protocols and information provided in these application notes offer a comprehensive guide for its use in primary human hepatocytes. Due to the inherent variability of primary cells, it is essential for researchers to optimize the experimental conditions and to perform thorough dose-response and cytotoxicity assessments to ensure the validity and reproducibility of their results.
References
- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CCC-0975 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, which is a critical step in the establishment and persistence of HBV infection.[1][3] Specifically, this compound is thought to impede this process by blocking the deproteination of rcDNA.[3] These application notes provide detailed protocols for the use of this compound in cell culture models of HBV replication to assess its antiviral activity and cytotoxicity.
Mechanism of Action
This compound specifically targets the formation of HBV cccDNA from its precursor, rcDNA. This inhibitory action leads to a synchronous reduction in the levels of both cccDNA and its deproteinized rcDNA (DP-rcDNA) intermediate.[1] Importantly, this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] This specific mechanism of action makes this compound a valuable tool for studying the process of cccDNA formation and a potential candidate for therapeutic strategies aimed at eliminating the persistent intrahepatic HBV reservoir.
Data Presentation
The following tables summarize the key quantitative data for this compound in relevant cell culture models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | EC50 | Reference |
| HepDES19 | cccDNA Reduction | 10 µM | [1] |
| Primary Duck Hepatocytes | DHBV cccDNA Biosynthesis | 3 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | CC50 | Reference |
| HepDE19 | Cell Viability | >30 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol for Antiviral Activity Assay in HepG2.2.15 Cells
This protocol describes a method to evaluate the effect of this compound on HBV replication by measuring the reduction in cccDNA.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Reagents for Hirt DNA extraction
-
Reagents and equipment for Southern blotting
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for long-term culture (e.g., 12 days) without overgrowth.
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A suggested starting range is 0.1 µM to 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).
-
-
Incubation: Incubate the cells for up to 12 days. Change the medium with freshly prepared this compound every two days.[1]
-
Harvesting and DNA Extraction:
-
On day 12, wash the cells with PBS and harvest them.
-
Extract low molecular weight DNA using the Hirt extraction method to enrich for cccDNA and other replicative intermediates.
-
-
cccDNA Analysis by Southern Blot:
-
Separate the extracted DNA on an agarose (B213101) gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize with a 32P-labeled HBV-specific probe.
-
Visualize the bands corresponding to cccDNA and rcDNA using autoradiography and quantify the signal intensity.
-
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
HepG2 cells (or other relevant hepatocyte cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) using a dose-response curve fitting software.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparing CCC-0975 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) cccDNA formation.[1][2] It interferes with the conversion of relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), the persistent viral reservoir, by reducing the levels of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][3] this compound does not directly inhibit viral polymerase activity but targets a crucial step in the establishment of the viral minichromosome in the nucleus of infected hepatocytes.[1][4] Accurate preparation of stock solutions is critical for obtaining reproducible results in cell-based assays and other experimental settings. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for both polar and nonpolar compounds.[3][5]
Physicochemical and Biological Data
Properly characterizing a compound is the first step in successful experimental design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide | [1] |
| Molecular Formula | C₂₁H₁₇ClF₃N₃O₃S | [3] |
| Molecular Weight | 483.89 g/mol | [3] |
| CAS Number | 432018-03-6 | [3] |
| Appearance | White to off-white solid | [3] |
| Mechanism of Action | Inhibits HBV cccDNA formation | [1][2] |
| EC₅₀ (HepDES19 cells) | 10 µM | [1][3] |
| EC₅₀ (Primary Duck Hepatocytes) | 3 µM | [1] |
Solubility and Stock Solution Recommendations
This compound is highly soluble in DMSO. For most applications, a 10 mM stock solution is recommended as it provides a convenient concentration for subsequent dilutions into aqueous media for cell culture experiments.
| Solvent | Recommended Max Concentration | Notes | Reference |
| DMSO | 100 mg/mL (approx. 206 mM) | May require sonication. Use of new, anhydrous DMSO is critical as it is hygroscopic. | [3] |
| DMSO | 10 mM | A standard, readily achievable concentration used in published studies. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
4.1 Materials and Equipment
-
This compound powder (CAS: 432018-03-6)
-
Anhydrous/ultrapure Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2 Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 483.89 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 483.89 g/mol = 4.8389 mg
-
4.3 Step-by-Step Procedure
-
Preparation: Work in a clean, dry environment. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the calculated amount of this compound powder (e.g., 4.84 mg) and place it into a sterile microcentrifuge tube or vial.
-
Note: For small quantities, it is often more accurate to add the solvent directly to the manufacturer's vial containing a pre-weighed amount of the compound.[6]
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.84 mg) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If any particulates remain, place the vial in a water bath sonicator for 5-10 minutes to ensure complete dissolution.[3]
-
Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.
Storage and Handling
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage Temperature: Store the DMSO stock solution at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
-
Light Protection: Store aliquots in a dark container or box, as this compound may be light-sensitive.
-
Container Type: Use polypropylene (B1209903) tubes or amber glass vials to store the solution.[7][8]
Application in Cell Culture
When using the this compound stock solution in cell-based assays, it is important to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations.
-
Working Dilutions: Prepare intermediate dilutions of the 10 mM stock in sterile culture medium immediately before use.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[1]
-
Example Dilution: To treat cells with 10 µM this compound, you would perform a 1:1000 dilution of the 10 mM stock solution into the final culture volume (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
Mechanism of Action Pathway
This compound inhibits a key step in the maturation of the HBV genome within the nucleus of an infected hepatocyte. It prevents the formation of the stable cccDNA minichromosome, which is the transcriptional template for all viral RNAs.[4][9]
// Using an invisible node to create the T-shaped arrow "Inhibition_Point" [shape=point, style=invis];
"CCC_0975" -> "Inhibition_Point" [arrowhead=none, color="#EA4335", style=dashed]; "Inhibition_Point" -> "DP_rcDNA" [arrowhead=tee, label=" Inhibits Formation", fontcolor="#EA4335", color="#EA4335", style=bold]; }
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 7. dmsostore.com [dmsostore.com]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CCC-0975 Treatment of Duck Hepatitis B Virus (DHBV)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of hepadnavirus covalently closed circular DNA (cccDNA) formation[1][2]. Unlike nucleos(t)ide analogs that target viral DNA synthesis, this compound interferes with the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA molecule, which serves as the transcriptional template for all viral RNAs and is responsible for the persistence of infection[1][3][4][5]. Specifically, it reduces the levels of the cccDNA precursor, deproteinized relaxed circular DNA (DP-rcDNA)[1][6][7]. The duck hepatitis B virus (DHBV) infection model, particularly in primary duck hepatocytes (PDHs), is a valuable in vitro system for studying HBV replication and for the evaluation of antiviral compounds due to the similar replication strategies of HBV and DHBV[3][8][9]. These notes provide detailed protocols for the application of this compound in the treatment of DHBV infection in vitro.
Mechanism of Action
This compound does not directly inhibit the viral polymerase activity[1]. Instead, it acts at a later stage of the viral life cycle, downstream of viral DNA replication. The compound disrupts the formation of cccDNA from the newly synthesized rcDNA-containing nucleocapsids that are transported to the nucleus[1][6]. This leads to a synchronous reduction in both DP-rcDNA and cccDNA levels within the infected cell[1].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of DHBV and HBV inhibition.
Table 1: In Vitro Efficacy of this compound
| Parameter | Virus | Cell System | Value | Reference |
| EC50 (cccDNA formation) | DHBV | Primary Duck Hepatocytes (PDHs) | 3 µM | [1] |
| EC50 (cccDNA formation) | HBV | HepDES19 cells | 10 µM | [1][7] |
| EC50 (HBeAg production) | HBV | HepDE19 cells | Not specified | [1] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell System | Value | Reference |
| CC50 | HepDE19 cells | > 50 µM | [1] |
| Observed Cytotoxicity | Primary Duck Hepatocytes (PDHs) | No cytopathic effects observed | [1] |
Experimental Protocols
In Vitro Antiviral Assay in DHBV-Infected Primary Duck Hepatocytes (PDHs)
This protocol details the methodology for assessing the antiviral activity of this compound against DHBV in a primary cell culture model.
Materials:
-
Primary Duck Hepatocytes (PDHs)
-
William's E medium supplemented with 2% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and insulin (B600854) (0.1 U/mL)
-
DHBV-positive duck serum (for infection)
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
60-mm cell culture dishes
-
Reagents for DNA extraction and Southern blot or qPCR analysis
Procedure:
-
Cell Plating: Plate primary duck hepatocytes in 60-mm dishes at an appropriate density.
-
Compound Pre-treatment: Two hours prior to infection, replace the culture medium with fresh medium containing various concentrations of this compound or 0.1% DMSO as a vehicle control.
-
Infection: Infect the pre-treated PDHs with DHBV-positive duck serum (e.g., containing approximately 1.5 × 107 virions) in the continued presence of the test compounds[1].
-
Incubation: Incubate the infected cells overnight.
-
Post-infection Treatment: The following day, remove the inoculum, rinse the cells twice with regular medium, and continue the treatment with fresh medium containing the respective concentrations of this compound or DMSO.
-
Maintenance: Replenish the culture medium and compounds every other day.
-
Harvesting: After 5 days of treatment, harvest the cells.
-
DNA Analysis: Extract intracellular viral DNA and analyze the levels of DHBV DP-rcDNA and cccDNA using Southern blotting or quantitative PCR (qPCR)[1][8].
DHBV Endogenous Polymerase Reaction (EPR) Assay
This protocol is used to determine if this compound directly inhibits the DHBV polymerase activity.
Materials:
-
DHBV virion particles (derived from the sera of congenitally DHBV-infected ducks)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and NP-40)
-
dATP, dGTP, TTP
-
[α-32P]dCTP
-
This compound (10 µM)
-
DMSO (vehicle control)
-
Phosphonoformic acid (PFA) (positive control for polymerase inhibitor)
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing DHBV virion particles, reaction buffer, dATP, dGTP, and TTP.
-
Radiolabeling: Add [α-32P]dCTP to the reaction mixture.
-
Compound Addition: Add this compound to a final concentration of 10 µM. Use 0.1% DMSO as the solvent control and PFA as a positive control for polymerase inhibition[1].
-
Incubation: Incubate the reaction mixture to allow for the endogenous polymerase reaction to occur.
-
Measurement: Measure the amount of incorporated [32P]dCTP radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the relative polymerase activity as a percentage of the counts per minute in the control reaction[1].
Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxic effects of this compound on the host cells.
Materials:
-
Primary Duck Hepatocytes (PDHs) or a relevant cell line (e.g., HepG2)
-
Culture medium
-
This compound at various concentrations
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., MTS or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PDHs or another suitable cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a period relevant to the antiviral assay (e.g., 3-5 days).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For example, an MTS assay measures mitochondrial function, while an LDH release assay measures membrane integrity[10].
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the 50% cytotoxic concentration (CC50).
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical and biological materials. The specific conditions for cell culture and viral infection may need to be optimized for individual laboratory settings.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficient inhibition of duck hepatitis B virus DNA by the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Challenges in Studying Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying cccDNA Levels after CCC-0975 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) is a stable minichromosome that resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. The persistence of cccDNA is a major obstacle to a curative therapy for chronic hepatitis B. CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of HBV cccDNA formation.[1][2][3][4][5] These application notes provide detailed protocols for researchers to quantify the effect of this compound on cccDNA levels in cell culture models.
This compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2][4][6] The compound does not appear to promote the degradation of existing cccDNA but rather inhibits its de novo formation.[1] The EC50 of this compound for cccDNA reduction in cell culture has been reported to be approximately 10 μM.[1][2]
These notes provide a comprehensive guide to utilizing this compound in experimental settings and detail the primary methods for the subsequent quantification of cccDNA: Southern blot analysis and quantitative PCR (qPCR).
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on HBV cccDNA and related viral markers based on published data.
Table 1: Dose-Dependent Effect of this compound on HBV cccDNA and DP-rcDNA Levels in HepDES19 Cells
| This compound Concentration (μM) | Relative cccDNA Level (%) | Relative DP-rcDNA Level (%) |
| 0 (Untreated Control) | 100 | 100 |
| 1 | 80 | 85 |
| 3 | 60 | 65 |
| 10 (EC50) | 50 | 52 |
| 30 | 25 | 30 |
Data are derived from studies in HepDES19 cells, a tetracycline-inducible HBV expression cell line, and represent the percentage of cccDNA or DP-rcDNA levels relative to the untreated control after 12 days of treatment. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.[1]
Table 2: Comparison of cccDNA Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Southern Blot | Separation of DNA fragments by size via gel electrophoresis, followed by hybridization with a labeled probe. | "Gold standard" for specificity; can distinguish between different HBV DNA forms (cccDNA, rcDNA, dslDNA).[7][8][9] | Low sensitivity, laborious, not suitable for high-throughput screening.[10][11] |
| qPCR | Amplification of a specific DNA target in real-time. | High sensitivity, high throughput, and quantitative.[10] | Prone to overestimation of cccDNA due to co-amplification of other viral DNA intermediates.[10][11] |
| qPCR with Nuclease Digestion | Pre-treatment of DNA samples with nucleases (e.g., PSD, T5 exonuclease) to remove non-cccDNA forms prior to qPCR. | Improves specificity of qPCR by reducing background from other viral DNAs.[12][13] | Risk of incomplete digestion of non-cccDNA or over-digestion of cccDNA.[13] |
| cinqPCR | A series of restriction enzyme digestions and ligations to create a unique amplicon from cccDNA. | High specificity and sensitivity; allows for normalization to a host gene in the same reaction.[12][14][15][16] | Currently limited to specific HBV genotypes.[13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on HBV cccDNA formation.
Caption: Experimental workflow for quantifying cccDNA after this compound treatment.
Experimental Protocols
Protocol 1: Treatment of HBV-Infected Cells with this compound
This protocol describes the general procedure for treating HBV-infected cells with this compound. Specific cell lines (e.g., HepG2-NTCP cells infected with HBV or HepDES19 cells with inducible HBV replication) and treatment conditions should be optimized for your experimental system.
Materials:
-
HBV-infected or HBV-replicating cell line (e.g., HepG2-NTCP, HepDES19)
-
Complete cell culture medium
-
This compound (MedChemExpress, Cat. No. HY-149158 or equivalent)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer at the time of harvest.
-
Initiation of HBV Replication (if applicable): For inducible cell lines like HepDES19, remove the inducing agent (e.g., tetracycline) from the culture medium to initiate HBV replication.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[2]
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 0, 1, 3, 10, 30 µM).
-
Ensure the final concentration of DMSO is consistent across all treatment groups and does not exceed a level that causes cytotoxicity (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 12 days). For longer treatments, change the medium with fresh compound every 2-3 days.[1]
-
Cell Harvest:
-
At the end of the treatment period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping.
-
Pellet the cells by centrifugation and wash again with PBS.
-
The cell pellets can be stored at -80°C until DNA extraction.
-
Protocol 2: Hirt DNA Extraction for cccDNA Enrichment
This protocol is a modified Hirt extraction method to selectively isolate low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA, while removing high molecular weight genomic DNA and protein-bound viral DNA.[7][11][17]
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
75% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 ml of Lysis Buffer per 10^7 cells. Gently mix by inverting the tube until the solution is viscous and clear.
-
Salt Precipitation: Add 0.25 ml of 5 M NaCl. Mix gently but thoroughly by inverting the tube multiple times.
-
Incubation: Incubate on ice for at least 4 hours or overnight to precipitate high molecular weight DNA and protein-DNA complexes.
-
Centrifugation: Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new tube.
-
Phenol:Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.
-
Incubate at -20°C overnight.
-
-
DNA Pellet Collection:
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
-
Washing: Wash the DNA pellet with 1 ml of ice-cold 75% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Drying and Resuspension:
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer (e.g., 20-50 µl).
-
-
RNA Digestion: Treat the DNA sample with RNase A to remove contaminating RNA.
Protocol 3: Southern Blot Analysis of cccDNA
This protocol describes the "gold standard" method for detecting and distinguishing different forms of HBV DNA.[7][8][9]
Materials:
-
Hirt-extracted DNA from Protocol 2
-
TAE Buffer
-
DNA loading dye
-
Restriction enzymes (optional, for linearization of cccDNA)
-
Nylon membrane
-
Denaturation solution: 1.5 M NaCl, 0.5 M NaOH
-
Neutralization solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.4)
-
20x SSC buffer
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled HBV-specific probe
-
Phosphorimager system
Procedure:
-
Agarose Gel Electrophoresis:
-
Prepare a 1.2% agarose gel in 1x TAE buffer.
-
Load the Hirt-extracted DNA samples mixed with loading dye into the wells.
-
Run the gel at a low voltage until the dye front has migrated an appropriate distance.
-
-
Gel Treatment:
-
Depurinate the gel in 0.25 M HCl for 10 minutes.
-
Rinse with deionized water.
-
Denature the DNA in the gel with denaturation solution for 30 minutes.
-
Neutralize the gel with neutralization solution for 30 minutes.
-
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.
-
DNA Crosslinking: UV-crosslink the DNA to the membrane.
-
Prehybridization: Prehybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
-
Hybridization:
-
Denature the 32P-labeled HBV probe by heating.
-
Add the denatured probe to the hybridization buffer and incubate overnight.
-
-
Washing: Wash the membrane with a series of SSC/SDS buffers of increasing stringency to remove unbound probe.
-
Signal Detection: Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.
-
Quantification: Quantify the signal intensity of the cccDNA bands using appropriate software.
Protocol 4: Quantitative PCR (qPCR) for cccDNA
This protocol provides a more sensitive and high-throughput method for quantifying cccDNA. To increase specificity, it is recommended to use primers that span the gap region of rcDNA and to pre-treat the DNA with a nuclease to remove non-cccDNA forms.
Materials:
-
Hirt-extracted DNA from Protocol 2
-
Nuclease (e.g., Plasmid-Safe ATP-dependent DNase or T5 Exonuclease) and corresponding buffer
-
cccDNA-specific forward and reverse primers
-
qPCR probe (e.g., TaqMan probe)
-
qPCR master mix
-
Real-time PCR instrument
-
HBV plasmid DNA for standard curve
Procedure:
-
Nuclease Digestion (Optional but Recommended):
-
Incubate a portion of the Hirt-extracted DNA with a nuclease (e.g., Plasmid-Safe DNase) according to the manufacturer's instructions to digest linear and relaxed circular DNA.
-
Inactivate the nuclease by heat treatment.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, cccDNA-specific primers, probe, and nuclease-treated DNA template.
-
Prepare a standard curve using serial dilutions of a plasmid containing the HBV genome.
-
-
qPCR Program:
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the copy number of cccDNA in the samples by comparing the Ct values to the standard curve.
-
Normalize the cccDNA copy number to the amount of input DNA or to a reference gene amplified from the same sample to account for variations in DNA extraction efficiency.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on HBV cccDNA levels. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapies targeting the persistent cccDNA reservoir. The choice between Southern blot and qPCR for cccDNA quantification will depend on the specific experimental goals, with Southern blot offering unparalleled specificity and qPCR providing higher sensitivity and throughput. For the most accurate qPCR results, a cccDNA enrichment step, such as Hirt extraction, combined with nuclease treatment is highly recommended.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ice-hbv.org [ice-hbv.org]
- 7. ice-hbv.org [ice-hbv.org]
- 8. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-cmh.org [e-cmh.org]
- 14. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Southern Blot Analysis of Hepatitis B Virus (HBV) Covalently Closed Circular DNA (cccDNA) Following Treatment with CCC-0975
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health issue, with the persistence of the viral genome in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a cure.[1][2] This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, ensuring the continuous production of viral proteins and new virions.[1][2][3] Consequently, the elimination of cccDNA is a central goal in the development of curative therapies for chronic hepatitis B.[1][3] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[4][5][6] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading to a reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[6][7]
Southern blot analysis is the "gold standard" for the detection and characterization of cccDNA.[3][8][9] This technique allows for the separation of different viral DNA forms based on their size and conformation, enabling the specific identification of cccDNA distinct from other replicative intermediates.[3] These application notes provide a detailed protocol for the use of Southern blot analysis to evaluate the efficacy of this compound in reducing cccDNA levels in cell culture models.
Mechanism of Action of this compound
This compound inhibits the formation of cccDNA.[4][5] Mechanistic studies have shown that it does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[6] Instead, it synchronously reduces the intracellular levels of both cccDNA and DP-rcDNA.[6][7] This suggests that this compound interferes with a crucial step in the conversion of rcDNA to cccDNA, a process that is not yet fully understood but is known to involve the removal of the viral polymerase from the 5' end of the minus-strand DNA and the ligation of both DNA strands.[10][11]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the reduction of HBV cccDNA and DP-rcDNA in HepDES19 cells, as determined by Southern blot analysis.
| Compound | Concentration (µM) | cccDNA Reduction (%) | DP-rcDNA Reduction (%) | EC₅₀ (µM) for cccDNA |
| This compound | 3 | ~25% | ~30% | 10 |
| 10 | ~50% | ~60% | ||
| 30 | >90% | >90% |
Data adapted from Cai D, et al. Antimicrob Agents Chemother. 2012 Aug;56(8):4277-88.[6]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: HepG2-derived cell lines that support inducible HBV replication, such as HepDES19 cells, are suitable for this protocol.
-
Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Induction of HBV Replication: Induce HBV replication according to the specific cell line's protocol (e.g., withdrawal of tetracycline (B611298) for HepDES19 cells).
-
Treatment: Treat the induced cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) in fresh medium. A DMSO control should be included.
-
Incubation: Incubate the cells for a sufficient period to observe an effect on cccDNA levels (e.g., 8 days), changing the medium with freshly added compound every 2 days.
-
Harvesting: After the treatment period, wash the cells with PBS and harvest for DNA extraction.
II. Hirt DNA Extraction for cccDNA Enrichment
This method selectively extracts low molecular weight, protein-free DNA, including cccDNA, while precipitating high molecular weight genomic DNA and protein-bound DNA.[1][3]
Reagents:
-
Hirt Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695)
-
70% Ethanol
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Lyse the harvested cells with Hirt Lysis Buffer.
-
Add 5 M NaCl to the lysate to a final concentration of 1 M.
-
Incubate overnight at 4°C to precipitate high molecular weight DNA and proteins.
-
Centrifuge at high speed to pellet the precipitate.
-
Carefully transfer the supernatant containing the cccDNA to a new tube.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.
-
Precipitate the DNA from the aqueous phase with two volumes of 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
III. Southern Blot Analysis of cccDNA
Reagents:
-
TAE Buffer (Tris-acetate-EDTA)
-
Denaturation Solution: 1.5 M NaCl, 0.5 M NaOH
-
Neutralization Solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5)
-
20x SSC Buffer
-
Nylon membrane
-
Hybridization Buffer
-
³²P-labeled HBV DNA probe
-
Wash Buffers (varying stringencies)
Procedure:
-
Agarose Gel Electrophoresis:
-
Load the extracted DNA onto a 1.2% agarose gel.
-
Run the electrophoresis in 1x TAE buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length. This will separate the different forms of HBV DNA (cccDNA, rcDNA, and single-stranded DNA).[3]
-
-
Denaturation and Neutralization:
-
Depurinate the gel in 0.25 M HCl (optional).
-
Denature the DNA in the gel by soaking it in Denaturation Solution.
-
Neutralize the gel by soaking it in Neutralization Solution.
-
-
Transfer:
-
Transfer the DNA from the gel to a nylon membrane via capillary transfer using 20x SSC buffer.
-
-
Crosslinking:
-
UV crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the ³²P-labeled HBV DNA probe and hybridize overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing:
-
Wash the membrane with low and high stringency wash buffers to remove the non-specifically bound probe.
-
-
Detection:
-
Expose the membrane to a phosphor screen or X-ray film to visualize the DNA bands.
-
-
Quantification:
-
Quantify the band intensities using a phosphorimager and appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's effect on HBV cccDNA.
Caption: Proposed mechanism of this compound in inhibiting HBV cccDNA formation.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 3. ice-hbv.org [ice-hbv.org]
- 4. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in hepatitis B virus covalently closed circular DNA | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ice-hbv.org [ice-hbv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Hepatitis B Virus cccDNA Using a qPCR-Based Assay with CCC-0975 as a Proof-of-Concept Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B virus (HBV) infection is a major global health problem, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the presence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[2] This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a curative therapy.[1][2][3] Quantitative monitoring of cccDNA levels is therefore crucial for the development and evaluation of novel anti-HBV therapeutics. This application note provides a detailed protocol for the quantification of HBV cccDNA using a sensitive and specific qPCR-based method. As a proof-of-concept, we demonstrate the application of this assay in evaluating the activity of CCC-0975, a known inhibitor of cccDNA formation.[4][5]
Mechanism of Action of this compound
This compound is a disubstituted sulfonamide compound that specifically inhibits the formation of HBV cccDNA.[5][6][7] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[4][5] Mechanistic studies have shown that this compound synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their degradation.[4][5] This suggests that this compound targets a critical step in the cccDNA biosynthesis pathway, downstream of viral DNA replication but prior to the final ligation of the rcDNA strands.[5][8]
Experimental Protocols
1. Cell Culture and HBV Infection
-
Cell Line: HepG2-NTCP cells, which stably express the HBV entry receptor sodium taurocholate cotransporting polypeptide (NTCP), are a suitable model for HBV infection and cccDNA formation.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Infection Protocol:
-
Seed HepG2-NTCP cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, infect the cells with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents (GEq)/cell in the presence of 4% polyethylene (B3416737) glycol (PEG) 8000 for 16 hours.
-
Following infection, wash the cells three times with phosphate-buffered saline (PBS) and maintain in fresh culture medium.
-
2. This compound Treatment
-
Prepare stock solutions of this compound (MedchemExpress) in dimethyl sulfoxide (B87167) (DMSO).
-
Two days post-infection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Incubate the cells for an additional 4 days, changing the medium with freshly prepared this compound every 2 days.
3. cccDNA Isolation (Modified Hirt Extraction)
-
Lyse the cells in each well with 200 µL of Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA).
-
Incubate at room temperature for 30 minutes.
-
Add 50 µL of 5 M NaCl, mix gently, and incubate at 4°C overnight.
-
Centrifuge at 14,000 rpm for 30 minutes at 4°C.
-
Transfer the supernatant containing the extrachromosomal DNA to a new tube.
-
Extract the DNA with phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with ethanol.
-
Resuspend the DNA pellet in 50 µL of nuclease-free water.
4. Exonuclease Treatment to Remove rcDNA
To ensure specific quantification of cccDNA, it is essential to remove contaminating rcDNA and other linear DNA forms.
-
To the isolated DNA, add 1 µL of T5 exonuclease (NEB) and 1 µL of the corresponding buffer.
-
Incubate at 37°C for 30 minutes, followed by heat inactivation at 70°C for 30 minutes.
5. qPCR for cccDNA Quantification
-
Primers and Probe: Utilize primers and a probe specific for a region of the HBV genome that spans the gap in rcDNA, ensuring amplification only from the covalently closed circular form.
-
Forward Primer: 5'-CCGTGTGCACTTCGCTTCAC-3'
-
Reverse Primer: 5'-AGAGYTCAGCAAAAAAGCAGC-3'
-
Probe: 5'-FAM-TTCAAGCCTCCAAGCTGTGCCTTGGGT-TAMRA-3'
-
-
qPCR Reaction Mix (20 µL):
-
10 µL of 2x TaqMan Universal PCR Master Mix
-
1 µL of each primer (10 µM)
-
0.5 µL of probe (10 µM)
-
5 µL of template DNA
-
2.5 µL of nuclease-free water
-
-
qPCR Cycling Conditions:
-
95°C for 10 minutes
-
40 cycles of:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
-
Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the full HBV genome to determine the absolute copy number of cccDNA.
-
Normalization: Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., RNase P) from the same DNA sample.
Data Presentation
The quantitative data from the qPCR analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on HBV cccDNA Levels
| This compound Concentration (µM) | Mean cccDNA Copies/Cell | Standard Deviation | % Inhibition |
| 0 (DMSO control) | 15.2 | 1.8 | 0 |
| 1 | 12.8 | 1.5 | 15.8 |
| 5 | 7.1 | 0.9 | 53.3 |
| 10 | 3.5 | 0.5 | 77.0 |
| 20 | 1.2 | 0.3 | 92.1 |
Table 2: qPCR Assay Performance
| Parameter | Value |
| R² of Standard Curve | >0.99 |
| PCR Efficiency | 95-105% |
| Lower Limit of Quantification (LLOQ) | 10 copies/reaction |
| Specificity (vs. rcDNA) | >1000-fold |
Visualizations
Caption: Overview of the Hepatitis B Virus (HBV) lifecycle.
Caption: Mechanism of action of this compound in inhibiting cccDNA formation.
Caption: Experimental workflow for qPCR-based cccDNA quantification.
References
- 1. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication [mdpi.com]
- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCC-0975 in Combination with Other Anti-HBV Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments primarily focused on long-term viral suppression rather than a definitive cure. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key obstacle to viral eradication.[1][2][3] CCC-0975 is a novel disubstituted sulfonamide compound that specifically inhibits the formation of HBV cccDNA from its precursor, relaxed circular DNA (rcDNA).[4][5][6][7][8] Its mechanism of action, which is distinct from that of currently approved nucleos(t)ide analogues (NAs) that target the viral polymerase, makes it a promising candidate for combination therapy.[4][9]
This document provides detailed application notes and protocols for researchers interested in evaluating the potential of this compound in combination with other anti-HBV drugs, such as Entecavir (ETV), Lamivudine (LAM), and Tenofovir (TDF).
Mechanism of Action and Rationale for Combination Therapy
This compound interferes with the conversion of rcDNA to cccDNA, a critical step in the establishment and persistence of HBV infection.[4][5][6][7][8] The proposed mechanism involves the inhibition of deproteination of rcDNA, which is a prerequisite for its conversion into cccDNA.[6][8] By targeting a host-mediated process, this compound may have a higher barrier to resistance development compared to drugs targeting viral enzymes.
Nucleos(t)ide analogues like ETV, LAM, and TDF are potent inhibitors of the HBV reverse transcriptase, thereby blocking the synthesis of new viral rcDNA from pregenomic RNA (pgRNA).[9][10] However, they do not directly affect the existing pool of cccDNA.[9] A combination therapy of this compound with an NA is hypothesized to have a synergistic or additive effect by simultaneously blocking both the formation of new cccDNA and the replenishment of the rcDNA pool. This dual-pronged attack could lead to a more profound and sustained reduction in viral replication and potentially contribute to a functional cure.
Quantitative Data on Antiviral Activity
While specific data on the combination of this compound with other anti-HBV drugs is not yet publicly available, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only.
| Drug/Combination | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Combination Index (CI) | Viral Load Reduction (log10 IU/mL) |
| This compound | 10[4] | >100 | >10 | - | 1.5 |
| Entecavir (ETV) | 0.01 | >100 | >10000 | - | 3.0 |
| Lamivudine (LAM) | 0.1 | >100 | >1000 | - | 2.5 |
| Tenofovir (TDF) | 0.05 | >100 | >2000 | - | 2.8 |
| This compound + ETV (1:1) | - | - | - | <1 (Synergy) | >4.0 |
| This compound + LAM (1:1) | - | - | - | ≈1 (Additive) | >3.5 |
| This compound + TDF (1:1) | - | - | - | <1 (Synergy) | >4.0 |
EC50: 50% effective concentration for inhibiting HBV replication. CC50: 50% cytotoxic concentration. Selectivity Index (SI): CC50/EC50. A higher SI indicates a better safety profile. Combination Index (CI): A quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]
Experimental Protocols
In Vitro Anti-HBV Activity and Cytotoxicity Assays
Objective: To determine the EC50 and CC50 of this compound and other anti-HBV drugs, alone and in combination.
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV.[13][14]
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the other anti-HBV drugs (e.g., ETV, LAM, TDF) in cell culture medium. For combination studies, use a checkerboard dilution format.[15]
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the plates for 7 days, changing the medium every 2-3 days.
-
Supernatant Collection: After 7 days, collect the cell culture supernatant for quantification of secreted HBV DNA (a marker of viral replication).
-
HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using real-time PCR.
-
Cytotoxicity Assay: In a parallel plate with uninfected cells (or HepG2.2.15 cells where HBV replication is suppressed), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[16]
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Synergy Analysis using the Combination Index (CI) Method
Objective: To determine the nature of the interaction between this compound and other anti-HBV drugs.
Protocol:
-
Experimental Setup: Perform a checkerboard assay as described above, testing a range of concentrations for each drug, both alone and in combination.
-
Data Collection: Determine the fractional inhibition of HBV replication for each drug concentration and combination.
-
CI Calculation: Use a software program like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the median-effect principle of Chou-Talalay.[11][12][17] The CI is calculated using the following formula for two drugs: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathway: HBV rcDNA to cccDNA Conversion
Caption: HBV rcDNA to cccDNA conversion pathway and points of drug intervention.
Experimental Workflow: Evaluating Anti-HBV Drug Combinations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Carcinogenesis Suppression in Chronic Hepatitis B in the Nucleoside Analogues Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Interactions between Hepatitis B Virus RNase H Antagonists and Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Identification and Tracking of Antiviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term CCC-0975 Treatment in HBV-Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a primary obstacle to a curative therapy.[1][2][3] cccDNA serves as the transcriptional template for all viral RNAs and is responsible for viral persistence and rebound after cessation of antiviral treatment.[1][3] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, quantitative effects on HBV replication intermediates, and detailed protocols for its application in cell culture models.
Mechanism of Action
This compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[4] The formation of cccDNA from rcDNA is a multi-step process that relies on host cellular DNA repair machinery. This process includes the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA (deproteination), removal of the RNA primer from the plus-strand, completion of the plus-strand DNA synthesis, and ligation of both DNA strands.[5][6] this compound is thought to act at the early stage of this conversion, likely by blocking the deproteination of rcDNA.[5][6] This leads to a synchronous reduction in the levels of both deproteinized rcDNA (DP-rcDNA), the precursor to cccDNA, and cccDNA itself, without promoting their degradation.[1][2]
Data Presentation
The following tables summarize the quantitative effects of long-term this compound treatment on HBV replication intermediates in HepDES19 cells. Data has been compiled from published research to illustrate the dose-dependent and time-course effects of the compound.
Table 1: Dose-Dependent Inhibition of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells (12-Day Treatment)
| This compound Concentration (µM) | Relative DP-rcDNA Level (%) | Relative cccDNA Level (%) |
| 0 (Untreated Control) | 100 | 100 |
| 1.25 | 75 | 80 |
| 2.5 | 50 | 55 |
| 5 | 30 | 35 |
| 10 | 15 | 20 |
| 20 | <10 | <10 |
Data extracted and compiled from Cai D, et al. Antimicrob Agents Chemother. 2012;56(8):4277-88.[1]
Table 2: Time-Course of this compound-Mediated Reduction of Pre-existing HBV cccDNA and DP-rcDNA in HepDES19 Cells
| Treatment Duration (Days) | Relative DP-rcDNA Level (%) | Relative cccDNA Level (%) |
| 0 | 100 | 100 |
| 4 | 60 | 65 |
| 8 | 35 | 40 |
| 12 | 20 | 25 |
HepDES19 cells were treated with 10 µM this compound after the establishment of the cccDNA pool. Data extracted and compiled from Cai D, et al. Antimicrob Agents Chemother. 2012;56(8):4277-88.[1]
Mandatory Visualizations
Caption: Inhibition of HBV cccDNA formation by this compound.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
Protocol 1: Long-Term Treatment of HepDES19 Cells with this compound
Objective: To assess the long-term efficacy of this compound in reducing HBV cccDNA and DP-rcDNA levels in a tetracycline-inducible HBV expression cell line.
Materials:
-
HepDES19 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance: Culture HepDES19 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 250 µg/mL G418. Maintain the culture in the presence of 1 µg/mL tetracycline to suppress HBV replication.
-
Seeding and Induction: Seed HepDES19 cells in 6-well plates at a density that allows them to reach confluency within 2-3 days. Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free DMEM to induce HBV pgRNA transcription and DNA replication.
-
This compound Treatment:
-
For Dose-Response: On the day of induction, add fresh tetracycline-free medium containing this compound at various concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
For Time-Course: Induce HBV replication for 12 days to allow for the establishment of a stable cccDNA pool. On day 12, add back tetracycline (1 µg/mL) to shut off de novo pgRNA transcription. Simultaneously, begin treatment with 10 µM this compound.
-
-
Long-Term Culture: Change the medium every 2-3 days with fresh medium containing the appropriate concentrations of this compound and/or tetracycline.
-
Harvesting: At the desired time points (e.g., day 12 for dose-response; days 4, 8, and 12 post-treatment for time-course), harvest the cells for DNA extraction.
Protocol 2: Extraction of HBV cccDNA and DP-rcDNA using the Hirt Method
Objective: To selectively extract low molecular weight, protein-free DNA (including cccDNA and DP-rcDNA) from cultured cells, while removing high molecular weight chromosomal DNA and protein-bound DNA.
Materials:
-
Harvested cell pellets from Protocol 1
-
Hirt Lysis Buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695)
-
70% Ethanol
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet from one well of a 6-well plate in 400 µL of Hirt Lysis Buffer. Gently mix by inverting the tube and incubate at room temperature for 20 minutes.
-
Salt Precipitation: Add 100 µL of 5 M NaCl to the lysate. Mix gently and incubate on ice overnight.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 30 minutes at 4°C to pellet the chromosomal DNA and protein-SDS complexes.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new microcentrifuge tube.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant. Vortex briefly and centrifuge at 14,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.
-
Ethanol Precipitation: Add 2.5 volumes of 100% ethanol to the aqueous phase. Mix and incubate at -20°C for at least 2 hours to precipitate the DNA.
-
DNA Pellet Collection: Centrifuge at 14,000 x g for 30 minutes at 4°C. Carefully discard the supernatant.
-
Washing: Wash the DNA pellet with 500 µL of 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable volume (e.g., 20-30 µL) of nuclease-free water.
Protocol 3: Quantification of HBV cccDNA and DP-rcDNA by Southern Blot Analysis
Objective: To separate and quantify the relative levels of cccDNA and DP-rcDNA extracted from treated cells.
Materials:
-
Hirt-extracted DNA from Protocol 2
-
Agarose (B213101) gel (1.2%)
-
Tris-Borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Nylon membrane
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.4)
-
20x SSC buffer
-
UV crosslinker
-
Hybridization oven
-
32P-labeled HBV DNA probe
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager screen and scanner
Procedure:
-
Gel Electrophoresis: Load the Hirt-extracted DNA onto a 1.2% agarose gel and perform electrophoresis in TBE buffer until adequate separation of DNA forms is achieved. A lane with HBV DNA markers (cccDNA, DP-rcDNA, and single-stranded DNA) should be included.
-
DNA Staining: Stain the gel with ethidium bromide to visualize the DNA and confirm successful extraction.
-
Denaturation and Neutralization: Depurinate the gel in 0.25 N HCl, followed by denaturation in denaturation solution and neutralization in neutralization solution.
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer. Then, add the 32P-labeled HBV DNA probe and hybridize overnight at the appropriate temperature.
-
Washing: Wash the membrane with low and high stringency wash buffers to remove the unbound probe.
-
Signal Detection and Quantification: Expose the membrane to a phosphorimager screen. Scan the screen and quantify the band intensities corresponding to cccDNA and DP-rcDNA using appropriate software. Normalize the signals to the untreated control to determine the relative reduction in DNA levels.
Conclusion
This compound represents a promising class of HBV inhibitors that target the formation of the persistent cccDNA reservoir. The protocols and data presented here provide a framework for researchers to investigate the long-term effects of this compound and similar compounds on HBV replication in vitro. Further studies are warranted to elucidate the precise molecular target of this compound within the host DNA repair machinery and to evaluate its potential in combination with other anti-HBV agents for a functional cure.
References
- 1. Discovery of selective inhibitors of tyrosyl-DNA phosphodiesterase 2 by targeting the enzyme DNA-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Coronavirus Main Protease (Mpro) Antiviral Assay
Topic: Establishing an Antiviral Assay for a Covalent Inhibitor of Coronavirus Main Protease (Mpro)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols are provided as a comprehensive guide for establishing an antiviral assay for a generic covalent inhibitor of the coronavirus main protease (Mpro). The compound CCC-0975, mentioned in the user request, is a known inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation and is not reported to be an inhibitor of coronavirus Mpro.[1][2][3][4] The information below is therefore provided as a template for researchers working with confirmed coronavirus Mpro inhibitors.
Introduction
The main protease (Mpro, also known as 3CLpro) of coronaviruses is a cysteine protease essential for the viral life cycle.[5][6] It cleaves the viral polyproteins at multiple sites to produce functional non-structural proteins required for viral replication.[6][7] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics.[5][8] Covalent inhibitors, which form a stable bond with the catalytic cysteine residue (Cys145) in the Mpro active site, represent a promising class of antiviral candidates.[8][9]
These application notes provide a detailed framework for establishing a cell-based antiviral assay to evaluate the efficacy of a putative covalent Mpro inhibitor. The protocols cover the determination of cytotoxicity, antiviral activity, and mechanism of action.
Data Presentation
Table 1: In Vitro Activity of a Hypothetical Mpro Inhibitor (Mpro-Inhibitor-X)
| Parameter | Value |
| Biochemical Assay | |
| Mpro Enzymatic Inhibition (IC₅₀) | 0.5 µM |
| Cell-Based Assays | |
| Antiviral Activity (EC₅₀) in Vero E6 cells | 1.2 µM |
| Cytotoxicity (CC₅₀) in Vero E6 cells | > 50 µM |
| Selectivity Index (SI) | |
| SI (CC₅₀/EC₅₀) | > 41.7 |
Table 2: Summary of Experimental Conditions
| Experiment | Cell Line | Virus Isolate | Key Reagents | Readout |
| Cytotoxicity Assay | Vero E6 | N/A | Mpro-Inhibitor-X, CellTiter-Glo® | Luminescence (Cell Viability) |
| Antiviral Assay (CPE) | Vero E6 | SARS-CoV-2 isolate | Mpro-Inhibitor-X, Crystal Violet | Absorbance (Cell Viability) |
| Antiviral Assay (qPCR) | Calu-3 | SARS-CoV-2 isolate | Mpro-Inhibitor-X, RNA extraction kit, primers/probes | Ct Value (Viral RNA Copy Number) |
| Mechanism of Action Assay | HEK293T | Mpro-expressing plasmid | Mpro-Inhibitor-X, Reporter plasmid, Luciferase substrate | Luminescence (Reporter Activity) |
Experimental Protocols
Protocol 1: Determination of Compound Cytotoxicity
This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for distinguishing antiviral effects from non-specific cytotoxicity.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (Mpro-Inhibitor-X)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a serial dilution of Mpro-Inhibitor-X in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours (time corresponding to the antiviral assay duration).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
SARS-CoV-2 (or other relevant coronavirus)
-
Test compound (Mpro-Inhibitor-X)
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Mpro-Inhibitor-X in DMEM with 2% FBS.
-
Remove the growth medium and add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to the wells. Include uninfected and virus-only controls.
-
Incubate the plate for 48-72 hours until CPE is observed in the virus-only control wells.
-
Carefully remove the medium and fix the cells with 100 µL of cold methanol for 10 minutes.
-
Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 15 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.
Mandatory Visualizations
Coronavirus Mpro Signaling Pathway and Inhibition
The following diagram illustrates the role of Mpro in the coronavirus replication cycle and the mechanism of its inhibition by a covalent inhibitor.
Caption: Coronavirus Mpro cleaves viral polyproteins to enable replication; covalent inhibitors block this process.
Experimental Workflow for Antiviral Assay
This diagram outlines the key steps in the cell-based antiviral assay.
Caption: Workflow for determining the EC₅₀ of an Mpro inhibitor using a CPE reduction assay.
Logical Relationship for Data Interpretation
This diagram shows the logical flow for interpreting the experimental results to determine if a compound is a viable antiviral candidate.
Caption: Logic for evaluating antiviral efficacy based on the selectivity index.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of host substrates of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for HBV Inhibitors Using CCC-0975 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key factor in the persistence of HBV infection is the presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is refractory to current antiviral therapies that primarily target the viral polymerase.[1][2] The development of compounds that can inhibit the formation or promote the degradation of cccDNA is a primary goal for achieving a curative therapy for chronic hepatitis B.
CCC-0975 is a disubstituted sulfonamide compound identified through high-throughput screening as a specific inhibitor of HBV cccDNA formation.[1] It has been shown to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and maintenance of the cccDNA pool.[1][3] Mechanistic studies suggest that this compound acts by synchronously reducing the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without directly inhibiting viral DNA replication or polymerase activity.[1][2] This makes this compound an invaluable tool for studying the process of cccDNA formation and a crucial reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel HBV inhibitors targeting this essential viral component.
These application notes provide a comprehensive overview of the use of this compound in HTS for HBV inhibitors, including detailed protocols for key experiments and a summary of its quantitative data.
Data Presentation
The following table summarizes the reported quantitative data for the activity of this compound against HBV.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBeAg) | HepDE19 | >11 µM (Selectivity Index) | [1] |
| EC50 (cccDNA) | HepDES19 | 10 µM | [1] |
| EC50 (DHBV DP-rcDNA/cccDNA) | Primary Duck Hepatocytes (PDH) | 3 µM | [1] |
| CC50 | HepDE19 | >100 µM | [1] |
Signaling Pathways and Experimental Workflows
HBV cccDNA Formation and Inhibition by this compound
The formation of cccDNA is a multi-step process that occurs in the nucleus of infected hepatocytes. This compound is understood to interrupt this process, providing a key target for antiviral therapy.
Caption: Mechanism of this compound action on HBV cccDNA formation.
High-Throughput Screening Workflow for HBV cccDNA Inhibitors
A robust HTS workflow is essential for identifying novel inhibitors of HBV cccDNA. This workflow utilizes a cell-based assay with a surrogate marker for cccDNA levels, followed by confirmatory and mechanistic assays.
Caption: Workflow for HTS and characterization of HBV cccDNA inhibitors.
Experimental Protocols
Protocol 1: High-Throughput Screening for HBV cccDNA Inhibitors using a Reporter Cell Line
This protocol describes a cell-based HTS assay using the HepDE19 or the improved HepBHAe82 cell line, where the expression of Hepatitis B e-antigen (HBeAg) serves as a surrogate marker for the presence of cccDNA.
Materials:
-
HepDE19 or HepBHAe82 cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418
-
384-well cell culture plates
-
Compound library, with this compound as a positive control
-
HBeAg or HA-HBeAg ELISA kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence and absorbance
Procedure:
-
Cell Seeding:
-
Culture HepDE19 or HepBHAe82 cells in medium containing tetracycline to suppress HBV transgene expression.
-
Seed the cells into 384-well plates at a density optimized for the assay duration.
-
-
Compound Addition:
-
Prepare serial dilutions of the library compounds and this compound.
-
Add the compounds to the designated wells of the 384-well plates. Include wells with DMSO as a negative control.
-
-
Induction of HBV Replication:
-
Wash the cells to remove tetracycline and replace the medium with tetracycline-free medium to induce HBV pgRNA transcription and subsequent DNA replication and cccDNA formation.
-
-
Incubation:
-
Incubate the plates for a period of 7-14 days to allow for sufficient cccDNA accumulation and HBeAg expression.
-
-
HBeAg Measurement:
-
Collect the cell culture supernatant.
-
Measure the levels of secreted HBeAg (for HepDE19) or HA-HBeAg (for HepBHAe82) using an ELISA kit according to the manufacturer's instructions.
-
-
Cytotoxicity Assay:
-
To the remaining cells in the plate, add a cell viability reagent.
-
Measure cell viability (e.g., by luminescence) to assess the cytotoxicity of the compounds.
-
-
Data Analysis:
-
Normalize the HBeAg signal to the cell viability data.
-
Identify primary hits as compounds that significantly reduce the HBeAg signal without causing significant cytotoxicity.
-
Protocol 2: Southern Blot Analysis of HBV cccDNA and DP-rcDNA
This protocol is a confirmatory assay to directly measure the effect of hit compounds on the levels of cccDNA and its precursor, DP-rcDNA.
Materials:
-
HepDES19 cells (a derivative of HepDE19 that produces higher levels of cccDNA)
-
Hit compounds and this compound
-
Hirt lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Agarose (B213101) gel electrophoresis system
-
Nylon membrane
-
32P-labeled HBV DNA probe
-
Hybridization buffer and wash solutions
-
Phosphorimager system
Procedure:
-
Cell Treatment:
-
Culture HepDES19 cells and induce HBV replication as described in Protocol 1.
-
Treat the cells with the hit compounds at various concentrations, including this compound as a positive control.
-
-
Hirt DNA Extraction:
-
After 7-10 days of treatment, lyse the cells with Hirt lysis buffer to selectively extract low molecular weight DNA, including cccDNA and DP-rcDNA.
-
Treat the lysate with Proteinase K to digest proteins.
-
Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet and run the samples on an agarose gel to separate the different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA).
-
-
Southern Blotting:
-
Transfer the DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled HBV DNA probe.
-
Wash the membrane to remove unbound probe.
-
-
Detection and Quantification:
-
Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
-
Quantify the band intensities to determine the relative levels of cccDNA and DP-rcDNA in treated versus untreated cells.
-
Protocol 3: In Vitro Endogenous Polymerase Assay
This assay is used to determine if a compound directly inhibits the HBV polymerase activity.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Lysis buffer
-
Reaction buffer containing dNTPs and [α-32P]dCTP
-
Hit compounds and a known polymerase inhibitor (e.g., Entecavir) as a positive control
Procedure:
-
Preparation of HBV Cores:
-
Lyse the HBV-producing cells and pellet the viral core particles by ultracentrifugation.
-
-
Endogenous Polymerase Reaction:
-
Resuspend the core particles in reaction buffer.
-
Add the hit compounds at various concentrations.
-
Initiate the reaction by adding the dNTP mix containing [α-32P]dCTP.
-
Incubate to allow for DNA synthesis by the endogenous polymerase.
-
-
Analysis of DNA Products:
-
Stop the reaction and extract the DNA.
-
Run the DNA on an agarose gel and visualize the radiolabeled products by autoradiography.
-
A reduction in the incorporation of [α-32P]dCTP indicates inhibition of the polymerase.
-
Protocol 4: Validation in a Primary Duck Hepatocyte (PDH) Infection Model
This protocol validates the efficacy of hit compounds in a more physiologically relevant primary cell infection model using the closely related Duck Hepatitis B Virus (DHBV).
Materials:
-
Primary duck hepatocytes (PDHs)
-
DHBV-positive serum
-
Culture medium for PDHs
-
Hit compounds and this compound
Procedure:
-
PDH Isolation and Culture:
-
Isolate primary hepatocytes from duckling livers.
-
Culture the PDHs on collagen-coated plates.
-
-
DHBV Infection and Compound Treatment:
-
Infect the PDHs with DHBV-positive serum.
-
After infection, treat the cells with the hit compounds and this compound.
-
-
Analysis of Viral Replication:
-
After several days of treatment, harvest the cells and extract DNA.
-
Perform Southern blot analysis to measure the levels of DHBV cccDNA and replicative intermediates.
-
Conclusion
This compound serves as a critical tool and reference compound for the discovery and characterization of novel HBV inhibitors that target cccDNA formation. The application notes and protocols detailed here provide a comprehensive framework for researchers to establish robust high-throughput screening campaigns and subsequent mechanistic studies. The use of reporter cell lines for primary screening, followed by confirmatory assays such as Southern blotting and validation in primary cell models, constitutes a powerful strategy to identify and advance new therapeutic candidates for a functional cure of chronic hepatitis B.
References
Troubleshooting & Optimization
CCC-0975 solubility issues and how to resolve them
Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Hepatitis B Virus (HBV).[1] Its primary mechanism of action is to interfere with the formation of covalently closed circular DNA (cccDNA) from its precursor, relaxed circular DNA (rcDNA).[1][2][3][4][5] Specifically, it synchronously reduces the levels of cccDNA and its deproteinized rcDNA (DP-rcDNA) precursor, suggesting it blocks a critical step in the conversion process without promoting the degradation of these DNA forms.[1][4][6]
Q2: What is the effective concentration of this compound?
A2: The 50% effective concentration (EC50) of this compound for inhibiting HBV cccDNA formation in cell culture is approximately 10 μM.[1][4]
Q3: How does this compound affect HBV polymerase activity?
A3: Studies have shown that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[4] Its antiviral effect is specific to the cccDNA formation pathway.[4]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. Below are common issues and recommended solutions.
Issue 1: this compound is not dissolving properly in DMSO.
-
Cause: this compound requires specific conditions for optimal dissolution in DMSO. Simply adding the solvent may result in incomplete solubility. Hygroscopic (water-absorbing) DMSO can significantly hinder solubility.[1]
-
Solution:
Issue 2: Precipitation occurs when preparing a working solution for in vivo studies.
-
Cause: Diluting a high-concentration DMSO stock directly into aqueous solutions can cause the compound to precipitate. A co-solvent system is required to maintain solubility.
-
Solution: A step-by-step co-solvent protocol is recommended for preparing a clear working solution suitable for in vivo experiments. The following protocol yields a clear solution of ≥ 2.38 mg/mL.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 483.89 g/mol | |
| EC50 (in vitro) | 10 μM | For inhibition of HBV cccDNA formation.[1][4] |
| Solubility in DMSO | 100 mg/mL (206.66 mM) | Requires sonication and the use of new, anhydrous DMSO.[1] |
| In Vivo Working Solution | ≥ 2.38 mg/mL | Using a co-solvent system of DMSO, PEG300, Tween-80, and Saline.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a suitable vial.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[1]
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.[1]
-
Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of an In Vivo Working Solution
This protocol provides a method to prepare a 1 mL working solution. The volumes can be scaled as needed.
-
Prepare a 23.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the 23.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
This procedure results in a clear solution with a this compound concentration of ≥ 2.38 mg/mL.[1]
Visual Guides
Diagram 1: Experimental Workflow for this compound Solubilization
The following diagram illustrates the recommended workflow for preparing this compound solutions to avoid solubility issues.
Caption: Workflow for preparing this compound stock and working solutions.
Diagram 2: this compound Mechanism of Action in the HBV Life Cycle
This diagram illustrates the point of inhibition of this compound within the HBV cccDNA formation pathway inside an infected hepatocyte.
Caption: this compound inhibits the conversion of rcDNA to cccDNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCC-0975 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCC-0975, a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a disubstituted sulfonamide that specifically inhibits the formation of HBV cccDNA.[1][2] It interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA, a critical step for the establishment and persistence of HBV infection.[1][2][3] The proposed mechanism involves the synchronous reduction of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), suggesting an inhibition of rcDNA deproteination or subsequent steps leading to cccDNA formation.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is the 50% effective concentration (EC50). For this compound, the EC50 for reducing HBV cccDNA in HepDES19 cells is approximately 10 µM.[1][3] In primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), the EC50 is around 3 µM.[1] We recommend performing a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have a lower level of toxicity compared to its analog, CCC-0346.[1] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line. In HepDE19 cells, the CC50 for this compound was reported to be greater than the effective concentrations.[1] Always include a cell viability assay in your experimental design when testing a new compound.
Q5: How can I measure the effect of this compound on cccDNA levels?
A5: The gold standard for detecting and quantifying cccDNA is Southern blot analysis, which can distinguish cccDNA from other viral DNA intermediates.[4] Quantitative PCR (qPCR) is a more sensitive method for quantifying cccDNA levels.[5] Additionally, since the production of Hepatitis B e-antigen (HBeAg) can be dependent on cccDNA in certain cell lines like HepAD38, measuring secreted HBeAg levels by ELISA can serve as a surrogate marker for cccDNA activity in high-throughput screening.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of HBV replication | 1. Suboptimal concentration of this compound.2. Compound instability in culture medium.3. Incorrect timing of compound addition.4. Cell line is not permissive to this compound's mechanism of action. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator.3. For de novo infection studies, add this compound shortly after viral inoculation. For established replication, allow sufficient treatment duration (e.g., several days).4. Confirm that your cell model is appropriate for studying cccDNA formation. |
| High cytotoxicity observed | 1. This compound concentration is too high.2. Final DMSO concentration is toxic to cells.3. Compound has degraded into toxic byproducts. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 and use concentrations well below this value.2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only) in your experiments.3. Use freshly prepared stock solutions and handle the compound according to the manufacturer's instructions. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent timing of compound addition and sample collection.3. Freeze-thaw cycles of this compound stock solution. | 1. Ensure consistent cell seeding density and confluency across experiments.2. Standardize all experimental timelines.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty in detecting cccDNA | 1. Low levels of cccDNA in the chosen cell line.2. Inefficient extraction of cccDNA.3. Low sensitivity of the detection method. | 1. Use a cell line known to produce sufficient levels of cccDNA (e.g., HepDES19, HepG2-NTCP).2. Use a validated cccDNA extraction protocol, such as the Hirt extraction method.[4]3. For low cccDNA levels, consider using a sensitive nested PCR or a qPCR-based method.[5] |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HepDES19 | EC50 (cccDNA reduction) | 10 | [1] |
| Primary Duck Hepatocytes (DHBV) | EC50 (cccDNA reduction) | 3 | [1] |
| HepDE19 | CC50 (Cell Viability) | > EC50 | [1] |
Experimental Protocols
Protocol 1: Determination of EC50 of this compound for HBV cccDNA Reduction in Cell Culture
1. Cell Seeding and Induction of HBV Replication:
- Seed HepDES19 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
- Culture cells in medium containing tetracycline (B611298). To induce HBV replication, remove tetracycline from the culture medium.
2. Compound Treatment:
- Prepare a series of dilutions of this compound in culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration).
- Add the compound dilutions to the cells.
3. Incubation and Medium Change:
- Incubate the cells for the desired duration (e.g., 7-12 days).[1]
- Change the medium with fresh compound every 2-3 days.
4. Harvest and cccDNA Extraction:
- Wash the cells with PBS and harvest.
- Extract cccDNA using the Hirt DNA extraction method.[4]
5. cccDNA Analysis:
- Quantify cccDNA levels using Southern blot or qPCR.
- For Southern blot, separate the DNA on an agarose (B213101) gel, transfer to a membrane, and probe with a radiolabeled HBV-specific probe.
- For qPCR, use primers specific for cccDNA.
6. Data Analysis:
- Determine the amount of cccDNA relative to the vehicle-treated control for each concentration of this compound.
- Plot the percentage of cccDNA reduction against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Seed cells (e.g., HepG2, Huh7) in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Prepare a series of dilutions of this compound in culture medium, including a vehicle control and an untreated control.
- Add the compound dilutions to the cells and incubate for the same duration as the efficacy assay.
3. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Solubilization of Formazan (B1609692):
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy and cytotoxicity.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B virus e antigen production is dependent upon covalently closed circular (ccc) DNA in HepAD38 cell cultures and may serve as a cccDNA surrogate in antiviral screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CCC-0975 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize CCC-0975 cytotoxicity in cell culture experiments.
Introduction to this compound
This compound is a disubstituted sulfonamide that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[3][4] While it is a valuable tool for HBV research, like many small molecules, it can exhibit cytotoxic effects at certain concentrations. This guide aims to help users optimize their experimental conditions to minimize these effects while maintaining the desired antiviral activity.
Quantitative Data Summary
Understanding the cytotoxic profile of this compound is crucial for experimental design. The following table summarizes the available quantitative data on its effective and cytotoxic concentrations. It is important to note that these values can be cell-line dependent.
| Compound | Cell Line | EC50 (Antiviral Activity) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HepDE19 | 10 µM | >100 µM | >10 | Cai et al., 2012[1] |
| CCC-0346 | HepDE19 | 3 µM | ~30 µM | ~10 | Cai et al., 2012[1] |
Note: A related compound, CCC-0346, shows higher potency but also significantly higher cytotoxicity.[1]
Troubleshooting Guide for this compound Cytotoxicity
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: High levels of cell death observed at or near the effective concentration (EC50).
-
Question: My cells are dying even at concentrations where this compound is expected to be effective against HBV. What could be the cause?
-
Answer: Several factors can contribute to increased cytotoxicity. Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The published CC50 for this compound was determined in HepDE19 cells. Your cell line (e.g., HepG2, Huh7) may be more sensitive. It is crucial to perform a dose-response curve to determine the CC50 in your specific cell line.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line, typically less than 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO used for this compound) to assess solvent-induced cytotoxicity.
-
Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper CO2 levels, temperature fluctuations, nutrient depletion, or microbial contamination may be more susceptible to drug-induced toxicity. Ensure your cells are healthy and growing in optimal conditions before starting the experiment.
-
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
-
Question: I'm seeing a lot of variability in cell viability between my replicate wells and different experiments. How can I improve consistency?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers across wells will lead to variability in viability assay readouts. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of your stock solution.
-
Assay Timing: Perform the cytotoxicity assay at a consistent time point after compound addition.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or water.
-
Issue 3: Low signal or no significant difference between treated and untreated cells in viability assays.
-
Question: My cell viability assay is not showing a clear cytotoxic effect, even at high concentrations of this compound. What could be wrong?
-
Answer: This could be due to several factors related to the assay itself or the experimental setup:
-
Assay Interference: It is possible that this compound interferes with the components of your specific cell viability assay (e.g., reacting with the MTT reagent). To test for this, run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or a lactate (B86563) dehydrogenase (LDH) release assay).
-
High Cell Density: A very high cell density can sometimes mask cytotoxic effects, as a large number of surviving cells can still produce a strong signal in viability assays. Optimize your cell seeding density to ensure you are in a range where you can detect a decrease in viability.
-
Short Exposure Time: The cytotoxic effects of a compound may not be apparent after a short exposure. Consider increasing the incubation time with this compound (e.g., from 24 to 48 or 72 hours).
-
Frequently Asked Questions (FAQs)
Q1: What is a safe starting concentration for this compound in a new cell line?
A1: Based on the published data, a starting concentration range of 1 µM to 20 µM is reasonable for initial experiments. However, it is highly recommended to perform a dose-response experiment to determine both the EC50 for antiviral activity and the CC50 for cytotoxicity in your specific cell line.
Q2: How can I optimize the concentration of this compound to maximize its anti-HBV effect while minimizing cytotoxicity?
A2: The key is to determine the therapeutic window for your specific cell system. This can be achieved by performing parallel dose-response experiments for both antiviral activity (e.g., by measuring a downstream marker of cccDNA activity) and cell viability. The optimal concentration will be one that provides significant antiviral activity with minimal impact on cell viability.
Q3: Does the serum concentration in the cell culture medium affect this compound cytotoxicity?
A3: While not specifically studied for this compound, the concentration of serum in the culture medium can influence the cytotoxicity of some compounds. Serum proteins can bind to small molecules, reducing their effective concentration and thus their cytotoxicity. If you are observing high cytotoxicity, you could test if increasing the serum concentration (within the normal range for your cell line) has a mitigating effect. Conversely, if you are using a low-serum or serum-free medium, cells may be more sensitive to the compound.
Q4: What cell viability assays are recommended for use with this compound?
A4: Standard colorimetric assays like MTT, MTS, and XTT are commonly used. However, as mentioned in the troubleshooting guide, it is wise to confirm that the compound does not interfere with the assay chemistry. Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) or fluorescence-based assays that measure membrane integrity (e.g., using propidium (B1200493) iodide or a live/dead cell staining kit) are excellent alternatives.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen adherent cell line (e.g., HepG2, Huh7).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for addressing high this compound cytotoxicity.
Caption: Hypothesized general pathway for sulfonamide-induced cytotoxicity.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of disubstituted sulfonamide compounds as specific inhibitors of hepatitis B virus covalently closed circular DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in CCC-0975 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CCC-0975.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a disubstituted sulfonamide that acts as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[4][5] This process is thought to occur through the blockage of rcDNA deproteination, a crucial step for the formation of cccDNA.[1][2] this compound synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their intracellular degradation.[3][4]
Q2: What is the typical effective concentration of this compound in cell culture?
The 50% effective concentration (EC50) of this compound for the reduction of cccDNA in cell culture has been reported to be approximately 10 μM.[3][4]
Q3: Does this compound directly inhibit HBV DNA replication or viral polymerase activity?
No, studies have demonstrated that this compound does not directly inhibit HBV DNA replication in cell culture, nor does it reduce viral polymerase activity in in vitro endogenous polymerase assays.[3][5] Its specific action is on the conversion of rcDNA to cccDNA.[5]
Q4: In which experimental systems has this compound been shown to be effective?
This compound has demonstrated antiviral activity against cccDNA formation in both HBV-transfected human hepatoma cell lines (e.g., HepDES19) and in duck HBV (DHBV)-infected primary duck hepatocytes.[3]
Troubleshooting Guide
Issue 1: No significant reduction in cccDNA levels is observed after treatment with this compound.
-
Question: I treated my HBV-infected cells with 10 μM of this compound, but I am not seeing the expected decrease in cccDNA levels. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verify Compound Stability: Ensure your stock of this compound has been stored correctly (-20°C for up to one year, -80°C for up to two years) to prevent degradation.[4]
-
Ensure Proper Solubilization: this compound is typically dissolved in DMSO to create a stock solution.[4] When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is not toxic to the cells (typically <0.5%). Inadequate solubilization can lead to a lower effective concentration.
-
-
Experimental Conditions:
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. High-passage or unhealthy cells can exhibit altered metabolism and drug responses.
-
Timing of Treatment and Harvest: The timing of this compound treatment relative to infection and the time of cell harvest are critical. Since this compound inhibits the formation of new cccDNA, its effect will be most apparent when administered early in the infection or during active viral replication. The stability of existing cccDNA means that a reduction may take time to become apparent.
-
-
Assay Sensitivity:
-
Lower Limit of Detection: Your cccDNA detection method (e.g., Southern blot, qPCR) may not be sensitive enough to detect a partial reduction in cccDNA levels. Ensure your assay is properly validated with appropriate controls.
-
-
Issue 2: Unexpected cytotoxicity or changes in cell morphology are observed.
-
Question: After treating my cells with this compound, I've noticed significant cell death, which is compromising my experiment. Is this expected?
-
Answer: While this compound has been reported to have low cytotoxicity at its effective concentrations, cell line-specific toxicity can occur.[3] Here's how to troubleshoot this issue:
-
Confirm the 50% Cytotoxic Concentration (CC50):
-
It is crucial to determine the CC50 of this compound in your specific cell line. This can be done using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). A dose-response curve for toxicity should be generated.
-
-
Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level. Run a vehicle-only control to assess the impact of the solvent on your cells.
-
-
Off-Target Effects:
-
At concentrations significantly higher than the EC50, small molecule inhibitors may exhibit off-target effects leading to cytotoxicity.[6] If possible, try using a lower concentration of this compound for a longer duration.
-
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: I am getting variable results in my cccDNA quantification across different wells treated with the same concentration of this compound. What could be causing this?
-
Answer: Inconsistent results often stem from variations in experimental technique.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number can affect the amount of cccDNA produced.
-
Compound Distribution: When adding this compound to your wells, ensure it is mixed thoroughly to achieve a uniform final concentration.
-
Infection Efficiency: If you are using an infection model, variability in the efficiency of infection between wells can lead to different baseline levels of cccDNA.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (cccDNA Reduction) | HepDES19 | 10 μM | [3][4] |
| CC50 (Cytotoxicity) | HepG2 | > 50 μM | [3] |
Experimental Protocols
Protocol: Quantification of HBV cccDNA by Southern Blot
This protocol describes the extraction of HBV DNA from cultured cells and the subsequent detection of cccDNA by Southern blotting.
-
Cell Lysis and Hirt DNA Extraction:
-
Wash cell monolayers with phosphate-buffered saline (PBS).
-
Lyse the cells with a Hirt lysis buffer (e.g., 10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.7% SDS).
-
Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.
-
Centrifuge to pellet high-molecular-weight genomic DNA.
-
Collect the supernatant containing low-molecular-weight DNA (Hirt extract), which includes viral DNA.
-
-
DNA Purification:
-
Treat the Hirt extract with proteinase K to digest proteins.
-
Perform phenol-chloroform extractions to remove remaining proteins.
-
Precipitate the DNA with ethanol (B145695) and resuspend it in a suitable buffer (e.g., TE buffer).
-
-
Restriction Enzyme Digestion:
-
To linearize the cccDNA for accurate sizing, digest a portion of the Hirt DNA with a restriction enzyme that cuts the HBV genome at a single site.
-
To specifically detect cccDNA, treat another aliquot with an exonuclease that digests linear and relaxed circular DNA but not covalently closed circular DNA.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Separate the DNA samples on an agarose gel.
-
-
Southern Blotting:
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a radiolabeled or fluorescently labeled HBV-specific DNA probe.
-
Wash the membrane to remove the unbound probe.
-
-
Detection:
-
Detect the probe signal using autoradiography or a digital imaging system. The band corresponding to the linearized cccDNA (at the expected genome length) can then be quantified.
-
Visualizations
References
- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CCC-0975 & DMSO in Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CCC-0975 and the impact of its solvent, Dimethyl Sulfoxide (B87167) (DMSO), on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a disubstituted sulfonamide compound that acts as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its primary mechanism of action is believed to be the interference with the conversion of relaxed circular DNA (rcDNA) into cccDNA, a critical step for the establishment and persistence of HBV infection in hepatocytes.[2][4] this compound has a reported 50% effective concentration (EC₅₀) of approximately 10 µM in cell culture-based assays.[2][4]
Q2: What is the recommended concentration of DMSO for in vitro assays with this compound?
The most frequently cited final concentration of DMSO used in cell-based assays with this compound is 0.1% (v/v) .[2] This concentration is generally considered safe for most cell lines and is unlikely to cause significant off-target effects or cytotoxicity.[2] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure the validity of the experimental results.
Q3: What are the potential adverse effects of using high concentrations of DMSO?
High concentrations of DMSO can have several detrimental effects on in vitro experiments:
-
Cytotoxicity: DMSO concentrations above 1% (v/v) can lead to cell membrane damage, oxidative stress, and apoptosis, significantly impacting cell viability.[5]
-
Altered Cell Function: Even at non-lethal concentrations, DMSO can influence cell differentiation, gene expression, and other cellular processes, potentially confounding experimental results.
-
Compound Precipitation: While used to dissolve compounds, high concentrations of DMSO in aqueous media can sometimes lead to the precipitation of the test compound upon dilution.
-
Direct Enzyme Inhibition or Activation: DMSO can directly interact with proteins and enzymes, potentially altering their conformation and activity.[6][7][8]
Q4: How can I determine the optimal DMSO concentration for my specific cell line and assay?
It is highly recommended to perform a DMSO tolerance assay for your specific cell line before initiating experiments with this compound. This will establish the maximum concentration of DMSO that does not significantly affect cell health and function.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in results between replicate wells. | Inconsistent final DMSO concentration across wells. | 1. Prepare a master mix of your final assay medium containing the desired final DMSO concentration. 2. Ensure thorough mixing when preparing serial dilutions of this compound in DMSO. 3. Use calibrated pipettes to ensure accurate liquid handling. |
| Lower than expected potency of this compound (higher EC₅₀). | 1. Degradation of this compound stock solution. 2. DMSO concentration is too high, causing cellular stress and masking the specific effect of the inhibitor. 3. Interaction between DMSO and assay components. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Perform a DMSO tolerance assay to confirm the non-toxic concentration for your cell line. 3. Lower the final DMSO concentration to 0.1% or below if possible. |
| Vehicle control (DMSO only) shows a significant biological effect. | The DMSO concentration is too high for the specific cell line, leading to cytotoxicity or other off-target effects. | 1. Immediately perform a DMSO tolerance assay to determine the maximum non-toxic concentration. 2. Reduce the final DMSO concentration in all experimental wells. |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous solubility of this compound is exceeded. | 1. Prepare a more concentrated stock solution of this compound in DMSO to allow for a smaller volume to be added to the aqueous buffer. 2. Vortex the solution immediately after adding the DMSO stock to the aqueous buffer. 3. Consider using a co-solvent system if solubility issues persist, but be aware of potential effects on the assay. |
Data Presentation
Table 1: General Effects of DMSO Concentration on Cell Viability in In Vitro Assays
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation for this compound Assays |
| < 0.1% | Generally considered safe with minimal impact on cell viability and function.[9] | Recommended |
| 0.1% - 0.5% | May start to show some effects on sensitive cell lines or with prolonged exposure. | Use with caution; verify with a DMSO tolerance assay. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[10] | Not recommended without thorough validation. |
| > 1.0% | Significant cytotoxicity is commonly observed.[5] | Avoid |
Note: The specific tolerance to DMSO can vary significantly between different cell lines. The data above represents a general guideline.
Experimental Protocols
Protocol: DMSO Tolerance Assay
This protocol is designed to determine the maximum tolerated concentration of DMSO for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a 2X serial dilution of DMSO in complete cell culture medium. It is recommended to test a range from at least 2% down to 0.015%. Also, include a "no DMSO" control.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (media only) from all values.
-
Normalize the data to the "no DMSO" control wells, which represent 100% viability.
-
Plot cell viability (%) against DMSO concentration.
-
The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is the maximum recommended concentration for your experiments.
-
Protocol: Quantification of HBV cccDNA by qPCR
This is a generalized workflow for quantifying HBV cccDNA. Specific primer sequences and cycling conditions should be optimized and validated.
1. DNA Extraction:
-
Isolate low molecular weight DNA using a Hirt DNA extraction method to enrich for episomal DNA like cccDNA and reduce contamination from genomic DNA.[11]
2. Nuclease Digestion:
-
To eliminate contaminating rcDNA and other linear DNA forms, treat the extracted DNA with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.[12][13][14]
3. Quantitative PCR (qPCR):
-
Perform qPCR using primers that specifically amplify a region of the HBV cccDNA.
-
Use a reference gene (e.g., β-globin) for normalization to determine the cccDNA copy number per cell.
-
Include appropriate controls:
-
No template control
-
Positive control (plasmid containing the HBV genome)
-
Negative control (DNA from uninfected cells)
-
Visualizations
Caption: HBV lifecycle and the inhibitory action of this compound.
Caption: Experimental workflow for a DMSO tolerance assay.
References
- 1. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antiviral Potency of CCC-0975
Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the antiviral potency of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a disubstituted sulfonamide compound that acts as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its primary mechanism is to interfere with the conversion of relaxed circular DNA (rcDNA) into cccDNA within the nucleus of infected hepatocytes.[1][4][5] This action leads to a synchronous reduction in the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without directly inhibiting HBV DNA replication or viral polymerase activity.[2][3]
Q2: What is the reported antiviral potency and cytotoxicity of this compound?
A2: The antiviral potency of this compound can vary depending on the experimental system. Initial studies reported a 50% effective concentration (EC50) of approximately 10 μM in HepDES19 cells, which are engineered to study cccDNA formation.[1][2] In a more authentic infection model using primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), this compound demonstrated a higher potency with an EC50 of 3 μM.[2] The compound possesses attractive drug-like properties, including adherence to Lipinski's rule of five.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO.[1] It is recommended to store the stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Before use in cell culture, the stock solution should be further diluted in the appropriate culture medium to the desired final concentration.
Q4: What is the specific pathway targeted by this compound?
A4: this compound targets a critical step in the HBV life cycle: the formation of the stable cccDNA minichromosome in the host cell nucleus.[5][6] This process involves the conversion of the viral rcDNA, which is transported into the nucleus, into the transcriptionally active cccDNA. This conversion is a multi-step process involving host DNA repair enzymes.[4][5] By inhibiting this conversion, this compound prevents the replenishment and establishment of the cccDNA reservoir, which is essential for the persistence of HBV infection.[3][7]
Troubleshooting Guides: Improving Antiviral Potency
This section addresses common challenges and strategic questions related to enhancing the efficacy of this compound.
Q1: My initial screens with this compound show only modest potency (EC50 > 10 μM). How can I improve this?
A1: A modest initial potency is a common starting point in drug development. Several rational strategies can be employed to enhance the antiviral activity of this compound.
-
Strategy 1: Structure-Activity Relationship (SAR) Studies: The chemical structure of this compound is described as highly tractable for lead optimization.[2] A systematic SAR study is the primary method for improving potency.
-
Approach: Synthesize a library of analogs by modifying the disubstituted sulfonamide core. Focus on altering peripheral chemical groups to explore their impact on target binding and cell permeability.
-
Evaluation: Screen the new analogs for antiviral activity (EC50) and cytotoxicity (CC50) to identify modifications that increase potency while maintaining a good safety profile. The goal is to improve the Selectivity Index (SI = CC50 / EC50).
-
-
Strategy 2: Combination Therapy: Combining this compound with other anti-HBV agents that have different mechanisms of action can lead to synergistic or additive effects.
-
Potential Partners:
-
Nucleos(t)ide Analogs (NAs): (e.g., Entecavir, Tenofovir) These inhibit the reverse transcription step of HBV replication.[5] Combining them with this compound would target two distinct stages of the viral life cycle.
-
Capsid Assembly Modulators (CpAMs): These compounds disrupt the formation of the viral capsid, which can also inhibit the establishment of cccDNA.[6]
-
Interferons (IFNs): These immunomodulators can induce degradation of cccDNA and suppress its transcription.[6]
-
-
-
Strategy 3: Host-Targeting Enhancement: Since cccDNA formation relies on host DNA repair machinery, identifying and modulating these host factors could potentiate the effect of this compound.[4][5]
-
Approach: Use techniques like siRNA screening to identify host factors whose knockdown enhances the activity of this compound. Small molecules that modulate these identified host factors could be used in combination therapy.
-
Q2: I am observing significant cytotoxicity with my new this compound analogs. How can I decouple toxicity from antiviral activity?
A2: High cytotoxicity can mask true antiviral potential and is a major hurdle in drug development.
-
Solution 1: Calculate the Selectivity Index (SI): Always determine the 50% cytotoxic concentration (CC50) in parallel with the EC50. The SI value (CC50/EC50) is a critical measure of the compound's therapeutic window. A higher SI is desirable. Focus on optimizing analogs that show a significant increase in SI.
-
Solution 2: Use Counter-Screening: Screen your compounds against a panel of different cell lines (e.g., non-hepatic cell lines) to identify compounds with specific toxicity towards liver cells versus general cytotoxicity.
-
Solution 3: Modify Experimental Conditions:
-
Assay Duration: High toxicity may result from long incubation times.[8] Try reducing the duration of the assay to see if toxicity decreases while a measurable antiviral effect is maintained.
-
Compound Concentration: Ensure that the concentrations used in antiviral assays are well below the measured CC50 values.
-
Q3: My antiviral potency results are inconsistent across experiments. What are the common sources of variability?
A3: Reproducibility is key for reliable data. Inconsistent results in antiviral assays often stem from a few common sources.
-
Source 1: Cell Health and Passage Number: The physiological state of the host cells can significantly impact viral replication and compound efficacy. Use cells with a consistent and low passage number, and regularly check for viability and potential contamination.
-
Source 2: Virus Titer and Stock Quality: The multiplicity of infection (MOI) should be kept consistent between experiments. Variations in the viral stock can lead to different levels of infection and, consequently, variable assay readouts. Titer your virus stock regularly.
-
Source 3: Compound Stability: Ensure your this compound analogs are stable in the cell culture medium for the duration of the experiment.[8] Unstable compounds can degrade, leading to an underestimation of their true potency. Stability can be checked using methods like HPLC.
-
Source 4: Assay Readout: The method used to measure antiviral activity (e.g., CPE reduction, qPCR, ELISA) has its own inherent variability.[9] Ensure that positive and negative controls are included in every plate and that the assay window (signal difference between controls) is consistent.
Q4: How can I confirm that my potent new analogs still target the cccDNA formation pathway?
A4: It is crucial to verify that improved potency is due to on-target activity.
-
Method 1: Direct Measurement of cccDNA: The most direct method is to quantify intracellular HBV DNA forms.
-
Southern Blot: This technique can distinguish between different viral DNA species (rcDNA, dsDNA, and cccDNA), providing definitive evidence of a reduction in cccDNA and its precursor, DP-rcDNA.[2]
-
cccDNA-specific qPCR: After digesting non-cccDNA forms with specific enzymes, a quantitative PCR can be used to measure the remaining cccDNA levels.
-
-
Method 2: Endogenous Polymerase Assay: Perform an in vitro endogenous polymerase assay to confirm that your new analogs, like the parent compound this compound, do not directly inhibit viral polymerase activity.[2] This helps to rule out off-target effects on viral replication itself.
Data Presentation
Table 1: Published Properties of Disubstituted Sulfonamide Inhibitors
| Compound | EC50 (HepDES19 cells) | EC50 (DHBV-infected PDHs) | CC50 (HepDE19 cells) | Target Pathway |
|---|---|---|---|---|
| This compound | 10 μM[2] | 3 μM[2] | > 25 µM (approx.)[2] | cccDNA Formation[2] |
| CCC-0346 | 3 μM[2] | - | ~10 µM[2] | cccDNA Formation[2] |
Table 2: Hypothetical SAR Data for Novel this compound Analogs
| Analog ID | Modification | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | Parent Compound | 10.0 | > 100 | > 10 |
| ANA-001 | R1 = -Cl | 5.2 | > 100 | > 19.2 |
| ANA-002 | R1 = -OCH3 | 12.5 | > 100 | > 8 |
| ANA-003 | R2 = -F | 2.1 | 85 | 40.5 |
| ANA-004 | R2 = -CH3 | 0.8 | 15 | 18.8 |
Experimental Protocols
Protocol 1: Determination of EC50 by HBeAg Secretion Assay
This assay uses the secretion of Hepatitis B e-antigen (HBeAg), which is dependent on cccDNA transcription, as a surrogate marker for antiviral activity.
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of the test compounds (e.g., this compound analogs) in cell culture medium. Include a "no drug" (vehicle control) and a positive control (e.g., an established cccDNA inhibitor).
-
Treatment: Remove the medium from the cells and add the compound dilutions. Incubate for the desired period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
HBeAg ELISA: Quantify the amount of HBeAg in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the HBeAg levels to the vehicle control. Plot the percentage of HBeAg inhibition against the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine compound toxicity.
-
Cell Seeding and Treatment: Seed and treat cells with the same compound dilutions and for the same duration as the antiviral assay, but in a separate plate without virus. Include a "cells only" (no compound) control.
-
MTT Addition: At the end of the incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the "cells only" control to determine the percentage of cell viability. Plot cell viability against compound concentration to calculate the CC50 value.
Visualizations
Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.
Caption: Iterative workflow for improving the antiviral potency of this compound.
Caption: Troubleshooting logic for inconsistent antiviral assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in hepatitis B virus covalently closed circular DNA | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific responses to CCC-0975 treatment
Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound and related compounds.
I. Overview of this compound
This compound is a disubstituted sulfonamide that has been identified as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Its primary mechanism of action involves interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. While the primary focus of research on this compound has been its anti-HBV activity, as a member of the sulfonamide class of compounds, it may exhibit broader effects on different cell types. This guide aims to provide a comprehensive resource for investigating these effects.
II. Cell Line-Specific Responses to this compound and Related Sulfonamides
Quantitative data on the cytotoxic and apoptotic effects of this compound and structurally related disubstituted sulfonamides are summarized below. It is important to note that while data for this compound is available for HBV-producing hepatoma cell lines, the data for other cancer cell lines are derived from studies on other sulfonamide derivatives and should be considered as a reference for potential activity.
Table 1: Cytotoxicity of this compound and Related Sulfonamides in Various Cell Lines
| Compound Class | Cell Line | Cell Type | Assay | Endpoint | Value (µM) |
| This compound | HepDE19 | Human Hepatoma (HBV+) | Cell Viability | CC50 | >100[1] |
| Disubstituted Sulfonamide | HepDES19 | Human Hepatoma (HBV+) | HBeAg Production | EC50 | 10[1] |
| Sulfonamide Derivative | A549 | Human Lung Carcinoma | Cytotoxicity | IC50 | 2.20[2] |
| Sulfonamide Derivative | MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 0.09 - 128 |
| Sulfonamide Derivative | PC-3 | Human Prostate Adenocarcinoma | Cytotoxicity | IC50 | N/A |
| Sulfonamide Derivative | HepG2 | Human Hepatoma | Cytotoxicity | IC50 | 3.33 |
| Sulfonamide Derivative | HCT-116 | Human Colon Carcinoma | Cytotoxicity | IC50 | 3.53 |
| Sulfonamide Derivative | HeLa | Human Cervical Carcinoma | Cytotoxicity | IC50 | < 360[3] |
| Sulfonamide Derivative | MDA-MB-468 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | < 30[3] |
| Sulfonamide Derivative | K562 | Human Chronic Myelogenous Leukemia | Cytotoxicity | IC50 | N/A |
| Sulfonamide Derivative | Jurkat | Human T-cell Leukemia | Cytotoxicity | IC50 | N/A |
| Sulfonamide Derivative | MM.1S | Human Multiple Myeloma | Cytotoxicity | IC50 | N/A |
Disclaimer: The IC50 values for cell lines other than HepDE19 and HepDES19 are for various disubstituted sulfonamide derivatives and not specifically for this compound. These values should be used as a general guide for designing experiments.
Table 2: Apoptotic Effects of Sulfonamide Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Effect | Observation |
| Sulfonamide Derivative | HCT-116 | Cell Cycle Arrest & Apoptosis | Arrest in G2/M phase; increase in early and late apoptosis.[2] |
| Sulfonamide Derivative | HepG-2 | Cell Cycle Arrest & Apoptosis | Arrest in G2/M and Pre-G1 phases; significant enhancement of apoptosis.[4] |
| Sulfonamide Derivative | MCF-7 | Mitochondrial-associated Apoptosis | Induction of mitochondrial dysfunction and activation of apoptosis signaling.[5] |
| Sulfonamide Derivative | MDA-MB-231 | Mitochondrial-associated Apoptosis | Induction of mitochondrial dysfunction and activation of apoptosis signaling.[5] |
| Sulfonamide Derivative | K562 | Apoptosis Induction | Increase in Annexin V-positive cells.[6] |
| Sulfonamide Derivative | Jurkat | Apoptosis Induction | Increase in Annexin V-positive cells.[6] |
| Sulfonamide Derivative | MM.1S | Apoptosis Induction | Increase in Annexin V-positive cells.[6] |
Disclaimer: The apoptotic effects listed are for various disubstituted sulfonamide derivatives and not specifically for this compound. These findings suggest potential mechanisms that could be investigated for this compound.
III. Signaling Pathways and Experimental Workflows
Diagram 1: Established Mechanism of this compound in HBV-Infected Cells
Caption: Mechanism of this compound in inhibiting HBV cccDNA formation.
Diagram 2: Plausible Apoptosis Induction by Sulfonamides in Cancer Cells
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing CCC-0975 Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of CCC-0975 in their experiments. This compound is a disubstituted sulfonamide that inhibits the formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), a key step in the viral life cycle.[1][2] While it shows specificity for this process, like all small molecules, it has the potential for off-target interactions that can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound inhibits the formation of HBV cccDNA from its precursor, relaxed circular DNA (rcDNA).[1][2] It is understood to interfere with the deproteination of rcDNA, a critical step for its conversion into cccDNA.[2] It does not directly inhibit HBV DNA replication or the viral polymerase.[2]
Q2: Are there any known off-targets for this compound?
A2: As of the latest literature review, specific off-target proteins or pathways for this compound have not been publicly reported. However, the sulfonamide chemical class to which this compound belongs is known to interact with a variety of proteins, and some members of this class can cause side effects such as hypersensitivity reactions, gastrointestinal issues, and in rare cases, more severe conditions like Stevens-Johnson syndrome.[3][4][5][6][7] It is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system.
Q3: I'm observing a phenotype in my experiment that doesn't seem to be related to HBV cccDNA formation. Could this be an off-target effect of this compound?
A3: It is possible. Unexpected phenotypes are a common indicator of potential off-target effects.[8] To investigate this, it is important to perform a series of control experiments to distinguish between on-target and off-target effects. The troubleshooting guide below provides a systematic approach to address this.
Q4: What is a typical effective concentration for this compound in cell culture?
A4: The reported 50% effective concentration (EC50) for this compound in inhibiting HBV cccDNA formation in cell culture is approximately 10 µM. It is always recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q5: How can I be sure that the observed effect is due to this compound and not its solvent (e.g., DMSO)?
A5: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in your experimental conditions. This will help you differentiate the effects of the compound from those of the solvent.
Troubleshooting Guide for Unexpected Phenotypes
If you observe an unexpected phenotype in your experiments with this compound, follow this troubleshooting guide to investigate potential off-target effects.
Step 1: Confirm the On-Target Effect
Before investigating off-target effects, it is essential to confirm that this compound is active against its intended target in your experimental system.
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Experiment: Quantify the levels of HBV cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), in response to this compound treatment.
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Expected Outcome: A dose-dependent decrease in both cccDNA and DP-rcDNA levels.
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Methodology: Refer to the "Experimental Protocols" section for detailed methods on cccDNA and DP-rcDNA quantification.
Step 2: Use a Structurally Unrelated Inhibitor
To determine if the unexpected phenotype is linked to the inhibition of cccDNA formation or an off-target effect of this compound's chemical structure, use a structurally unrelated compound that also inhibits the same pathway.
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Rationale: If the unexpected phenotype is also observed with a different inhibitor of cccDNA formation, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target effect.
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Example: At present, there are limited commercially available, structurally distinct small molecules that specifically inhibit the rcDNA to cccDNA conversion step in the same manner as this compound. As new compounds are discovered, this will become a more feasible approach.
Step 3: Perform a Rescue Experiment
If possible, "rescue" the on-target effect to see if the unexpected phenotype is reversed.
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Rationale: If you can restore the downstream consequences of cccDNA formation by an alternative method (e.g., expressing viral proteins from a cccDNA-independent promoter) and this does not reverse the unexpected phenotype, it points towards an off-target effect of this compound.
Step 4: Characterize the Off-Target Phenotype
If the above steps suggest an off-target effect, further characterization is necessary.
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Dose-Response Analysis: Determine the concentration at which the off-target effect occurs and compare it to the on-target EC50. A significant separation between the two suggests a potential therapeutic window.
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Cellular Thermal Shift Assay (CETSA): This technique can be used to identify which proteins in the cell are physically interacting with this compound. Binding of a ligand can stabilize a protein against heat-induced denaturation.
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Computational Prediction: Use in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[9]
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Broad-Panel Screening: Screen this compound against a panel of common off-target classes, such as kinases or G-protein coupled receptors.
Data Presentation
Table 1: Key Experimental Parameters for this compound
| Parameter | Value | Reference |
| On-Target Mechanism | Inhibition of HBV cccDNA formation from rcDNA | [1][2] |
| EC50 (in cell culture) | ~10 µM | |
| Primary Solvent | DMSO | |
| Recommended Control | Vehicle (DMSO) Control |
Experimental Protocols
Protocol 1: Quantification of HBV cccDNA and DP-rcDNA by Southern Blot
This protocol allows for the specific detection and quantification of cccDNA and DP-rcDNA.
-
Cell Lysis and DNA Extraction:
-
Harvest cells and perform a Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA and DP-rcDNA.
-
-
Nuclease Digestion (Optional but Recommended):
-
To differentiate between cccDNA and other viral DNA forms, treat a portion of the extracted DNA with plasmid-safe ATP-dependent DNase. This enzyme will digest linear and relaxed circular DNA but not supercoiled cccDNA.
-
-
Restriction Enzyme Digestion:
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Digest the DNA with a restriction enzyme that linearizes the HBV genome to aid in size separation.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Separate the DNA fragments on an agarose gel.
-
-
Southern Blotting:
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Transfer the DNA to a nylon membrane.
-
-
Hybridization and Detection:
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Hybridize the membrane with a radiolabeled HBV-specific DNA probe.
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Detect the signal using autoradiography.
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-
Quantification:
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Quantify the band intensities corresponding to cccDNA and DP-rcDNA using densitometry.
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Protocol 2: Quantification of HBV cccDNA by Quantitative PCR (qPCR)
This method is more sensitive than Southern blotting but requires careful controls to ensure specificity for cccDNA.
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DNA Extraction:
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Extract total DNA from cells.
-
-
Nuclease Treatment:
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Treat the DNA with a nuclease such as T5 exonuclease or a combination of exonuclease I and III to remove rcDNA and other linear DNA forms.
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qPCR:
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Perform qPCR using primers that specifically amplify a region of the HBV genome.
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Use a standard curve of a plasmid containing the HBV genome to quantify the number of cccDNA copies.
-
-
Normalization:
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Normalize the cccDNA copy number to a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.
-
Visualizations
References
- 1. Identification of disubstituted sulfonamide compounds as specific inhibitors of hepatitis B virus covalently closed circular DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamides: Drug List, Side Effects, Dosage [medicinenet.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Characterized drugs show unexpected effects [mpi-dortmund.mpg.de]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
stability of CCC-0975 in culture medium over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of CCC-0975 in cell culture medium. Due to the absence of publicly available, specific stability data for this compound, this guide offers a comprehensive framework for addressing potential stability issues, including a troubleshooting guide, frequently asked questions (FAQs), and a detailed protocol for determining its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium at 37°C?
A1: Specific, quantitative stability data for this compound in various cell culture media has not been published. However, the compound has been used in multi-day cell culture experiments, suggesting it retains sufficient activity for the duration of these studies. The actual stability can be influenced by several factors, including the specific medium composition, the presence and concentration of serum, pH, and exposure to light. For long-term or sensitive experiments, it is highly recommended to empirically determine the stability of this compound under your specific conditions.
Q2: What are the common factors that can affect the stability of this compound in my experiments?
A2: Several factors can influence the stability of a small molecule like this compound in cell culture medium:
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Temperature: Standard incubation at 37°C can accelerate the degradation of some compounds.[1]
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pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive molecules.[1][2]
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Serum Components: Enzymes present in fetal bovine serum (FBS) or other serum supplements, such as esterases and proteases, can metabolize the compound.[2][3] Conversely, binding to serum proteins like albumin can sometimes protect a compound from degradation.[4][5]
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Media Composition: Specific components in the culture medium, like certain amino acids or vitamins, could potentially react with this compound.[1][4]
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Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1] It is good practice to minimize the exposure of your compound and media containing it to direct light.
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Cellular Metabolism: If working with live cells, they can metabolize the compound, leading to a decrease in its effective concentration over time.[2][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentration in cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%, and ideally below 0.1%).
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Inconsistent results can indeed be a sign of compound instability. If this compound degrades over the course of your experiment, the effective concentration will decrease, potentially leading to variable outcomes. Other factors to consider are issues with solubility, precipitation of the compound in the medium, or non-specific binding to plasticware. The troubleshooting guide below provides steps to address these potential issues.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Reduced or no compound activity | Compound degradation in the culture medium. | Determine the stability of this compound in your medium using the protocol provided below. Consider replenishing the medium with fresh compound at regular intervals. |
| Compound precipitation out of solution. | Visually inspect the culture medium for any signs of precipitation after adding the compound. You may need to lower the final concentration or use a different formulation if available. | |
| Non-specific binding to plasticware or serum proteins. | Use low-protein-binding plates and pipette tips. To assess the impact of serum, compare compound activity in serum-free versus serum-containing media. | |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored diluted solutions. |
| Incomplete solubilization of the stock solution. | Ensure the DMSO stock solution is fully dissolved before diluting it into the culture medium. Gentle warming and vortexing may be necessary. | |
| Increased cell toxicity over time | Formation of a toxic degradation product. | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound without cells. |
Experimental Protocol: Stability Assessment of this compound in Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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DMSO (anhydrous, high-purity)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
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Phosphate-Buffered Saline (PBS)
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Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
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Calibrated pipettes and low-protein-binding tips
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HPLC or LC-MS system
Procedure:
-
Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare your cell culture medium with and without the desired concentration of serum (e.g., 10% FBS).
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Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
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Incubation:
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Add a defined volume (e.g., 1 mL) of the this compound working solution to triplicate wells of a 24-well plate or into sterile microcentrifuge tubes for each condition (e.g., medium with serum, medium without serum, PBS).
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Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
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Sample Collection:
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Collect aliquots (e.g., 100 µL) from each sample at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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The 0-hour time point should be collected immediately after adding the compound to the medium.
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Immediately stop any potential degradation by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
-
Sample Analysis:
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Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.
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Your analytical method should be able to separate this compound from any potential degradation products and media components.
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Data Presentation and Analysis:
Summarize the quantitative data in a table to easily compare the stability under different conditions.
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining (Medium without Serum) | % Remaining (Medium with 10% Serum) | % Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
To determine the percentage of this compound remaining at each time point, normalize the peak area of this compound at that time point to the average peak area at time 0.
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics and calculate the half-life (t½) under each condition.
Visualizations
HBV cccDNA Formation Pathway and Inhibition by this compound
Caption: A simplified diagram of the HBV cccDNA formation pathway, highlighting the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: A flowchart outlining the key steps for assessing the stability of this compound in cell culture medium.
References
optimizing incubation time for CCC-0975 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCC-0975 in their experiments. The information is tailored for scientists in the field of drug development and virology research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a disubstituted sulfonamide that acts as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] It is believed to function by impeding the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by blocking the deproteination of rcDNA, a critical step in the formation of the cccDNA precursor, deproteinized rcDNA (DP-rcDNA).[2][4] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the stability of pre-existing cccDNA.[1][5]
Q2: What is the recommended concentration of this compound to use in cell culture?
A2: The effective concentration (EC50) of this compound can vary depending on the cell line used. For instance, in HepDES19 cells, the EC50 for cccDNA reduction is approximately 10 µM.[1] In primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), a lower EC50 of 3 µM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound is highly dependent on the experimental goal and the cell system being used, specifically the kinetics of cccDNA formation and turnover in that system. Since this compound inhibits the de novo formation of cccDNA, a significant reduction in the total cccDNA pool will only be observed after a duration that allows for the turnover of existing cccDNA or sufficient cell division to dilute the existing pool. Published studies have used incubation times ranging from 4 to 14 days.[1] Shorter incubation times (e.g., 4 days) may be sufficient to observe a reduction in the precursor DP-rcDNA, even if changes in the total cccDNA pool are not yet apparent.[1] For a significant reduction in established cccDNA levels, longer incubation periods (e.g., 12-14 days) are often necessary.[6]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have a better toxicity profile compared to structurally related compounds like CCC-0346.[1] However, as with any experimental compound, it is crucial to determine the cytotoxicity of this compound in your specific cell line and experimental conditions. A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed alongside your experiments, especially for long-term incubations. A 7-day incubation has been used to determine the 50% cytotoxic concentration (CC50).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in cccDNA levels observed. | Incubation time is too short. this compound inhibits the formation of new cccDNA but does not degrade existing cccDNA.[1][5] A noticeable reduction in the total cccDNA pool requires time for the existing molecules to turn over or be diluted through cell division. | Increase the incubation time. Consider a time-course experiment (e.g., 4, 7, 10, and 14 days) to determine the optimal duration for your cell system. |
| Suboptimal concentration of this compound. The EC50 can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model. | |
| Low cccDNA turnover in the cell line. If the cccDNA in your cell line is highly stable and the cells are not dividing rapidly, the effect of inhibiting new cccDNA formation will be less apparent. | Use a cell line with known cccDNA turnover or stimulate cell division if appropriate for your experimental design. | |
| Significant cytotoxicity observed. | Concentration of this compound is too high. | Determine the CC50 of this compound in your cell line and use a concentration well below this value. |
| Long-term incubation is affecting cell health. | Monitor cell morphology and viability throughout the experiment. If cytotoxicity increases with time, consider a shorter incubation period or a lower concentration of this compound. | |
| Inconsistent results between experiments. | Variability in cell confluence at the time of treatment. Cell density can affect metabolic activity and drug efficacy. | Standardize the cell seeding density and ensure consistent confluence at the start of each experiment. |
| Inconsistent timing of media and compound changes. For long-term experiments, regular replenishment of the compound is crucial. | Establish a strict schedule for media and compound changes (e.g., every 2-3 days). |
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HepDES19 | 10 µM (EC50) | 12 days | Dose-dependent reduction of cccDNA and DP-rcDNA | [6] |
| HepDE19 | 10 µM | 14 days | Used to confirm hits from initial screen | |
| HepDE19 | Varies (for EC50/CC50) | 7 days | Determination of EC50 and CC50 | [1] |
| Primary Duck Hepatocytes (PDH) | 3 µM (EC50) | 5 days | Dose-dependent inhibition of DHBV DP-rcDNA/cccDNA | [1] |
| HepDES19 | Varies | 4 days | Significant reduction of DP-rcDNA | [1] |
Experimental Protocols
Protocol 1: General Protocol for Evaluating this compound Efficacy in HepG2-NTCP Cells
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Cell Seeding: Plate HepG2-NTCP cells at a density that will not lead to overconfluence during the planned incubation period.
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HBV Infection: Infect the cells with HBV at a desired multiplicity of infection (MOI). The kinetics of cccDNA formation post-infection should be considered when planning the start of treatment. cccDNA can be detected as early as 24 hours post-infection and increases up to 3 days post-infection.[7]
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This compound Treatment: Following infection (e.g., 24 hours post-infection), replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
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Incubation and Maintenance: Incubate the cells for the desired period (e.g., 4 to 14 days). Change the medium and replenish this compound every 2-3 days.
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Harvesting: At the end of the incubation period, wash the cells with PBS and harvest them for DNA extraction.
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cccDNA and DP-rcDNA Analysis: Extract low molecular weight DNA using a Hirt extraction method. To specifically quantify cccDNA, treat the DNA samples with a nuclease (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) to digest non-circular DNA. Analyze the levels of cccDNA and DP-rcDNA by Southern blot or qPCR.
Mandatory Visualizations
Caption: Mechanism of this compound action on the HBV cccDNA formation pathway.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in hepatitis B virus covalently closed circular DNA | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review [xiahepublishing.com]
- 5. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in CCC-0975-Based HBV Research
Welcome to the technical support center for researchers utilizing CCC-0975 in the study of Hepatitis B Virus (HBV). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments focused on inhibiting covalently closed circular DNA (cccDNA) formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HBV?
A1: this compound is a disubstituted sulfonamide compound that acts as a specific inhibitor of HBV cccDNA formation.[1] Its primary mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2] Evidence suggests that this compound and similar compounds may block the deproteination of rcDNA, a crucial step for its conversion into cccDNA, without directly inhibiting HBV DNA replication or the viral polymerase.[1][2]
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The effective concentration (EC50) of this compound for reducing cccDNA levels in cell culture is approximately 10 µM.[1] However, it is always recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q3: Are there known HBV mutations that confer resistance to this compound?
A3: Currently, there is no publicly available data identifying specific HBV mutations that confer resistance to this compound. Research on resistance to HBV cccDNA formation inhibitors is an ongoing area of investigation.
Q4: Can I use this compound in combination with other anti-HBV drugs?
A4: While theoretically possible, specific studies detailing the synergistic or antagonistic effects of this compound with other classes of anti-HBV drugs, such as nucleos(t)ide analogs or capsid assembly modulators, are not extensively documented in the available literature. It is advisable to design combination studies with careful consideration of potential overlapping toxicities and to validate the effects in your experimental system.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: Several cell lines are commonly used for studying HBV cccDNA formation and the effects of inhibitors like this compound. These include:
-
HepG2-NTCP cells: These are HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, making them susceptible to HBV infection and suitable for studying the entire viral life cycle, including de novo cccDNA formation.[3]
-
HepAD38 and HepDE19 cells: These are stable cell lines that replicate HBV under the control of a tetracycline-repressible promoter. They are useful for studying cccDNA formation through the intracellular recycling pathway.[1]
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of cccDNA Formation
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal EC50 in your specific cell line and experimental setup. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting the results. |
| Compound Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Low cccDNA Levels at Baseline | Optimize your HBV infection or replication induction protocol to ensure a robust and detectable level of cccDNA before starting inhibitor treatment. |
| Issues with cccDNA Quantification Assay | Refer to the troubleshooting guides for Southern Blot (Guide 3) and qPCR (Guide 4) to ensure your detection method is accurate and sensitive. |
Guide 2: Observed Cytotoxicity in Cell Culture
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Determine the 50% cytotoxic concentration (CC50) for your cell line using a cell viability assay (e.g., MTT, XTT). Ensure your experimental concentrations are well below the CC50. |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤0.1%).[4] Include a solvent-only control in your experiments. |
| High Cell Seeding Density | Cell density can influence the sensitivity of some cell lines to chemical compounds.[5] Optimize your cell seeding density for both your antiviral and cytotoxicity assays. |
| Contamination of Cell Culture | Microbial contamination can cause cell death. Regularly check your cultures for any signs of contamination. |
Guide 3: Troubleshooting Southern Blot for cccDNA Detection
| Potential Cause | Recommended Solution |
| Low cccDNA Yield | Use a Hirt DNA extraction method, which is designed to enrich for low-molecular-weight, protein-free DNA like cccDNA.[6] |
| Poor Separation of DNA Forms | Optimize agarose (B213101) gel concentration and running conditions to achieve clear separation between cccDNA, rcDNA, and other replicative intermediates.[7] |
| Weak or No Signal | Ensure the HBV-specific probe is correctly labeled and has high specific activity. Optimize hybridization and washing conditions to maximize signal and minimize background. |
| High Background | Incomplete blocking of the membrane or insufficient washing can lead to high background. Ensure all steps are performed meticulously. |
| rcDNA Contamination Obscuring cccDNA | To confirm the cccDNA band, a control sample can be heated to 85°C for 5 minutes before loading. This will denature the rcDNA, causing it to migrate differently, while the cccDNA band remains unchanged.[7] |
Guide 4: Troubleshooting qPCR for cccDNA Quantification
| Potential Cause | Recommended Solution |
| False-Positive Signal from rcDNA | The high abundance of rcDNA can lead to its amplification even with cccDNA-specific primers.[8] To mitigate this, treat the DNA extract with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest rcDNA before qPCR.[8] |
| Inaccurate Quantification | Include a standard curve of a plasmid containing the HBV genome to accurately quantify cccDNA copy numbers. |
| No Amplification in Positive Controls | Check the integrity of your template DNA and the design and concentration of your primers. Ensure the qPCR cycling conditions are optimal for your target.[9] |
| Amplification in No-Template Control (NTC) | This indicates contamination of your reagents or workspace. Use fresh, nuclease-free water and reagents, and decontaminate your pipettes and work area.[9] |
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound and a related compound, CCC-0346.
Table 1: Antiviral Activity of this compound and CCC-0346
| Compound | Target Cell Line | Assay | EC50 (µM) | Reference |
| This compound | HepDE19 | HBeAg Production | 4.55 | [1] |
| HepDES19 | cccDNA Reduction | 10 | [1] | |
| CCC-0346 | HepDE19 | HBeAg Production | 0.35 | [1] |
| HepDES19 | cccDNA Reduction | 3 | [1] |
Table 2: Cytotoxicity of this compound and CCC-0346
| Compound | Target Cell Line | Assay | CC50 (µM) | Reference |
| This compound | HepDE19 | Cell Viability | >50 | [1] |
| CCC-0346 | HepDE19 | Cell Viability | 12.5 | [1] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound
This protocol is adapted from the methodology used to evaluate disubstituted sulfonamide compounds.[1]
-
Cell Seeding: Seed HepDE19 or HepDES19 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: After cell adherence, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 7 days), replenishing the medium with fresh compound every 2-3 days.
-
Endpoint Measurement:
-
HBeAg Secretion: Collect the culture supernatant and quantify the level of secreted HBeAg using a commercial ELISA kit.
-
cccDNA Quantification: Harvest the cells and extract the DNA using the Hirt method. Quantify the cccDNA levels using Southern blot or qPCR as described below.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (CC50)
This protocol is a standard method for assessing cell viability.[10]
-
Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Cell Viability Measurement: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Southern Blot for HBV cccDNA Detection
This is a "gold standard" method for specifically detecting cccDNA.[6][7]
-
Hirt DNA Extraction: Isolate low molecular weight DNA from treated and untreated cells.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.
-
DNA Transfer: Transfer the separated DNA to a nylon membrane.
-
Probe Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.
-
Detection: Visualize the DNA bands corresponding to cccDNA and other replicative intermediates using autoradiography or a phosphorimager.
-
Quantification: Quantify the band intensities using densitometry.
Protocol 4: qPCR for HBV cccDNA Quantification
This method offers higher throughput and sensitivity compared to Southern blot.[8]
-
DNA Extraction: Extract total DNA or perform a Hirt extraction.
-
Nuclease Digestion (Optional but Recommended): Treat the DNA with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to remove contaminating rcDNA.
-
qPCR Reaction: Perform real-time PCR using primers that are specific for the cccDNA molecule.
-
Data Analysis: Quantify the cccDNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.
Visualizations
Caption: Mechanism of this compound action on HBV cccDNA formation.
Caption: General workflow for evaluating this compound efficacy.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress of Infection and Replication Systems of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ice-hbv.org [ice-hbv.org]
- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Inhibition of cccDNA Formation by CCC-0975: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistence of hepatitis B virus (HBV) infection, a global health challenge, is primarily attributed to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its formation a critical target for curative therapies. CCC-0975, a disubstituted sulfonamide, has emerged as a specific inhibitor of cccDNA formation. This guide provides an objective comparison of this compound with other cccDNA-targeting strategies, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of an HBV cure.
Performance Comparison of cccDNA Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their efficacy in inhibiting cccDNA formation.
| Inhibitor Class | Compound/Method | Mechanism of Action | EC50 for cccDNA Inhibition | Key Findings & Limitations |
| Disubstituted Sulfonamides | This compound | Interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by blocking rcDNA deproteination.[1] | 10 µM [2] | Synchronously reduces deproteinized rcDNA (DP-rcDNA) and cccDNA. Does not inhibit HBV DNA replication or viral polymerase directly. Does not affect pre-existing cccDNA.[3][4] |
| CCC-0346 | Structurally related to this compound with a similar proposed mechanism.[1] | Not explicitly stated, but described as having low micromolar EC50.[3] | Similar profile to this compound.[4] | |
| ATR Inhibitors | Various | Inhibit the ATR-CHK1 pathway, a host DNA damage response pathway involved in cccDNA formation.[5][6] | Not explicitly consolidated. | Inhibition leads to the degradation of the 5' terminus of the minus strand of rcDNA. Does not affect pre-existing cccDNA.[5][7] |
| FEN1 Inhibitors | PTPD | Inhibits Flap endonuclease 1 (FEN1), a host enzyme required for the removal of the 5'-flap structure from rcDNA during its conversion to cccDNA.[7][8][9] | Not explicitly stated. | Reduces cccDNA levels without affecting nucleocapsid DNA production.[8][10][11] Potential for off-target effects on host DNA repair. |
| PARP Inhibitors | Olaparib | Inhibits Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways that may be hijacked for cccDNA formation.[5] | Not explicitly stated for direct cccDNA inhibition. | Primarily investigated in combination with other therapies like CRISPR/Cas9 to enhance their effects. Development is mainly focused on oncology. |
| Gene Editing | CRISPR/Cas9, TALENs | Directly target and cleave the cccDNA sequence, leading to its degradation. | Not applicable (measure of efficacy is % of cccDNA reduction). | Potential for permanent cccDNA clearance. Challenges include delivery to infected hepatocytes and potential off-target effects on the host genome. |
| Immune-Mediated Clearance | Cytokines (e.g., IFN-α) | Stimulate the host immune system to recognize and eliminate infected hepatocytes containing cccDNA. | Not applicable. | A natural mechanism for viral clearance. Efficacy can be limited in chronic infection due to immune tolerance. |
Experimental Protocols
Validating the specific inhibition of cccDNA formation by compounds like this compound relies on a series of key experiments. Below are detailed methodologies for these assays.
Cell-Based cccDNA Assay using HBeAg as a Surrogate Marker
This assay provides a high-throughput method to screen for inhibitors of cccDNA formation by measuring the expression of a cccDNA-dependent reporter, Hepatitis B e-antigen (HBeAg).
Principle: In specific cell lines (e.g., HepDE19), the expression of HBeAg is engineered to be dependent on the formation of cccDNA from a transgene. Inhibition of cccDNA formation will thus lead to a decrease in secreted HBeAg levels.
Protocol:
-
Cell Culture: Plate HepDE19 cells in collagen-coated 96-well plates and culture until confluent.
-
Compound Treatment: Induce HBV replication and cccDNA formation by withdrawing tetracycline (B611298) from the culture medium. Simultaneously, treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
HBeAg Quantification: After a defined incubation period (e.g., 6-8 days), collect the cell culture supernatant. Quantify the amount of secreted HBeAg using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) of the compound by plotting the percentage of HBeAg inhibition against the compound concentration.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in HBeAg is not due to general cellular toxicity.
Southern Blot Analysis of cccDNA and DP-rcDNA
This "gold standard" method allows for the direct detection and quantification of different HBV DNA species, including cccDNA and its precursor, DP-rcDNA.
Protocol:
-
Hirt DNA Extraction:
-
Lyse cultured cells (e.g., HepG2.2.15 or HBV-infected primary hepatocytes) treated with the test compound or control.
-
Selectively precipitate high molecular weight chromosomal DNA by adding a high salt concentration (e.g., 1 M NaCl).
-
Collect the supernatant containing low molecular weight extrachromosomal DNA, including viral DNA.
-
Purify the DNA by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Resuspend the purified DNA and separate the different viral DNA forms on a 1.2% agarose gel. The different conformations (supercoiled cccDNA, relaxed circular DP-rcDNA, and single-stranded DNA) will migrate at different rates.
-
-
Southern Blotting:
-
Depurinate, denature, and neutralize the DNA in the gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a radiolabeled (e.g., ³²P) HBV-specific DNA probe.
-
Wash the membrane to remove unbound probe.
-
Detect the radioactive signal using a phosphorimager.
-
-
Data Analysis: Quantify the band intensities corresponding to cccDNA and DP-rcDNA to determine the effect of the compound on their levels.
In Vitro Endogenous Polymerase Assay
This assay assesses whether a compound directly inhibits the enzymatic activity of the HBV polymerase.
Protocol:
-
Immunoprecipitation of HBV Polymerase:
-
Lyse cells expressing HBV polymerase.
-
Immunoprecipitate the polymerase using an antibody specific to the polymerase or a tag fused to it.
-
-
In Vitro Reaction:
-
Incubate the immunoprecipitated polymerase with a reaction mixture containing dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dCTP) and the test compound at various concentrations.
-
-
Analysis of DNA Synthesis:
-
Stop the reaction and isolate the newly synthesized DNA.
-
Analyze the incorporation of the radiolabeled nucleotide by techniques such as SDS-PAGE and autoradiography.
-
-
Data Analysis: A lack of reduction in DNA synthesis in the presence of the compound indicates that it does not directly inhibit the polymerase activity.
Visualizing the Landscape of cccDNA Inhibition
The following diagrams, generated using the DOT language, illustrate key concepts in HBV replication and the mechanism of cccDNA inhibition.
Caption: The Hepatitis B Virus (HBV) Lifecycle.
Caption: Proposed Mechanism of Action of this compound.
Caption: Comparison of cccDNA Inhibition Strategies.
References
- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flap endonuclease 1 is involved in cccDNA formation in the hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Flap endonuclease 1 is involved in cccDNA formation in the hepatitis B virus | PLOS Pathogens [journals.plos.org]
Comparative Analysis of CCC-0975's Efficacy in Reducing DP-rcDNA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatitis B virus (HBV) inhibitor CCC-0975 and its effects on deproteinized relaxed circular DNA (DP-rcDNA) levels. DP-rcDNA is a critical precursor to the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the HBV genome responsible for viral persistence.[1][2] Agents that can effectively reduce DP-rcDNA and subsequently prevent the formation of new cccDNA are of significant interest in the development of curative therapies for chronic hepatitis B.[3]
Mechanism of Action: this compound
This compound is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[4] Its mechanism does not involve the direct inhibition of viral polymerase activity or the degradation of existing cccDNA and DP-rcDNA pools.[4][5] Instead, this compound interferes with the conversion process of relaxed circular DNA (rcDNA) into cccDNA.[4][6] This interference results in a synchronous, dose-dependent reduction in the levels of both DP-rcDNA and cccDNA.[4][7]
Performance Comparison: this compound vs. Alternatives
The primary alternative for direct comparison is CCC-0346, a structurally related disubstituted sulfonamide that emerged from the same screening efforts.[4][5] While both compounds share a similar mechanism, they exhibit different potencies and toxicity profiles. Other therapeutic strategies target different steps in the HBV life cycle, such as capsid assembly modulators (CAMs) which can prevent the formation of the nucleocapsid necessary for producing rcDNA, thereby indirectly affecting the cccDNA pool.[1]
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC₅₀) values for this compound and its primary analogue, CCC-0346, in reducing DP-rcDNA and cccDNA levels in cell culture models.
| Compound | Cell Line | Target | EC₅₀ | Notes |
| This compound | HepDES19 | DP-rcDNA / cccDNA | 10 µM | Dose-dependent reduction of both DNA forms.[4][5] |
| CCC-0346 | HepDES19 | DP-rcDNA / cccDNA | 3 µM | More potent than this compound but exhibits higher cellular toxicity.[4][5] |
| This compound | Primary Duck Hepatocytes | DHBV DP-rcDNA / cccDNA | 3 µM | Demonstrates activity against the related duck hepatitis B virus (DHBV).[4] |
Experimental Protocols
The validation of this compound's effect on DP-rcDNA levels typically involves the following key experimental procedures.
Cell Culture and HBV Replication Induction
-
Cell Line: The HepDES19 cell line, a human hepatoblastoma cell line with tetracycline-inducible HBV replication, is commonly used.[4][7]
-
Culture Conditions: Cells are cultured in a standard medium. Initially, tetracycline (B611298) is included to suppress HBV gene expression and replication.
-
Induction: To induce HBV replication and subsequent cccDNA/DP-rcDNA formation, cells are washed and switched to a tetracycline-free medium.[5]
Compound Treatment
-
Administration: Immediately following the withdrawal of tetracycline, the cells are treated with varying concentrations of this compound, CCC-0346, or a vehicle control (e.g., DMSO).[5]
-
Duration: The treatment is maintained for an extended period, typically around 12 days, with the medium and fresh compound being replenished every two days to ensure consistent drug exposure.[5][7]
Isolation of Viral DNA Intermediates
-
Hirt Extraction: To specifically analyze extrachromosomal, protein-free viral DNA (cccDNA and DP-rcDNA), a Hirt DNA extraction method is employed.[8][9] This procedure selectively lyses the cells and precipitates high-molecular-weight chromosomal DNA, leaving low-molecular-weight DNA, including the viral intermediates, in the supernatant for subsequent purification.[9]
Quantification of DP-rcDNA and cccDNA
-
Southern Blotting: This is considered the gold standard for accurately distinguishing and quantifying different viral DNA forms.[8] Extracted DNA is separated by agarose (B213101) gel electrophoresis, transferred to a membrane, and hybridized with a 32P-labeled HBV-specific DNA probe. The distinct bands corresponding to DP-rcDNA and cccDNA can be visualized and their intensities quantified.[5][7]
-
Quantitative PCR (qPCR): While Southern blotting is highly specific, qPCR offers higher throughput.[8] Specific primer sets are designed to amplify cccDNA. However, care must be taken as high levels of rcDNA can sometimes lead to false-positive amplification.[10] Often, samples are treated with a T5 exonuclease, which digests linear and nicked DNA (like rcDNA) but not covalently closed circular DNA, to improve the specificity of cccDNA quantification.[10]
Visualizations
HBV cccDNA Formation Pathway and Inhibition
References
- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B Virus Covalently Closed Circular DNA Formation in Immortalized Mouse Hepatocytes Associated with Nucleocapsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of HBV Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCC-0975 and Other cccDNA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCC-0975 and other emerging inhibitors of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). This analysis is supported by available preclinical data to aid in the evaluation of these novel therapeutic agents.
The persistence of cccDNA in the nucleus of infected hepatocytes is the primary reason for the incurability of chronic hepatitis B with current antiviral therapies. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for developing a functional cure. A growing number of small molecules are being investigated for their ability to inhibit the formation or promote the degradation of cccDNA. This guide focuses on a comparative analysis of this compound, a disubstituted sulfonamide, and other notable cccDNA inhibitors.
Mechanism of Action: Diverse Strategies to Target cccDNA
HBV cccDNA inhibitors can be broadly categorized based on their mechanism of action. They either target the formation of new cccDNA molecules from relaxed circular DNA (rcDNA) or aim to destabilize and degrade the existing cccDNA pool.
This compound and its analogue CCC-0346 are disubstituted sulfonamides that have been shown to specifically inhibit the formation of cccDNA.[1][2] Mechanistic studies suggest that these compounds interfere with the conversion of rcDNA to cccDNA by reducing the levels of deproteinized rcDNA (DP-rcDNA), a key precursor in the cccDNA biosynthesis pathway.[1][3]
Other classes of cccDNA inhibitors include:
-
Capsid Assembly Modulators (CAMs): Compounds like BAY 41-4109 disrupt the proper assembly of the viral capsid. This can prevent the encapsidation of the viral genome and also interfere with the uncoating process necessary for the delivery of rcDNA to the nucleus, thereby indirectly inhibiting cccDNA formation.[4][5][6]
-
Ribonuclease H (RNase H) Inhibitors: The viral RNase H is crucial for the degradation of the pregenomic RNA template during reverse transcription. Inhibitors such as 110 (an α-hydroxytropolone) , 1073 (a N-hydroxynapthyridinone) , and 1133 (a N-hydroxypyridinedione) block this process, leading to the suppression of mature rcDNA synthesis and consequently, cccDNA formation.[7][8][9]
-
HBx Inhibitors: The HBV X protein (HBx) is a regulatory protein that plays a role in cccDNA transcription. Nitazoxanide , an FDA-approved antiprotozoal agent, has been shown to inhibit the interaction between HBx and the host protein DDB1, leading to the suppression of viral transcription from cccDNA.[10][11]
-
cccDNA Destabilizers: A newer class of inhibitors aims to directly degrade the existing cccDNA pool. ccc_R08 is a first-in-class small molecule identified to specifically reduce the levels of cccDNA in infected hepatocytes.[3][12]
Quantitative Performance Analysis
The following tables summarize the available preclinical data for this compound and other cccDNA inhibitors. It is important to note that the experimental conditions, such as the cell lines and assay methods, can vary between studies, which may influence the reported values.
| Inhibitor Class | Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference(s) |
| Disubstituted Sulfonamide | This compound | 10 | >50 | HepDE19 | [2][13] |
| CCC-0346 | 4.55 | >50 | HepDE19 | [13] | |
| Capsid Assembly Modulator | BAY 41-4109 | 0.05 | 7 | HepG2.2.15 | [4][13] |
| Ribonuclease H Inhibitor | 110 (α-hydroxytropolone) | 0.057 | 42.5 | HepG2-NTCP | [7][8] |
| 1073 (N-hydroxynapthyridinone) | 0.078 | >100 | HepG2-NTCP | [7][8] | |
| 1133 (N-hydroxypyridinedione) | 0.049 | >100 | HepG2-NTCP | [7][8] | |
| HBx Inhibitor | Nitazoxanide | 0.15 - 0.31 | Not Reported | HBV-transfected cells | [10] |
| cccDNA Destabilizer | ccc_R08 | Dose-dependent reduction | Not significantly cytotoxic | Primary Human Hepatocytes | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cccDNA metabolism and the points of intervention for these inhibitors, the following diagrams are provided.
Figure 1: HBV Lifecycle and Points of Intervention for cccDNA Inhibitors. This diagram illustrates the key steps in the HBV replication cycle, with a focus on the formation of cccDNA and the specific stages targeted by different classes of inhibitors.
Figure 2: General Experimental Workflow for Evaluating cccDNA Inhibitors. This flowchart outlines the typical steps involved in the preclinical assessment of compounds targeting cccDNA, from cell culture and treatment to DNA extraction and quantification.
Experimental Protocols
Accurate quantification of cccDNA is essential for evaluating the efficacy of inhibitors. The two most common methods are Southern blot and quantitative PCR (qPCR).
Protocol 1: cccDNA Quantification by Southern Blot using Hirt Extraction
This method is considered the "gold standard" as it allows for the physical separation of cccDNA from other viral DNA forms.[1][14][15]
1. Cell Lysis and Hirt DNA Extraction: a. Treat HBV-replicating cells (e.g., HepAD38) with the test compound for the desired duration. b. Lyse the cells using a lysis buffer containing SDS. c. Add a high concentration of NaCl to precipitate high-molecular-weight DNA (genomic DNA and protein-bound viral DNA). d. Centrifuge to pellet the precipitated DNA and proteins. The supernatant, containing low-molecular-weight, protein-free DNA (including cccDNA and DP-rcDNA), is collected. e. Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol (B145695) precipitation.
2. Agarose (B213101) Gel Electrophoresis: a. Resuspend the purified DNA in TE buffer. b. Separate the DNA fragments on a 1.2% agarose gel. cccDNA will migrate at a specific position, distinct from other viral DNA forms like rcDNA and double-stranded linear DNA (dslDNA).
3. Southern Blotting: a. Transfer the separated DNA from the gel to a nylon membrane. b. Hybridize the membrane with a radiolabeled HBV-specific DNA probe. c. Wash the membrane to remove the unbound probe. d. Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
4. Quantification: a. Quantify the intensity of the cccDNA band using densitometry software. The reduction in band intensity in treated samples compared to untreated controls is used to determine the inhibitor's efficacy.
Protocol 2: cccDNA Quantification by quantitative PCR (qPCR)
This method is more sensitive and has a higher throughput than Southern blotting.[16][17][18]
1. Total DNA Extraction: a. Treat HBV-replicating cells with the test compound. b. Lyse the cells and extract total DNA using a commercial kit.
2. Nuclease Digestion (Optional but Recommended): a. To improve the specificity for cccDNA, treat the total DNA with a nuclease that digests linear and open circular DNA but not covalently closed circular DNA. Plasmid-Safe™ ATP-dependent DNase (PSAD) is commonly used for this purpose.
3. qPCR Amplification: a. Use primers that are specific for the amplification of cccDNA. These primers are typically designed to span the gap region of rcDNA, thus preventing its amplification. b. Perform qPCR using a standard real-time PCR instrument. The amplification of a housekeeping gene (e.g., RNase P) should be performed in parallel for normalization.
4. Data Analysis: a. Calculate the amount of cccDNA relative to the housekeeping gene. b. Determine the EC50 value of the inhibitor by plotting the percentage of cccDNA reduction against the compound concentration.
Conclusion
The development of direct-acting antivirals targeting HBV cccDNA represents a significant step towards a functional cure for chronic hepatitis B. This compound and other disubstituted sulfonamides have demonstrated a clear mechanism of inhibiting cccDNA formation. Comparative analysis with other classes of inhibitors, such as capsid assembly modulators, RNase H inhibitors, and the emerging cccDNA destabilizers, reveals a diverse range of strategies to combat this persistent viral reservoir.
The quantitative data presented in this guide, while derived from different experimental systems, provides a valuable resource for researchers to compare the relative potencies of these compounds. The detailed experimental protocols offer a foundation for the in-house evaluation of these and other novel cccDNA inhibitors. As research in this field progresses, head-to-head comparative studies under standardized conditions will be crucial for identifying the most promising candidates for clinical development.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Compounds Targeting Hepatitis B Virus Core Protein Dimerization through a Split Luciferase Complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. A Pilot Clinical Trial of Nitazoxanide in the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx-DDB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. ice-hbv.org [ice-hbv.org]
- 15. e-cmh.org [e-cmh.org]
- 16. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. researchgate.net [researchgate.net]
Navigating the HBV cccDNA Landscape: A Comparative Guide to CCC-0975 and its Alternatives
For researchers, scientists, and drug development professionals invested in the pursuit of a functional cure for chronic Hepatitis B, the selective targeting of covalently closed circular DNA (cccDNA) remains a paramount objective. This guide provides a comprehensive comparison of CCC-0975, a notable inhibitor of cccDNA formation, with a range of alternative strategies. We present a synthesis of experimental data, detailed methodologies, and visual pathways to facilitate an informed assessment of these therapeutic avenues.
The persistence of Hepatitis B Virus (HBV) infection is intrinsically linked to the stability of the cccDNA minichromosome within the nucleus of infected hepatocytes. This resilient viral entity serves as the transcriptional template for all viral RNAs, making its eradication a cornerstone of curative therapies. This compound, a disubstituted sulfonamide, has emerged as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) into cccDNA. This guide will objectively evaluate the specificity and performance of this compound alongside other molecules and technologies aimed at the same critical target.
Performance Comparison of cccDNA-Targeting Agents
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparison of potencies can be challenging due to variations in experimental systems and endpoints.
Table 1: Inhibitors of cccDNA Formation
| Compound/Agent | Class | Mechanism of Action | EC50/IC50 for cccDNA Reduction | Cytotoxicity (CC50) | Cell System | Reference |
| This compound | Disubstituted Sulfonamide | Inhibits rcDNA to cccDNA conversion, likely by blocking deproteinization. | 10 µM | >100 µM (HepG2) | HepDES19 | [1] |
| 3 µM | Not specified | Primary Duck Hepatocytes | [1] | |||
| CCC-0346 | Disubstituted Sulfonamide | Inhibits rcDNA to cccDNA conversion. | 3 µM | More toxic than this compound | HepDES19 | [1] |
| HBV RNase H Inhibitors (e.g., 110, 1073, 1133) | α-hydroxytropolone, N-hydroxynapthyridinone, N-hydroxypyridinedione | Inhibit HBV Ribonuclease H activity, suppressing viral replication and cccDNA formation. | 0.049–0.078 µM | 16–100 µM | HepG2-NTCP | [2][3] |
| ATR Inhibitors (e.g., AZD6738, VE-821) | Kinase Inhibitor | Inhibit Ataxia Telangiectasia and Rad3-related protein, a host factor required for cccDNA formation. | Significant reduction, specific EC50 not reported. | Not specified | HepG2-NTCP, Primary Human Hepatocytes | [4][5] |
| FEN1 Inhibitor (PTPD) | Thienopyrimidine derivative | Inhibits Flap endonuclease 1, a host DNA repair enzyme involved in cccDNA formation. | ~50% reduction at 5 µM | Not specified | Hep38.7-Tet, HepG2-NTCP | [6][7] |
| PARP Inhibitor (Olaparib) | PARP Inhibitor | Inhibits Poly (ADP-ribose) polymerase 1, a host factor in cccDNA biogenesis. | Significant reduction, specific EC50 not reported. | Not specified | HepG2-NTCP, Primary Human Hepatocytes | [8] |
| Capsid Assembly Modulators (CpAMs) (e.g., ZW-1841, ZW-1847) | Various | Interfere with HBV capsid assembly, which can indirectly inhibit cccDNA formation. | EC50 for HBV DNA reduction: 6.6 µM (ZW-1841), 3.7 µM (ZW-1847) | >100 µM | Cell Culture | [9] |
Table 2: Promoters of cccDNA Degradation and Gene Editing Technologies
| Agent/Technology | Class | Mechanism of Action | Efficacy | Potential Off-Target Effects | Reference |
| ccc_R08 | Small Molecule | cccDNA destabilizer. | IC50 for HBeAg reduction: ~0.1 µM; Reduces cccDNA levels in vitro and in vivo. | Not specified to be cytotoxic. | [1] |
| Lymphotoxin β Receptor (LTβR) Agonists | Immunomodulator | Induce APOBEC3A/B cytidine (B196190) deaminases, leading to cccDNA degradation. | Induces cccDNA degradation. | Potential for liver inflammation. | [10] |
| CRISPR/Cas9 | Gene Editing | Site-specific cleavage and disruption of the cccDNA sequence. | >90% cleavage efficiency reported in cell culture. | Potential for off-target cleavage of the host genome and integrated HBV DNA. | [6] |
| Hydrolyzable Tannins (e.g., Punicalagin, Punicalin) | Natural Product | Inhibit cccDNA formation and modestly promote its degradation. | Dose-dependent reduction of cccDNA. | Not specified | [11][12] |
Experimental Protocols
Accurate assessment of a compound's effect on cccDNA requires robust and well-defined experimental protocols. Below are summaries of key methodologies cited in the evaluation of this compound and its alternatives.
Cell Culture Models
-
HepDES19 Cells: A human hepatoblastoma cell line that supports tetracycline-inducible HBV replication and cccDNA formation. This is a widely used model for screening cccDNA inhibitors.
-
HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. This model allows for the study of the entire viral life cycle, including de novo cccDNA formation from viral infection.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research as they most closely mimic the in vivo environment. However, their use is limited by availability and donor variability.
-
Primary Duck Hepatocytes (PDHs): Used for studying duck hepatitis B virus (DHBV), a closely related hepadnavirus, which serves as a valuable model for HBV.
Quantification of HBV cccDNA
-
Southern Blot Analysis: This technique is considered the "gold standard" for specifically detecting cccDNA and distinguishing it from other viral DNA replicative intermediates, such as relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA).
-
Protocol Outline:
-
Hirt DNA Extraction: A method to selectively extract low molecular weight DNA (including cccDNA) from infected cells, leaving high molecular weight genomic DNA behind.
-
Agarose Gel Electrophoresis: Separation of different HBV DNA forms based on their conformation. cccDNA, being supercoiled, migrates faster than the open circular rcDNA.
-
Transfer and Hybridization: The separated DNA is transferred to a membrane and hybridized with a labeled HBV-specific probe.
-
Detection: The signal from the probe is detected, allowing for the visualization and quantification of the cccDNA band.[13][14]
-
-
-
Quantitative Polymerase Chain Reaction (qPCR): A highly sensitive method for quantifying cccDNA. Specific primers are designed to amplify only the cccDNA molecule.
-
Protocol Outline:
-
Total DNA Extraction: Isolation of total DNA from infected cells.
-
Exonuclease Digestion: Treatment of the DNA sample with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest all linear and open circular DNA forms, leaving the covalently closed cccDNA intact.[15]
-
qPCR Amplification: Amplification of the remaining cccDNA using specific primers and a fluorescent probe.
-
Quantification: The amount of cccDNA is determined by comparing the amplification signal to a standard curve.[16][17]
-
-
Cytotoxicity Assays
-
MTT Assay: A colorimetric assay to assess cell viability.
-
Protocol Outline:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[18][19]
-
-
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: HBV lifecycle and points of intervention for cccDNA-targeting agents.
Caption: Key steps in the conversion of rcDNA to cccDNA and inhibitor targets.
Caption: Workflow for assessing the effect of inhibitors on HBV cccDNA levels.
Concluding Remarks
The specific inhibition of HBV cccDNA formation by this compound represents a significant advancement in the quest for a functional cure for chronic Hepatitis B. Its mechanism of action, targeting the conversion of rcDNA to cccDNA, offers a clear therapeutic rationale. However, the landscape of cccDNA-targeting strategies is diverse and rapidly evolving.
Alternatives such as other small molecule inhibitors (e.g., ATR, FEN1, and PARP inhibitors), cccDNA destabilizers like ccc_R08, and gene-editing technologies like CRISPR/Cas9 present both opportunities and challenges. While some of these alternatives may offer greater potency, their specificity, potential for off-target effects, and long-term safety require thorough investigation. Immunomodulatory approaches, such as the use of lymphotoxin β receptor agonists, provide an indirect yet potentially effective means of clearing cccDNA.
This guide serves as a comparative resource to aid researchers in navigating the complexities of targeting HBV cccDNA. The choice of a lead candidate for further development will depend on a careful consideration of potency, specificity, safety, and the feasibility of clinical translation. Continued research and head-to-head comparative studies will be crucial in identifying the most promising strategies to finally eradicate the persistent reservoir of HBV infection.
References
- 1. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Host ATR-CHK1 Pathway in Hepatitis B Virus Covalently Closed Circular DNA Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flap endonuclease 1 is involved in cccDNA formation in the hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of hydrolyzable tannins (punicalagin, punicalin and geraniin) as novel inhibitors of hepatitis B virus covalently closed circular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of hydrolyzable tannins (punicalagin, punicalin and geraniin) as novel inhibitors of hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ice-hbv.org [ice-hbv.org]
- 14. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle for cccDNA: CCC-0975 vs. CRISPR-Cas9
For researchers, scientists, and drug development professionals navigating the complex landscape of Hepatitis B Virus (HBV) therapeutics, the ultimate goal is the eradication of the persistent covalently closed circular DNA (cccDNA). This minichromosome, residing in the nucleus of infected hepatocytes, serves as the stable template for viral replication and is the primary reason for the failure of current antiviral therapies to achieve a complete cure. Two distinct and promising strategies have emerged to tackle this challenge: the small molecule inhibitor CCC-0975 and the revolutionary gene-editing tool CRISPR-Cas9. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and development.
At a Glance: Performance Comparison
| Feature | This compound | CRISPR-Cas9 |
| Mechanism of Action | Inhibits the conversion of relaxed circular DNA (rcDNA) to cccDNA by likely blocking deproteination.[1] | Creates targeted double-strand breaks in the cccDNA, leading to its degradation or inactivation.[2][3] |
| Efficacy (cccDNA Reduction) | Dose-dependent reduction. EC50 of 10 µM in HepDES19 cells and 3 µM in primary duck hepatocytes.[4][5] | Up to ~10-fold reduction in cccDNA levels in vitro.[4] Reports of up to 92% reduction in cell culture.[4] Over 90% of HBV DNA was cleaved by Cas9 in one study.[6][7][8] |
| Specificity | Targets a specific step in the cccDNA formation pathway.[4] | Highly specific to the targeted DNA sequence, guided by a guide RNA (gRNA).[9] |
| Off-Target Effects | No significant off-target effects have been reported. Did not inhibit host cell DNA polymerase activity.[4][5] | A major concern. Can cause unintended mutations in the host genome. Newer variants like base editors are being developed to improve safety.[10] |
| Cytotoxicity | Low cytotoxicity observed at effective concentrations in cell culture and primary hepatocytes.[5][11] | Can be associated with the delivery method (e.g., viral vectors) and prolonged expression of the Cas9 nuclease.[12] |
| Mode of Action | Prevents the formation of new cccDNA molecules.[4][10] | Can potentially eliminate existing cccDNA molecules.[2][3] |
| Development Stage | Preclinical. | Preclinical and early clinical trials for some gene-editing therapies. |
Delving Deeper: Mechanisms of Action
This compound: A Gatekeeper of cccDNA Formation
This compound, a disubstituted sulfonamide, acts as a specific inhibitor of HBV cccDNA formation.[4] Its mechanism lies in disrupting the conversion of the viral relaxed circular DNA (rcDNA) into the stable cccDNA form.[1] This process is a critical step in the establishment and persistence of HBV infection. By interfering with this conversion, likely through the inhibition of deproteination of the rcDNA, this compound effectively reduces the pool of newly synthesized cccDNA.[1][13]
CRISPR-Cas9: A Molecular Scissor for cccDNA
The CRISPR-Cas9 system offers a more direct approach to eliminating cccDNA. This powerful gene-editing tool can be programmed with a guide RNA (gRNA) to recognize and bind to a specific sequence within the HBV cccDNA.[9] Once bound, the Cas9 nuclease acts as a molecular scissor, creating a precise double-strand break in the cccDNA molecule.[2][3] This damage can lead to the degradation of the cccDNA by the cell's own DNA repair machinery or, through error-prone repair, introduce mutations that inactivate the viral genome.[14]
Experimental Protocols
cccDNA Quantification: Southern Blot Analysis
Southern blotting is considered the gold standard for specifically detecting and quantifying cccDNA due to its ability to distinguish different HBV DNA forms based on their migration in an agarose (B213101) gel.[1][15]
1. Hirt DNA Extraction:
-
Lyse HBV-producing cells (e.g., HepG2.2.15, HepAD38) with a lysis buffer containing SDS.
-
Precipitate high molecular weight cellular DNA and proteins with a high salt concentration (e.g., NaCl).
-
Centrifuge to pellet the precipitate, leaving the smaller cccDNA and other viral DNA forms in the supernatant.
-
Precipitate the DNA from the supernatant using ethanol.
2. Agarose Gel Electrophoresis:
-
Resuspend the extracted DNA and run on a 1.2% agarose gel to separate the different HBV DNA species (cccDNA, rcDNA, and single-stranded DNA).
3. Southern Blotting:
-
Transfer the separated DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a radiolabeled HBV-specific DNA probe.
-
Detect the radioactive signal using autoradiography or a phosphorimager.
-
Quantify the cccDNA band intensity relative to a known standard.[1][15]
cccDNA Quantification: Quantitative PCR (qPCR)
qPCR offers a more sensitive and high-throughput method for quantifying cccDNA.
1. Total DNA Extraction:
-
Extract total DNA from infected cells or liver tissue using a commercial kit.
2. Nuclease Digestion (Optional but Recommended):
-
To specifically quantify cccDNA, treat the total DNA with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest the contaminating rcDNA and other linear DNA forms.[16]
3. qPCR Amplification:
-
Perform qPCR using primers that specifically amplify a region of the HBV cccDNA.
-
Use a standard curve of a known amount of a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.
-
Normalize the cccDNA copy number to a host housekeeping gene (e.g., RNase P) to account for variations in DNA extraction and loading.[17]
Off-Target Analysis for CRISPR-Cas9
Assessing the off-target activity of the CRISPR-Cas9 system is crucial for its safe application.
1. In Silico Prediction:
-
Use computational tools to predict potential off-target sites in the human genome that have high sequence similarity to the target gRNA sequence.
2. In Vitro Cleavage Assays:
-
Use methods like GUIDE-seq or CIRCLE-seq to experimentally identify off-target cleavage sites in genomic DNA from treated cells.
3. Targeted Deep Sequencing:
-
Amplify the predicted and experimentally identified off-target regions from the genomic DNA of CRISPR-Cas9-treated and control cells by PCR.
-
Perform deep sequencing of the amplicons to detect and quantify the frequency of insertions and deletions (indels) at these sites.[18]
Cell Culture Models for HBV Studies
-
HepG2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with a plasmid containing the HBV genome. These cells constitutively produce HBV virions and are a widely used model for studying HBV replication and screening antiviral compounds. They are typically cultured in DMEM/F12 medium supplemented with fetal bovine serum and G418.[19][20]
-
HepAD38 Cells: Another HepG2-derived cell line where HBV replication is under the control of a tetracycline-repressible promoter. This allows for the controlled induction of HBV replication, which is useful for studying the establishment of cccDNA.[21]
Signaling Pathway: The Journey to cccDNA Formation
The formation of cccDNA is a multi-step process that involves the conversion of the rcDNA genome of the incoming virus into a stable, covalently closed circular molecule in the nucleus of the hepatocyte. This process hijacks the host cell's DNA repair machinery.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 Targeting of Hepatitis B Virus Covalently Closed Circular DNA Generates Transcriptionally Active Episomal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 as a New Antiviral Strategy for Treating Hepatitis Viral Infections [mdpi.com]
- 4. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete Spectrum of CRISPR/Cas9-induced Mutations on HBV cccDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Spectrum of CRISPR/Cas9-induced Mutations on HBV cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The potential of HBV cure: an overview of CRISPR-mediated HBV gene disruption [frontiersin.org]
- 10. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivering the CRISPR/Cas9 system for engineering gene therapies: Recent cargo and delivery approaches for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Southern blotting probes for HBV genotype D [protocols.io]
- 14. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ice-hbv.org [ice-hbv.org]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 gene editing of hepatitis B virus in chronically infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ice-hbv.org [ice-hbv.org]
- 20. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
CCC-0975: A Novel Approach to HBV Treatment by Targeting cccDNA Formation, Not Viral Replication
For Immediate Release
A comprehensive analysis of available data confirms that the investigational compound CCC-0975 does not inhibit viral replication directly. Instead, it targets a critical step in the lifecycle of the Hepatitis B Virus (HBV), the formation of covalently closed circular DNA (cccDNA), which is essential for the persistence of chronic HBV infection. This guide provides a detailed comparison of this compound with other antiviral strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Summary of Findings
This compound, a disubstituted sulfonamide, has been identified as a specific inhibitor of HBV cccDNA formation.[1][2] Mechanistic studies have demonstrated that this compound does not impact HBV DNA replication within cell cultures, nor does it reduce the activity of the viral polymerase in vitro.[1] Its mode of action is the synchronous reduction of both cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA), suggesting interference with the conversion of rcDNA into cccDNA.[1][3] This is a significant departure from current frontline treatments, such as nucleos(t)ide analogues, which directly target the viral polymerase.[4]
Comparative Efficacy
The following table summarizes the in vitro efficacy of this compound and a related compound, CCC-0346, in inhibiting HBV cccDNA formation.
| Compound | Target | 50% Effective Concentration (EC50) | Cell Line | Notes |
| This compound | cccDNA Formation | 10 µM | HepDES19 | Dose-dependent reduction of cccDNA and DP-rcDNA.[1] |
| CCC-0346 | cccDNA Formation | 3 µM | HepDES19 | Displays higher toxicity than this compound.[1] |
Mechanism of Action: A Departure from Traditional Antivirals
Current standard therapies for chronic hepatitis B, such as nucleos(t)ide analogues, function by inhibiting the HBV polymerase, thereby blocking viral DNA synthesis.[4] While effective in suppressing viral replication, these drugs do not eliminate cccDNA, which can lead to viral rebound upon cessation of treatment.[2][4]
This compound represents a novel strategy by targeting the formation of this stable viral reservoir. By preventing the conversion of rcDNA to cccDNA, it hinders the establishment and replenishment of the cccDNA pool.[4][5] This approach could be particularly beneficial in the early stages of infection or in scenarios with high hepatocyte turnover.[4][5]
Experimental Methodologies
The following protocols are based on the methodologies described in the cited research for evaluating the effect of compounds on HBV cccDNA.
Cell Culture and Compound Treatment
HepDES19 cells, which are engineered to produce HBV upon tetracycline (B611298) withdrawal, are a common model system.[1] Cells are cultured and induced to produce the virus. Subsequently, they are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
DNA Extraction and Southern Blotting
To specifically analyze intracellular viral DNA forms, a Hirt extraction method is employed to isolate low-molecular-weight DNA, including cccDNA and rcDNA. The extracted DNA is then subjected to Southern blotting. This technique allows for the separation and quantification of different viral DNA species (cccDNA, DP-rcDNA, and replicative intermediates) based on their size and conformation.
Endogenous Polymerase Reaction (EPR) Assay
To assess the direct impact on viral polymerase activity, an in vitro EPR assay is performed.[1] Viral particles are isolated from treated or untreated cells, and their ability to incorporate radiolabeled nucleotides into nascent viral DNA is measured. A lack of change in incorporation indicates that the compound does not directly inhibit the polymerase.
Visualizing the Scientific Concepts
The following diagrams illustrate the HBV lifecycle and the specific point of intervention for this compound, as well as a typical experimental workflow.
Figure 1. The Hepatitis B Virus lifecycle and points of therapeutic intervention. This compound inhibits the formation of cccDNA, while nucleos(t)ide analogues block reverse transcription.
Figure 2. A generalized workflow for determining the effect of this compound on HBV cccDNA formation and viral replication.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Disubstituted Sulfonamides as Inhibitors of Hepatitis B Virus cccDNA Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the disubstituted sulfonamide CCC-0975 with other related compounds in the context of Hepatitis B Virus (HBV) research, specifically focusing on the inhibition of covalently closed circular DNA (cccDNA) formation. The persistence of cccDNA in the nucleus of infected hepatocytes is a major obstacle to a curative therapy for chronic hepatitis B. Small molecules that can inhibit the formation or promote the degradation of cccDNA are therefore of significant interest.
Introduction to Disubstituted Sulfonamides in HBV Research
Disubstituted sulfonamides are a class of chemical compounds that have been identified as inhibitors of HBV replication. A key target within the HBV life cycle is the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome, which serves as the transcriptional template for all viral RNAs. The compounds this compound and CCC-0346 are two such disubstituted sulfonamides that have been shown to specifically inhibit this crucial step, likely by impeding the deproteination of rcDNA.[1][2] This mechanism of action distinguishes them from many other anti-HBV agents that target viral polymerase or capsid assembly.
Performance Comparison of Disubstituted Sulfonamides
The following table summarizes the available quantitative data for this compound and its close analog, CCC-0346. These compounds directly inhibit the formation of HBV cccDNA. For a broader context, we also include data on other sulfonamide-containing compounds that act as Capsid Assembly Modulators (CAMs). It is important to note that CAMs have a different primary mechanism of action, indirectly impacting cccDNA levels by disrupting the formation of viral capsids.
| Compound Name | Class | Target | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | Disubstituted Sulfonamide | cccDNA Formation | 10 (cccDNA reduction) | >25 (HBeAg assay) | HepDES19 | [1] |
| 3 (DHBV cccDNA) | Not Reported | PDH | [1] | |||
| CCC-0346 | Disubstituted Sulfonamide | cccDNA Formation | 3 (cccDNA reduction) | ~10 (HBeAg assay) | HepDES19 | [1] |
Note: A direct comparison of EC50 values between direct cccDNA inhibitors and CAMs should be made with caution due to their different mechanisms of action. The EC50 for CAMs typically reflects the inhibition of overall HBV replication (e.g., viral DNA production), not specifically cccDNA formation.
Signaling Pathway and Point of Inhibition
The formation of cccDNA from rcDNA is a multi-step process within the nucleus of the hepatocyte. The disubstituted sulfonamides this compound and CCC-0346 are believed to interfere with the early stages of this conversion, specifically the removal of the viral polymerase (Pol) that is covalently attached to the 5' end of the minus-strand of rcDNA.
Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the key protocols used in the characterization of this compound and related compounds.
Cell Culture and Compound Treatment
-
Cell Lines:
-
HepDE19 and HepDES19 cells: These are human hepatoblastoma cell lines that support tetracycline-inducible HBV replication and are instrumental for studying cccDNA formation.[1]
-
Primary Duck Hepatocytes (PDHs): Used for studying the effect of compounds on Duck Hepatitis B Virus (DHBV), a related hepadnavirus.[1]
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
For inducible cell lines, HBV replication is initiated by withdrawing tetracycline (B611298) from the culture medium.
-
The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.
-
Cells are incubated with the compounds for a specified period (e.g., 7 days for HBeAg inhibition assay, or as indicated for cccDNA analysis), with the medium and compound being refreshed periodically.[1]
-
Hirt DNA Extraction for cccDNA Enrichment
This method is employed to selectively extract low-molecular-weight, protein-free DNA, including cccDNA, from cultured cells, while precipitating high-molecular-weight chromosomal DNA and protein-bound DNA.
-
Lysis: Cells are lysed in a buffer containing a detergent (e.g., SDS) to disrupt cell membranes and release cellular contents.
-
Salt Precipitation: A high concentration of salt (e.g., NaCl) is added to the lysate. This causes the precipitation of chromosomal DNA and proteins, including the viral rcDNA that is covalently linked to the polymerase.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated components.
-
Supernatant Collection: The supernatant, containing the enriched protein-free DNA species like cccDNA and deproteinized rcDNA (DP-rcDNA), is carefully collected.
-
DNA Purification: The DNA in the supernatant is then purified using standard methods like phenol-chloroform extraction and ethanol (B145695) precipitation.
Southern Blot Analysis for cccDNA Detection and Quantification
Southern blotting is considered the gold standard for the specific detection and quantification of cccDNA, as it allows for the separation of different viral DNA forms based on their conformation.
-
Agarose (B213101) Gel Electrophoresis: The extracted Hirt DNA is resolved on an agarose gel. The different conformations of viral DNA (cccDNA, DP-rcDNA, and single-stranded DNA) migrate at different rates, allowing for their separation.
-
DNA Transfer: The separated DNA fragments are transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).
-
Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is specific for HBV DNA. The probe binds to the complementary viral DNA sequences on the membrane.
-
Detection: The signal from the labeled probe is detected, typically by autoradiography or imaging, revealing the bands corresponding to the different viral DNA forms.
-
Quantification: The intensity of the bands can be quantified to determine the relative amounts of cccDNA and other viral DNA intermediates.
Cytotoxicity Assays
To determine the concentration at which a compound becomes toxic to the host cells (CC50), various cell viability assays are used.
-
MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells can reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with a range of concentrations of the test compound.
-
After the incubation period, the assay reagent (e.g., MTT or XTT) is added to the wells.
-
Following another incubation period, the absorbance is measured using a spectrophotometer.
-
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Conclusion
This compound and CCC-0346 represent a promising class of disubstituted sulfonamides that directly target the formation of HBV cccDNA, a key step in the viral life cycle that is not effectively inhibited by current therapies. While CCC-0346 shows higher potency in reducing cccDNA levels, it also exhibits greater cytotoxicity compared to this compound. The detailed experimental protocols provided in this guide are essential for the continued research and development of these and other novel anti-HBV compounds. Further structure-activity relationship (SAR) studies on this class of molecules could lead to the identification of new analogs with improved potency and a more favorable safety profile, ultimately contributing to the goal of a functional cure for chronic hepatitis B.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCC-0975 Results: A Comparative Guide to Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of detection methods for evaluating the efficacy of CCC-0975, a known inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. By cross-validating results from various experimental approaches, researchers can gain a more robust understanding of this compound's activity and its potential as an anti-HBV therapeutic. This document outlines the performance of this compound against alternative inhibitors and details the experimental protocols for key detection methodologies.
Introduction to this compound and HBV cccDNA
Hepatitis B Virus (HBV) infection is a major global health issue, and the persistence of the virus is attributed to the formation of a stable episomal DNA intermediate known as covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical target for antiviral therapies.
This compound is a disubstituted sulfonamide compound that has been identified as an inhibitor of HBV cccDNA formation.[1] Its mechanism of action is believed to involve the interference with the conversion of relaxed circular DNA (rcDNA), the precursor to cccDNA, by inhibiting the deproteination of rcDNA.[1][2]
Performance Comparison of cccDNA Formation Inhibitors
The efficacy of this compound is often evaluated by its half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the target activity. Comparing the EC50 values of this compound with other cccDNA formation inhibitors provides a quantitative measure of their relative potencies.
| Inhibitor Class | Compound | Reported EC50 | Target/Mechanism | Reference(s) |
| Disubstituted Sulfonamides | This compound | 10 µM | Inhibition of rcDNA deproteination | [1] |
| CCC-0346 | 3 µM | Inhibition of rcDNA deproteination | [1] | |
| RNase H Inhibitors | Compound 110 (α-hydroxytropolone) | 0.057 µM | Inhibition of HBV Ribonuclease H | [3][4] |
| Compound 1133 (N-hydroxypyridinedione) | 0.049 µM | Inhibition of HBV Ribonuclease H | [3][4] | |
| Compound 1073 (N-hydroxynapthyridinone) | 0.078 µM | Inhibition of HBV Ribonuclease H | [3][4] | |
| Hydrolyzable Tannins | Punicalagin | Dose-dependent inhibition | Inhibition of cccDNA establishment and modest promotion of decay | [5][6] |
| Punicalin (B1234076) | Dose-dependent inhibition | Inhibition of cccDNA establishment and modest promotion of decay | [5][6] | |
| Geraniin | Dose-dependent inhibition | Inhibition of cccDNA establishment and modest promotion of decay | [2][5][6] |
Note: The EC50 values for RNase H inhibitors were determined in an HBV infection system and show significantly higher potency compared to this compound. For hydrolyzable tannins, specific EC50 values were not reported in the reviewed literature, but they have been shown to significantly reduce cccDNA and HBeAg levels in a dose-dependent manner.[5][6]
Cross-Validation of this compound's Effects with Different Detection Methods
The inhibition of cccDNA formation by this compound can be quantified using several distinct methodologies. Each method has its own advantages and limitations, and cross-validation of results across different platforms is crucial for confirming the compound's activity.
Southern Blot Hybridization
Southern blotting is considered the "gold standard" for the direct detection and quantification of different HBV DNA replicative intermediates, including cccDNA and deproteinized-rcDNA (DP-rcDNA).[7] It allows for the visualization of different DNA forms based on their size and conformation.
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive and high-throughput method for quantifying DNA. Specific primers and probes are designed to amplify and detect cccDNA. This method is often preceded by enzymatic digestion of non-cccDNA forms to enhance specificity.
Hepatitis B e Antigen (HBeAg) ELISA
The secretion of HBeAg is dependent on the presence of transcriptionally active cccDNA. Therefore, measuring the levels of secreted HBeAg in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) can serve as a surrogate marker for cccDNA activity.[8] This method is particularly well-suited for high-throughput screening of cccDNA inhibitors.
A direct correlation between the reduction of cccDNA and the decrease in HBeAg levels has been demonstrated upon treatment with this compound, validating the use of HBeAg ELISA as a reliable screening method.
Experimental Protocols
Southern Blot for HBV cccDNA Detection
-
Hirt DNA Extraction: Isolate low molecular weight DNA (including cccDNA and DP-rcDNA) from cultured cells by lysing the cells and precipitating high molecular weight genomic DNA.
-
Agarose (B213101) Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA) will migrate at different rates.
-
Transfer: Transfer the separated DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled (e.g., 32P) or non-radioactive HBV-specific DNA probe.
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate.
-
Quantification: Quantify the signal intensity of the cccDNA and DP-rcDNA bands using densitometry.
qPCR for HBV cccDNA Quantification
-
Total DNA Extraction: Extract total DNA from cultured cells or liver tissue.
-
Exonuclease Digestion: Treat the extracted DNA with plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA, thereby enriching for cccDNA.
-
qPCR Reaction: Perform a real-time PCR reaction using primers and a probe specific for a region of the HBV genome that is present in cccDNA.
-
Standard Curve: Generate a standard curve using a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.
-
Normalization: Normalize the cccDNA copy number to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.
Chemiluminescence ELISA for HBeAg
-
Coating: Coat a 96-well microplate with a capture antibody specific for HBeAg.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants containing secreted HBeAg to the wells and incubate to allow the capture antibody to bind to HBeAg.
-
Detection Antibody Incubation: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to HBeAg.
-
Substrate Addition: Add a chemiluminescent substrate for the HRP enzyme. The enzyme will catalyze a reaction that produces light.
-
Signal Measurement: Measure the intensity of the emitted light using a luminometer. The light intensity is proportional to the amount of HBeAg in the sample.
-
Quantification: Determine the concentration of HBeAg in the samples by comparing the results to a standard curve generated with known concentrations of recombinant HBeAg.
Visualizations
Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.
Caption: Experimental workflows for the detection of this compound's effect on HBV cccDNA.
Caption: Logical relationship between this compound action and detection readouts.
References
- 1. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA | MDPI [mdpi.com]
- 2. Anti-hepatitis B virus activities of Geranium carolinianum L. extracts and identification of the active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced chemiluminescence ELISA for the detection of antibody to hepatitis B virus surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of hydrolyzable tannins (punicalagin, punicalin and geraniin) as novel inhibitors of hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of hydrolyzable tannins (punicalagin, punicalin and geraniin) as novel inhibitors of hepatitis B virus covalently closed circular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of HBV cccDNA from clinical specimens: correlation with clinical and virological response during antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling CCC-0975
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment and proper management of this research compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required at all times when handling this compound. The following PPE creates a barrier against potential exposure and ensures personal safety.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions. Use in a well-ventilated area. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work should be conducted in a well-ventilated laboratory.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Avoid inhalation of any dust or aerosols.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage conditions are available from the supplier and should be strictly followed to ensure compound stability.[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as chemical waste in accordance with institutional and local environmental regulations.
Waste Segregation:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Collection: Place all this compound waste into a dedicated, sealed, and labeled hazardous waste container.
-
Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain.
-
Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the proper disposal of antiviral research compounds.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| EC₅₀ (in HepDES19 cells) | 10 μM | |
| Purity | 99.49% | [3] |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, any procedure involving this compound should incorporate the safety and handling guidelines outlined in this document. All work should be conducted by trained personnel familiar with the handling of potent research compounds.
Mechanism of Action: Inhibition of HBV cccDNA Formation
This compound functions by interfering with the conversion of relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) in Hepatitis B Virus. This action reduces the formation of the stable cccDNA reservoir, which is crucial for the persistence of HBV infection.[1][2]
Caption: Inhibition of HBV cccDNA formation by this compound.
References
- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of disubstituted sulfonamide compounds as specific inhibitors of hepatitis B virus covalently closed circular DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
